molecular formula C9H6N2OS B2622629 Pyridin-2-yl(thiazol-2-yl)methanone CAS No. 90418-58-9

Pyridin-2-yl(thiazol-2-yl)methanone

Cat. No.: B2622629
CAS No.: 90418-58-9
M. Wt: 190.22
InChI Key: RICHYVKDLZSUQV-UHFFFAOYSA-N
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Description

Pyridin-2-yl(thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridin-2-yl(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-8(9-11-5-6-13-9)7-3-1-2-4-10-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICHYVKDLZSUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridin-2-yl(thiazol-2-yl)methanone is a heterocyclic ketone scaffold of significant interest in medicinal chemistry and materials science, serving as a crucial intermediate for the synthesis of various bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective synthetic strategies. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Introduction: The Significance of this compound

The convergence of the pyridine and thiazole ring systems within a single molecular framework, bridged by a ketone functional group, gives rise to a unique electronic and structural profile. This makes this compound a versatile building block. The pyridine moiety, a common pharmacophore, imparts aqueous solubility and hydrogen bonding capabilities, while the thiazole ring is a well-established bioisostere for various functional groups and is present in numerous approved drugs. The ketone linker provides a reactive handle for further molecular elaboration. Consequently, derivatives of this core structure are explored for a range of biological activities, including but not limited to, kinase inhibition and as ligands for transition metals.[1] This guide will explore the most reliable and efficient methods for the synthesis of this important chemical entity.

Primary Synthetic Pathways

The synthesis of this compound can be broadly categorized into three main strategies:

  • Direct Oxidation of the Methylene Bridge: A modern and efficient approach involving the direct oxidation of the Csp³-H bonds of the corresponding methylene-bridged precursor, 2-(thiazol-2-ylmethyl)pyridine.

  • Nucleophilic Acylation of a Pyridine or Thiazole Moiety: Classic organometallic approaches involving the reaction of a thiazole-based nucleophile with a pyridine-based electrophile, or vice versa.

  • Two-Step Synthesis via Alcohol Oxidation: A robust and traditional method that involves the synthesis of the intermediate alcohol, pyridin-2-yl(thiazol-2-yl)methanol, followed by its oxidation to the desired ketone.

Each of these pathways offers distinct advantages and is suited to different laboratory settings and available starting materials.

Pathway I: Copper-Catalyzed Csp³-H Oxidation

This pathway represents a highly efficient and atom-economical route to the target compound. The direct oxidation of the benzylic-like C-H bonds of 2-(thiazol-2-ylmethyl)pyridine circumvents the need for pre-functionalized starting materials.

Mechanistic Rationale

The copper-catalyzed oxidation of pyridin-2-yl-methanes is a notable advancement in the synthesis of aromatic ketones.[2][3] The reaction is believed to proceed through a radical mechanism. The copper catalyst, in a higher oxidation state, abstracts a hydrogen atom from the methylene group of 2-(thiazol-2-ylmethyl)pyridine, facilitated by the stability of the resulting radical, which is delocalized over both the pyridine and thiazole rings. Water serves as the oxygen source in this transformation, making it a green and sustainable method.[2] The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

G cluster_0 Catalytic Cycle A 2-(Thiazol-2-ylmethyl)pyridine B Pyridyl-thiazolyl-methyl Radical A->B G Intermediate B->G + H₂O C Copper(II) Complex C->A H-atom abstraction D Copper(I) Complex D->C Re-oxidation E This compound F H₂O G->E Oxidation

Caption: Proposed mechanism for the copper-catalyzed oxidation.

Detailed Experimental Protocol

Reaction: Oxidation of 2-(Thiazol-2-ylmethyl)pyridine

Reagent/ParameterQuantity/Value
2-(Thiazol-2-ylmethyl)pyridine1 mmol
Copper(II) catalyst (e.g., CuBr₂)10 mol%
Water2.5 equiv.
Solvent (e.g., 1,4-dioxane)3 mL
Temperature100-120 °C
Reaction Time20 h
AtmosphereArgon

Procedure:

  • To a sealed reaction vessel, add 2-(thiazol-2-ylmethyl)pyridine (1 mmol), the copper(II) catalyst (0.1 mmol), and the solvent (3 mL).

  • Purge the vessel with argon for 5-10 minutes.

  • Add water (2.5 mmol) to the reaction mixture.

  • Seal the vessel and heat the mixture to the specified temperature with vigorous stirring for 20 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Pathway II: Nucleophilic Acylation using Organometallic Reagents

This classical approach relies on the formation of a carbon-carbon bond between a nucleophilic thiazole or pyridine derivative and an electrophilic counterpart.

Synthesis via a Thiazole-based Nucleophile

This strategy involves the preparation of a thiazole organometallic species, such as 2-lithiothiazole or a thiazole Grignard reagent, which then reacts with a suitable pyridine electrophile.

The reaction of 2-lithiothiazole with pyridine-2-carbonitrile proceeds via nucleophilic addition of the lithiated thiazole to the nitrile carbon, forming a metallated imine intermediate.[4] Subsequent acidic workup hydrolyzes this intermediate to the desired ketone. The use of a Weinreb amide of picolinic acid with a Grignard reagent is another excellent method that prevents over-addition to form a tertiary alcohol, due to the formation of a stable chelated intermediate.[5]

G cluster_0 Nucleophilic Addition to Nitrile A 2-Lithiothiazole B Pyridine-2-carbonitrile A->B Nucleophilic Attack C Metallated Imine Intermediate B->C E Acidic Workup (H₃O⁺) C->E D This compound E->D Hydrolysis G cluster_0 Two-Step Synthesis A Pyridine-2-carboxaldehyde C Pyridin-2-yl(thiazol-2-yl)methanol A->C Nucleophilic Addition B 2-Lithiothiazole B->C E This compound C->E Oxidation D Oxidizing Agent (e.g., MnO₂) D->E

Sources

A Technical Guide to Pyridin-2-yl(thiazol-2-yl)methanone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridin-2-yl(thiazol-2-yl)methanone is a heterocyclic ketone that serves as a structurally significant scaffold in the fields of medicinal chemistry and materials science. Comprising a pyridine ring linked to a thiazole ring through a carbonyl bridge, this molecule integrates the distinct chemical and electronic properties of two important pharmacophores. The pyridine moiety, a six-membered aromatic heterocycle, is a cornerstone in drug design, known for its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2] Similarly, the thiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[3][4][5]

The ketone linker is not merely a passive connector; its carbonyl group acts as a key hydrogen bond acceptor and introduces a specific conformational rigidity between the two rings, influencing how the molecule interacts with biological targets. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, offering valuable insights for researchers engaged in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

Chemical Structure

The fundamental structure of this compound, with the IUPAC name 2-pyridinyl-2-thiazolyl-methanone, consists of a central carbonyl group bonded to the C2 position of a pyridine ring and the C2 position of a thiazole ring.[6]

Caption: 2D structure of this compound.

Conformational Analysis
Physicochemical Data

A summary of the key physicochemical properties for this compound is provided below. These values are essential for experimental design, including solvent selection for synthesis and assays, and for computational modeling studies.

PropertyValueSource
CAS Number 90418-58-9[6][8]
Molecular Formula C₉H₆N₂OS[6][8]
Molecular Weight 190.22 g/mol [8]
InChI Key RICHYVKDLZSUQV-UHFFFAOYSA-N[8]
Appearance Solid (predicted)-
Purity >95.0% (typical commercial)[8]

Synthesis and Purification

The synthesis of diaryl ketones, particularly those involving heterocyclic systems, can be achieved through several established routes. A highly reliable and common method is the oxidation of the corresponding secondary alcohol, (pyridin-2-yl)(thiazol-2-yl)methanol. This precursor can be synthesized via a Grignard reaction between 2-lithiothiazole (or a related organometallic) and pyridine-2-carbaldehyde.

Synthetic Workflow Overview

The proposed two-step synthesis provides a robust pathway to the target compound, starting from commercially available precursors. The workflow emphasizes control over reaction conditions to maximize yield and minimize side-product formation.

Caption: Proposed two-step synthetic workflow for the target ketone.

Experimental Protocol: Synthesis via Oxidation

This protocol describes the oxidation of the secondary alcohol precursor to the desired ketone. Manganese dioxide (MnO₂) is a preferred reagent for this transformation as it is mild and chemoselective for oxidizing allylic and benzylic-type alcohols, minimizing the risk of over-oxidation or degradation of the heterocyclic rings.

Materials:

  • (Pyridin-2-yl)(thiazol-2-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Celite®

Procedure:

  • Reaction Setup: To a solution of (pyridin-2-yl)(thiazol-2-yl)methanol in anhydrous DCM (approx. 0.1 M), add activated MnO₂ (10 equivalents by weight). The use of a large excess of MnO₂ is crucial for driving the reaction to completion.

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is purified by flash column chromatography to isolate the target ketone from any unreacted starting material or minor impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Eluent: Ethyl Acetate/Hexane gradient (e.g., starting from 10:90 up to 40:60)

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with the Ethyl Acetate/Hexane gradient. The less polar product will elute before the more polar starting alcohol.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Final Isolation: Combine the pure fractions containing the product and concentrate under reduced pressure to yield this compound as a purified solid.

Spectroscopic Elucidation

Structural confirmation of the synthesized compound is achieved through a combination of NMR, IR, and Mass Spectrometry. While experimental spectra for this specific molecule are not widely published, the expected data can be reliably predicted based on its constituent functional groups.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the four protons on the pyridine ring and the two protons on the thiazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.70dPyridine H6
~8.10dPyridine H3
~8.05dThiazole H5
~7.95tdPyridine H4
~7.65dThiazole H4
~7.50dddPyridine H5

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals corresponding to the aromatic carbons of the two rings.

Chemical Shift (δ, ppm)Assignment
~185.0C=O (Ketone)
~168.0Thiazole C2
~153.0Pyridine C2
~149.0Pyridine C6
~145.0Thiazole C4
~137.0Pyridine C4
~128.0Pyridine C3
~126.0Pyridine C5
~124.0Thiazole C5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~1675Strong, SharpC=O stretch (diaryl ketone)
1580-1600MediumC=C/C=N aromatic ring stretches
1400-1480MediumC=C/C=N aromatic ring stretches
~3100WeakAromatic C-H stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For this compound, Electron Impact (EI) ionization would be expected to produce a clear molecular ion peak and characteristic fragment ions.

Expected Data (EI-MS):

  • Molecular Ion (M⁺): m/z 190, corresponding to the molecular formula C₉H₆N₂OS.

  • Key Fragments:

    • m/z 162: [M - CO]⁺, loss of the carbonyl group.

    • m/z 106: [C₅H₄N-CO]⁺, pyridinoyl cation.

    • m/z 84: [C₃H₂NS]⁺, thiazolyl cation.

    • m/z 78: [C₅H₄N]⁺, pyridinyl cation.

cluster_main Mass Spectrometry Fragmentation Pathway Parent Parent Ion (M⁺) m/z = 190 Frag1 Pyridinoyl Cation [C₅H₄N-CO]⁺ m/z = 106 Parent->Frag1 - C₃H₂NS Frag3 Thiazolyl Cation [C₃H₂NS]⁺ m/z = 84 Parent->Frag3 - C₅H₄NCO Frag2 Pyridinyl Cation [C₅H₄N]⁺ m/z = 78 Frag1->Frag2 - CO

Caption: Predicted major fragmentation pathway in EI-Mass Spectrometry.

Chemical Reactivity and Potential Applications

Reactivity Profile

The reactivity of this compound is dictated by its three primary components:

  • Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack, allowing for transformations such as reduction to the corresponding alcohol, reductive amination, or the formation of hydrazones and other derivatives.

  • Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or N-oxidation. The nitrogen atom is basic and can be protonated or alkylated.

  • Thiazole Ring: The C2 proton of a thiazole ring can be acidic and susceptible to deprotonation by strong bases, creating a nucleophile for further functionalization.[5] The ring itself is relatively electron-rich compared to pyridine and can undergo electrophilic substitution, typically at the C5 position.

Significance in Drug Discovery

The hybridization of pyridine and thiazole moieties makes this scaffold particularly attractive for drug development. Pyridine- and thiazole-containing compounds have demonstrated a vast range of biological activities. For instance, N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent and selective inhibitors of KDR kinase, an important target in anti-angiogenic cancer therapy.[4] The core structure is also present in compounds designed as macrofilaricidal agents for treating filarial infections.[11][12]

Given its structural features, this compound is a promising starting point for library synthesis to explore activities such as:

  • Kinase Inhibition: The structure can be elaborated to target the ATP-binding site of various kinases.

  • Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal properties.

  • Coordination Chemistry: The nitrogen atoms in both rings can act as ligands, forming stable complexes with transition metals for potential use as catalysts or therapeutic agents.[13]

Conclusion

This compound is a heterocyclic compound of significant interest, possessing a unique combination of structural and electronic features. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed by modern spectroscopic methods. The inherent properties of its pyridine and thiazole rings, coupled with the reactivity of the ketone linker, make it a versatile and valuable scaffold for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. National Institutes of Health. [Link] (Note: Specific deep link was not provided, linking to the main domain).

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. [Link]

  • Spectral data of compound 5a-5m, 6a-6e. Supporting Information. [Link]

  • Design and synthesis of thiazolyl ketones. ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]

  • Crystal structure of 1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one, C14H12N4O2. ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]

  • methanone. PubChem. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Semantic Scholar. [Link]

  • Synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids. ResearchGate. [Link]

  • Synthesis of Functionalized (2-Thienylcarbonyl)thiazoles and 4-(2-Thienyl)pyridines by Reaction of (2-Thienylcarbonyl)thioacetanilides and their Enamine Derivatives. ResearchGate. [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Study.com. [Link]

Sources

Spectroscopic Profile of Pyridin-2-yl(thiazol-2-yl)methanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heteroaromatic ketone, Pyridin-2-yl(thiazol-2-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the principles of spectroscopic analysis and supported by experimental evidence.

Introduction: The Significance of this compound

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a central carbonyl group linking a pyridine and a thiazole ring, presents a unique electronic and steric environment. Understanding the spectroscopic signature of this compound is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will delve into the key spectroscopic features of this molecule, providing a robust reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer, reveals a distinct set of signals corresponding to the aromatic protons of the pyridine and thiazole rings.[1]

Table 1: ¹H NMR Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.85d4.51HH-6' (Pyridine)
8.37d7.61HH-3' (Pyridine)
8.22d3.01HH-5 (Thiazole)
7.96td7.6, 1.71HH-4' (Pyridine)
7.80d3.01HH-4 (Thiazole)
7.59ddd7.6, 4.5, 1.11HH-5' (Pyridine)
  • Expertise & Experience: The downfield chemical shifts of the protons are indicative of their attachment to electron-deficient aromatic rings. The proton at the 6'-position of the pyridine ring (H-6') is the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. The coupling constants provide valuable information about the relative positions of the protons. For instance, the doublet multiplicity of H-6' with a coupling constant of 4.5 Hz is characteristic of ortho-coupling to H-5'.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, provides a detailed map of the carbon framework of the molecule.[1]

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
181.5C=O (Ketone)
161.7C-2 (Thiazole)
152.4C-2' (Pyridine)
148.8C-6' (Pyridine)
144.9C-4 (Thiazole)
137.2C-4' (Pyridine)
127.5C-5 (Thiazole)
127.3C-3' (Pyridine)
124.9C-5' (Pyridine)
  • Expertise & Experience: The most downfield signal at 181.5 ppm is unequivocally assigned to the carbonyl carbon, a characteristic feature of ketones. The chemical shifts of the aromatic carbons are consistent with their positions within the electron-deficient pyridine and thiazole rings.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid organic compound like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Predicted IR Data:

Based on the structure, the following characteristic IR absorption bands are anticipated:

  • ~1670-1690 cm⁻¹ (strong): This band is attributed to the C=O stretching vibration of the ketone. The conjugation of the carbonyl group with the two aromatic rings is expected to lower the stretching frequency compared to a simple aliphatic ketone.

  • ~3100-3000 cm⁻¹ (weak to medium): These absorptions correspond to the C-H stretching vibrations of the aromatic pyridine and thiazole rings.

  • ~1600-1450 cm⁻¹ (medium to strong): These bands arise from the C=C and C=N stretching vibrations within the aromatic rings.

  • ~1300-1000 cm⁻¹ (fingerprint region): This region will contain a complex pattern of bands due to various C-H bending and C-C stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for its identification.

Experimental Protocol: IR Spectrum Acquisition (Thin Solid Film Method)

This protocol is a reliable method for obtaining the IR spectrum of a solid organic compound.

  • Sample Preparation: Place a small amount of the solid sample (a few milligrams) in a clean agate mortar and pestle.

  • Grinding: Grind the sample to a fine powder.

  • Pellet Formation: Add a small amount of dry potassium bromide (KBr) powder to the ground sample and mix thoroughly. Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum.

Caption: Workflow for ESI-Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and authoritative reference for the characterization of this compound. The detailed NMR analysis, coupled with the predicted IR and MS data and the outlined experimental protocols, offers researchers a solid foundation for identifying and assessing the purity of this important heteroaromatic ketone. Adherence to the described methodologies will ensure the generation of high-quality, reproducible spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis.

Sources

"Pyridin-2-yl(thiazol-2-yl)methanone" CAS number 90418-58-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridin-2-yl(thiazol-2-yl)methanone (CAS 90418-58-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, bearing the CAS number 90418-58-9, is a heterocyclic ketone embodying the pharmacologically significant pyridine and thiazole moieties. This structural combination is a cornerstone in the design of novel therapeutic agents, particularly in oncology and kinase inhibition. The inherent electronic properties and hydrogen bonding capabilities of the pyridine-thiazole scaffold make it a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the known properties, potential synthetic strategies, and the broader therapeutic context of this compound, aiming to equip researchers with the foundational knowledge required for its application in drug discovery and development. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogues to provide actionable insights and predictive understanding.

Core Molecular Profile and Physicochemical Properties

This compound is characterized by a central ketone linker bridging a pyridine ring at its 2-position and a thiazole ring, also at its 2-position. This arrangement creates a molecule with a distinct three-dimensional conformation and electronic distribution, which are critical for its interaction with biological targets.

Structural and Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 90418-58-9[1]
Molecular Formula C₉H₆N₂OS[1][2][3]
Molecular Weight 190.22 g/mol [2][3]
Canonical SMILES O=C(C1=NC=CS1)C2=CC=CC=N2[4]
InChI Key RICHYVKDLZSUQV-UHFFFAOYSA-N[2]
Purity (Commercial) Typically ≥95%[2][3]
Predicted Physicochemical Data
  • Physical Form : Expected to be a solid at room temperature.[5]

  • Solubility : Likely soluble in organic solvents such as DMSO and methanol. Persistence in water is expected to be low.[5]

  • Chemical Stability : The compound is stable under normal laboratory conditions.[5]

  • Incompatibilities : Avoid strong oxidizing agents and strong bases, which could react with the heterocyclic rings or the ketone group.[5]

Synthesis and Reactivity

The synthesis of pyridine-thiazole derivatives is well-documented, often involving multicomponent reactions or cyclocondensation strategies. While a specific protocol for CAS 90418-58-9 is not detailed, logical synthetic pathways can be inferred from established methodologies for analogous structures.

Retrosynthetic Analysis and Proposed Pathway

A plausible synthetic route involves the coupling of a pyridine-containing nucleophile with a thiazole electrophile, or vice versa. A common and effective method for forming the thiazole ring is the Hantzsch thiazole synthesis. An illustrative synthetic workflow is depicted below.

G cluster_reactants Key Reactants cluster_synthesis Synthetic Pathway cluster_product Final Product PyridineThioamide Pyridine-2-carbothioamide Reaction Cyclocondensation (Hantzsch-type reaction) PyridineThioamide->Reaction HaloKetone 2-Bromo-1-(thiazol-2-yl)ethan-1-one (or similar α-haloketone) HaloKetone->Reaction Product This compound Reaction->Product

Caption: Proposed Hantzsch-type synthesis pathway.

Illustrative Experimental Protocol

The following protocol is a generalized example adapted from the synthesis of related 1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone.[6] This should be optimized for the specific synthesis of this compound.

Objective: To synthesize the target compound via cyclocondensation.

Materials:

  • 1-(pyridin-2-yl)thiourea (S,N-binucleophile)[6]

  • An appropriate dielectrophilic C2 synthon (e.g., a 2-halo-acetylthiazole derivative)[6]

  • Ethanol (Solvent)

  • Triethylamine (Base)

Procedure:

  • Dissolve 1-(pyridin-2-yl)thiourea (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the electrophilic thiazole reagent (1.0 eq) to the solution.

  • Add triethylamine (1.1 eq) dropwise to the reaction mixture to act as a base and scavenger for the generated acid.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate or can be extracted using an appropriate organic solvent (e.g., ethyl acetate) after adding water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

No specific spectral data for CAS 90418-58-9 were found. However, based on the analysis of related structures, the following characteristic signals can be anticipated.[7][8][9][10]

TechniqueExpected Observations
¹H NMR Pyridine Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm), showing characteristic doublet, triplet, and multiplet splitting patterns.Thiazole Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), typically appearing as doublets depending on substitution.
¹³C NMR Carbonyl Carbon: A characteristic downfield signal in the range of δ 180-195 ppm.Aromatic Carbons: Multiple signals between δ 110-160 ppm corresponding to the carbons of the pyridine and thiazole rings.
IR Spectroscopy C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the ketone.C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic heterocyclic rings.
Mass Spectrometry Molecular Ion Peak (M+H)⁺: Expected at m/z ≈ 191.02, corresponding to the molecular formula C₉H₇N₂OS⁺.

Biological Activity and Therapeutic Potential

The pyridine-thiazole scaffold is a highly valued pharmacophore in modern drug discovery. Its derivatives have demonstrated a wide array of biological activities, primarily by acting as inhibitors of various protein kinases.

Context in Kinase Inhibition

Numerous studies have highlighted the potential of pyridine-thiazole hybrids as potent and selective kinase inhibitors.

  • TGF-β Type 1 Receptor (ALK5): A series of 5-(pyridin-2-yl)thiazoles were synthesized and showed potent inhibitory activity against ALK5, a key player in cell growth, differentiation, and apoptosis.[11]

  • Cyclin-Dependent Kinases (CDKs): This scaffold is central to inhibitors of CDKs, which are crucial regulators of the cell cycle. Derivatives have shown potent inhibition of CDK2, CDK4, and CDK6, making them promising candidates for cancer therapy.[12][13]

  • Anticancer Activity: The pyridine-thiazole core is present in compounds exhibiting broad antiproliferative activity against various cancer cell lines, including lung, breast, colon, and leukemia.[6][14][15] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[12]

G cluster_applications Potential Therapeutic Applications Core This compound (Core Scaffold) Kinase Kinase Inhibition (CDK, ALK5) Core->Kinase Targets Antimicrobial Antimicrobial Agents Core->Antimicrobial Potential as Cancer Anticancer Agents Kinase->Cancer Leads to Fibrosis Anti-Fibrotic Therapy Kinase->Fibrosis Leads to

Caption: Therapeutic potential of the core scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds suggest the following precautions.

  • Hazard Classification: May be classified as an acute oral toxicant and a respiratory system irritant (STOT SE 3).[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[5]

  • Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound (CAS 90418-58-9) represents a molecule of significant interest for chemical and pharmaceutical research. Its structure is emblematic of a class of compounds with proven biological efficacy, particularly as kinase inhibitors for oncological applications. While specific experimental data for this compound remains to be published, the insights from analogous structures provide a robust framework for its synthesis, characterization, and potential application.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, screening against a panel of kinases and cancer cell lines would be a logical step to elucidate its specific biological activity and therapeutic potential, thereby contributing valuable knowledge to the field of medicinal chemistry.

References

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  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. (2025-11-03). Available at: [Link].

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health (NIH). (2025-04-23). Available at: [Link].

  • Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed. (2008-03-15). Available at: [Link].

  • Fragrance Material Safety Assessment Center. Food and Chemical Toxicology. (2021-04-07). Available at: [Link].

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link].

  • CAS NO. 90418-58-9 | this compound | Catalog BD-A723821 | Arctom. Arctom. Available at: [Link].

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Semantic Scholar. (2024-10-09). Available at: [Link].

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link].

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available at: [Link].

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link].

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link].

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. (2025-06-28). Available at: [Link].

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available at: [Link].

  • RIFM fragrance ingredient safety assessment, 4-methoxybenzaldehyde diethyl acetal, CAS Registry Number 2403-58-9. Food and Chemical Toxicology. (2023-10-28). Available at: [Link].

  • A Novel Series of N -(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. ResearchGate. Available at: [Link].

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health (NIH). Available at: [Link].

  • RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. Food and Chemical Toxicology. Available at: [Link].

  • (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. (2025-08-05). Available at: [Link].

  • IR and 1 H NMR spectral data. | Download Table. ResearchGate. Available at: [Link].

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. (2017-05-10). Available at: [Link].

  • Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties | Request PDF. ResearchGate. (2025-08-06). Available at: [Link].

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Royal Society of Chemistry. Available at: [Link].

  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews. ACS Publications. Available at: [Link].

  • [2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. National Institutes of Health (NIH). Available at: [Link].

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An In-Depth Technical Guide to the Synthesis of Pyridin-2-yl(thiazol-2-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyridin-2-yl(thiazol-2-yl)methanone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient and versatile synthetic methodologies a critical endeavor. This technical guide provides a comprehensive overview of novel and established methods for the synthesis of this compound and its derivatives. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic underpinnings, practical considerations, and comparative advantages of key synthetic strategies. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to empower researchers in their synthetic efforts.

Introduction: The Significance of the Pyridinyl-Thiazolyl Ketone Core

The convergence of pyridine and thiazole rings, linked by a carbonyl bridge, creates a unique molecular architecture with a rich pharmacological potential. The pyridine ring, a common feature in numerous pharmaceuticals, often imparts desirable aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets. The thiazole ring, another cornerstone of medicinal chemistry, is found in a variety of bioactive natural products and synthetic drugs, including anticancer and antimicrobial agents.[1] The central carbonyl group acts as a key linker and a potential hydrogen bond acceptor, further influencing the molecule's conformation and binding properties. The development of robust synthetic routes to access a diverse library of these derivatives is paramount for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound derivatives can be approached through several strategic disconnections. This guide will focus on four primary methodologies, each with its own set of advantages and challenges.

  • Method 1: Direct Oxidation of a Methylene Bridge: A modern and atom-economical approach.

  • Method 2: Grignard/Organolithium Addition and Subsequent Oxidation: A classic and reliable two-step sequence.

  • Method 3: The Weinreb Amide Approach: A robust method for controlled ketone synthesis, preventing over-addition.

  • Method 4: Palladium-Catalyzed Cross-Coupling Reactions: A powerful tool for forging the key carbon-carbon bond.

The choice of a particular synthetic route will often depend on the availability of starting materials, the desired substitution patterns on both the pyridine and thiazole rings, and the required scale of the synthesis.

Method 1: Copper-Catalyzed Oxidation of a Methylene Bridge

A recent and highly efficient method for the synthesis of Pyridin-2-yl(thiazol-2-yl)methanones involves the direct oxidation of the Csp³-H bonds of a 2-(pyridin-2-ylmethyl)thiazole precursor.[2] This approach is particularly attractive due to its operational simplicity and the use of an inexpensive and environmentally benign oxidant, water, with a copper catalyst.

The Underlying Principle: C-H Activation

The core of this methodology lies in the copper-catalyzed activation of the benzylic-like C-H bonds of the methylene bridge. The pyridine and thiazole rings likely play a role in facilitating this process through coordination to the copper center, lowering the activation energy for the oxidation. Remarkably, in some reported procedures, water serves as the sole oxygen source for the newly formed carbonyl group.[2]

Experimental Workflow

The general workflow for this synthetic approach is a two-stage process: first, the synthesis of the 2-(pyridin-2-ylmethyl)thiazole precursor, followed by the copper-catalyzed oxidation.

Oxidation_Workflow cluster_0 Precursor Synthesis cluster_1 Oxidation Start Pyridine-2-carbonitrile & 2-Methylthiazole Precursor 2-(Pyridin-2-ylmethyl)thiazole Start->Precursor Strong Base (e.g., n-BuLi) Ketone This compound Precursor->Ketone Cu Catalyst (e.g., Cu(OAc)2) Water, Base

Caption: Workflow for the synthesis via methylene bridge oxidation.

Detailed Protocol: Copper-Catalyzed Oxidation

The following protocol is adapted from a reported procedure for the synthesis of this compound.[2]

Materials:

  • 2-(Pyridin-2-ylmethyl)thiazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • To a reaction vessel, add 2-(pyridin-2-ylmethyl)thiazole (1.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add DMSO (3 mL) and water (1.0 mmol).

  • Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights

The choice of a copper catalyst is crucial; other transition metals may also be effective, but copper salts are generally inexpensive and readily available. The base (K₂CO₃) is essential for the reaction to proceed, likely by facilitating the deprotonation of water or the substrate. DMSO is a suitable high-boiling polar aprotic solvent that can dissolve the reagents and withstand the reaction temperature. The yield of this reaction for 2-(pyridin-2-ylmethyl)thiazole has been reported to be around 51%.[2]

Method 2: Grignard/Organolithium Addition and Subsequent Oxidation

This classical two-step approach remains a cornerstone of ketone synthesis due to its reliability and the commercial availability of a wide range of precursors. The strategy involves the nucleophilic addition of a thiazolyl organometallic species to a pyridine-2-carbonyl derivative (or vice-versa), followed by oxidation of the resulting alcohol intermediate.

The Underlying Principle: Nucleophilic Addition

The first step leverages the nucleophilic character of a Grignard or organolithium reagent. For instance, 2-lithiothiazole, generated in situ from 2-bromothiazole and a strong base like n-butyllithium, readily attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde.[3][4][5] The subsequent workup yields the secondary alcohol, Pyridin-2-yl(thiazol-2-yl)methanol.

Experimental Workflow

Grignard_Oxidation_Workflow cluster_0 Nucleophilic Addition cluster_1 Oxidation Start 2-Bromothiazole Organometallic 2-Lithiothiazole Start->Organometallic n-BuLi, THF, -78 °C Alcohol Pyridin-2-yl(thiazol-2-yl)methanol Organometallic->Alcohol Aldehyde Pyridine-2-carboxaldehyde Aldehyde->Alcohol Quench Ketone This compound Alcohol->Ketone Oxidizing Agent (e.g., MnO2, PCC)

Caption: Workflow for the Grignard/Organolithium addition followed by oxidation.

Detailed Protocols

Protocol 4.3.1: Synthesis of Pyridin-2-yl(thiazol-2-yl)methanol

Materials:

  • 2-Bromothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Pyridine-2-carboxaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 2-bromothiazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature.

  • Add a solution of pyridine-2-carboxaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude alcohol by column chromatography.

Protocol 4.3.2: Oxidation of Pyridin-2-yl(thiazol-2-yl)methanol [6]

Materials:

  • Pyridin-2-yl(thiazol-2-yl)methanol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Pyridin-2-yl(thiazol-2-yl)methanol (1.0 mmol) in DCM (20 mL).

  • Add activated MnO₂ (10.0 mmol, 10 equivalents) in one portion.

  • Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with DCM.

  • Concentrate the filtrate to yield the crude ketone, which can be further purified by chromatography or recrystallization.

Causality and Insights

The use of cryogenic temperatures (-78 °C) during the lithiation and addition steps is critical to prevent side reactions, such as the decomposition of the organolithium reagent. A variety of oxidizing agents can be used for the second step, including pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. However, MnO₂ is often preferred for its mildness and ease of removal (by filtration). An alternative to using pyridine-2-carboxaldehyde is to react the thiazolyl organometallic with pyridine-2-carbonitrile. After addition, the resulting imine can be hydrolyzed under acidic conditions to yield the ketone directly.[3]

Method 3: The Weinreb Amide Approach

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method that effectively prevents the common problem of over-addition of organometallic reagents to acyl compounds.[3][7] This is achieved by using a specific N-methoxy-N-methylamide (Weinreb amide) as the electrophile.

The Underlying Principle: Chelation-Stabilized Intermediate

The key to the Weinreb synthesis is the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. The N-methoxy and N-methyl groups on the amide nitrogen coordinate to the metal cation (Li⁺ or Mg²⁺), preventing the collapse of the intermediate and subsequent second addition of the nucleophile. The desired ketone is then liberated upon acidic workup.

Experimental Workflow

Weinreb_Workflow cluster_0 Amide Formation cluster_1 Ketone Synthesis Acid Pyridine-2-carboxylic acid Amide Pyridine-2-Weinreb Amide Acid->Amide Coupling Agent (e.g., CDI, EDCI) N,O-Dimethylhydroxylamine Ketone This compound Amide->Ketone Thiazole 2-Lithiothiazole Thiazole->Ketone Acidic Workup

Caption: Workflow for the Weinreb amide synthesis of the target ketone.

Detailed Protocol: Weinreb Amide Synthesis

Protocol 5.3.1: Preparation of N-methoxy-N-methylpicolinamide (Pyridine-2-Weinreb Amide)

Materials:

  • Picolinic acid (Pyridine-2-carboxylic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Suspend picolinic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

  • Add CDI (1.1 mmol) portion-wise and stir at room temperature until gas evolution ceases (approx. 1 hour).

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) and TEA (1.5 mmol) in DCM.

  • Add the amine solution to the activated acid solution and stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide, which can be purified by column chromatography.

Protocol 5.3.2: Reaction with 2-Lithiothiazole

Materials:

  • Pyridine-2-Weinreb amide

  • 2-Lithiothiazole (prepared as in Protocol 4.3.1)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Pyridine-2-Weinreb amide (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C.

  • Slowly add the pre-formed 2-lithiothiazole solution (1.1 mmol in THF) dropwise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction by adding 1 M HCl and stir for 30 minutes.

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality and Insights

A variety of coupling reagents can be used for the formation of the Weinreb amide from the carboxylic acid, including EDCI/HOBt or converting the acid to the acid chloride first.[8][9] The choice often depends on the scale and the presence of other functional groups. This method is particularly advantageous when working with precious or complex organometallic reagents, as it ensures their efficient incorporation into the final product without the formation of alcohol byproducts.

Method 4: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and can be adapted for the synthesis of heteroaryl ketones. While less direct than the previous methods, carbonylative coupling reactions represent a viable, albeit more complex, strategy.

The Underlying Principle: Carbonylative Coupling

In a carbonylative cross-coupling reaction, carbon monoxide is inserted into the catalytic cycle. A typical reaction would involve the oxidative addition of a palladium(0) catalyst to a 2-halopyridine. The resulting palladium(II) species then undergoes CO insertion, followed by transmetalation with a thiazolyl organometallic reagent (e.g., a thiazolyl stannane or boronic acid). Reductive elimination then yields the desired ketone and regenerates the palladium(0) catalyst.

Experimental Workflow

Palladium_Coupling_Workflow Pyridine 2-Halopyridine Ketone This compound Pyridine->Ketone Pd Catalyst (e.g., Pd(PPh3)4) Ligand, Base Thiazole 2-(Tributylstannyl)thiazole Thiazole->Ketone Pd Catalyst (e.g., Pd(PPh3)4) Ligand, Base CO Carbon Monoxide (CO) CO->Ketone Pd Catalyst (e.g., Pd(PPh3)4) Ligand, Base

Caption: A potential workflow for palladium-catalyzed carbonylative cross-coupling.

General Protocol Considerations

Materials:

  • 2-Bromopyridine or 2-iodopyridine

  • A 2-thiazolyl organometallic reagent (e.g., 2-(tributylstannyl)thiazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Carbon monoxide (gas balloon or high-pressure reactor)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

General Procedure Outline:

  • Combine the 2-halopyridine, thiazolyl organometallic reagent, and palladium catalyst in a Schlenk flask or pressure vessel.

  • Purge the vessel with an inert gas, then introduce carbon monoxide.

  • Add the degassed solvent and heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and perform an appropriate workup and purification.

Causality and Insights

Carbonylative couplings can be technically challenging due to the need to handle carbon monoxide, a toxic gas. The choice of catalyst, ligand, solvent, and base is critical for achieving good yields and selectivity.[10][11][12] The reactivity of the organometallic coupling partner is also a key factor. Stannanes (Stille coupling) and boronic acids (Suzuki coupling) are commonly used. While this method may require more optimization, it can be very powerful for constructing complex derivatives, especially when the pyridine or thiazole precursors are readily available with the necessary halide or organometallic handle.

Comparative Summary of Synthetic Methods

MethodKey PrincipleAdvantagesDisadvantagesTypical Yields
Cu-Catalyzed Oxidation C-H activation of a methylene bridgeAtom-economical, operationally simple, uses inexpensive reagents.Requires synthesis of the methylene-bridged precursor.Moderate (e.g., 51%[2])
Grignard/Oxidation Nucleophilic addition followed by oxidationReliable, well-established, wide substrate scope.Two distinct steps, requires stoichiometric oxidant, potential for side reactions.Good to Excellent
Weinreb Amide Synthesis Chelation-controlled addition to an N-methoxy-N-methylamidePrevents over-addition, high yields, excellent functional group tolerance.Requires preparation of the Weinreb amide precursor.Excellent[7][13]
Pd-Catalyzed Coupling Carbonylative cross-couplingPowerful for complex derivatives, high functional group tolerance.Technically challenging (requires CO), requires optimization, expensive catalysts.Variable, requires optimization

Conclusion and Future Outlook

The synthesis of this compound derivatives is achievable through a variety of strategic approaches. For rapid access and atom economy, the direct copper-catalyzed oxidation of the methylene-bridged precursor stands out as a modern and elegant solution. For reliability and broad applicability, the classical Grignard addition followed by oxidation and the Weinreb amide synthesis remain the methods of choice. Palladium-catalyzed carbonylative couplings, while more complex, offer a powerful avenue for the construction of highly functionalized analogues.

The continued development of novel catalytic systems, particularly those based on earth-abundant metals, will likely lead to even more efficient and sustainable methods for the synthesis of this important class of compounds. Furthermore, the application of flow chemistry and other high-throughput synthesis techniques will undoubtedly accelerate the exploration of the chemical space around the this compound core, paving the way for the discovery of next-generation therapeutics and functional materials.

References

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. Retrieved from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2021). Scientific Reports. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2024). RSC Advances. Retrieved from [Link]

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  • The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.
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  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). PubMed Central. Retrieved from [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved from [Link]

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The Emerging Therapeutic Potential of the Pyridin-2-yl(thiazol-2-yl)methanone Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-2-yl(thiazol-2-yl)methanone core, a heterocyclic ketone structure, is a rising star in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities associated with this core structure and its derivatives. We will explore its significant potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising compounds. Through a synthesis of current research, this guide aims to equip scientists with the knowledge to leverage the this compound scaffold in their drug discovery endeavors.

Introduction: The Significance of the this compound Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets. Among these, the fusion of pyridine and thiazole rings has garnered considerable attention. The this compound structure, in particular, combines the electron-withdrawing properties of the pyridine ring and the diverse reactivity of the thiazole moiety, creating a pharmacophore with significant therapeutic potential.

This guide will delve into the key biological activities demonstrated by derivatives of this core structure, providing a foundation for future research and development. The inherent structural versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Multifaceted Approach to Oncology

Derivatives of the this compound core have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular kinases.[3][4]

Mechanism of Action: Dual Inhibition and Apoptosis Induction

Several studies have highlighted the ability of pyridine-thiazole hybrids to act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β).[3][4] This dual inhibition disrupts cell cycle progression and promotes apoptosis.

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G cluster_drug Pyridin-thiazole Derivative cluster_cellular_targets Cellular Targets cluster_cellular_processes Cellular Processes cluster_apoptosis_markers Apoptosis Markers Drug This compound Derivative CDK2 CDK2 Drug->CDK2 inhibits GSK3B GSK3β Drug->GSK3B inhibits Apoptosis Apoptosis Drug->Apoptosis induces CellCycle Cell Cycle Progression CDK2->CellCycle promotes GSK3B->CellCycle regulates Bax Bax Apoptosis->Bax upregulates Caspase3 Caspase-3 Apoptosis->Caspase3 upregulates Bcl2 Bcl-2 Apoptosis->Bcl2 downregulates

Furthermore, some derivatives have been shown to induce genetic instability in tumor cells, potentially through interactions with DNA or inhibition of DNA repair enzymes like PARP1.[1][5] Studies have also demonstrated the upregulation of pro-apoptotic proteins like Bax and caspase-3, and downregulation of the anti-apoptotic protein Bcl-2 in response to treatment with these compounds.[3][4]

In Vitro Anticancer Activity

The cytotoxic effects of various pyridin-thiazole derivatives have been evaluated against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3 HL-60 (Leukemia)0.57[1][5]
Compound 13a HepG2 (Liver)9.5 (µg/mL)[4]
Compound 1 HepG2 (Liver)4.5[6]
Compound 2a-2o A549 (Lung)Potent cytotoxicity[2]
Cisplatin (Standard) A549 (Lung)12.65 (µg/mL)[2]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

Experimental Protocol: Synthesis of Pyridine-Thiazole Hybrids

A common synthetic route to pyridine-thiazole hybrids involves the Hantzsch thiazole synthesis.[3][4]

Step 1: Synthesis of Thiosemicarbazone Intermediate

  • Dissolve 2-acetylpyridine in ethanol.

  • Add an equimolar amount of thiosemicarbazide.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and collect the precipitated (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to form the Thiazole Ring

  • Suspend the thiosemicarbazone intermediate in absolute ethanol.

  • Add an equimolar amount of an α-haloketone (e.g., chloroacetone or phenacyl bromide) and fused sodium acetate.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

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"Start" [label="2-Acetylpyridine +\nThiosemicarbazide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Step1" [label="Reflux with HCl (cat.)\nin Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Thiosemicarbazone\nIntermediate", shape=box, fillcolor="#F1F3F4"]; "Step2" [label="Reflux with α-haloketone\n& Sodium Acetate in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="Pyridin-2-yl(thiazol-2-yl)\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; } end_dot Caption: General workflow for the synthesis of pyridin-thiazole derivatives.

Antimicrobial and Anti-inflammatory Activities

The this compound scaffold is also a promising platform for the development of antimicrobial and anti-inflammatory agents.

Antimicrobial Potential

Pyridine- and thiazole-based hydrazides have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[7][8] The presence of specific substituents, such as a hydroxyl group on an aromatic ring, can enhance this activity.[7] Some compounds have shown minimum inhibitory concentration (MIC) values comparable to standard drugs.[7] Metal complexes of pyridine-thiazole derivatives have also been shown to possess enhanced antimicrobial properties compared to the free ligands.[9][10]

Anti-inflammatory Effects

A series of new compounds linking pyridine and thiazole moieties with a carbohydrazide linker have been evaluated for their in vitro anti-inflammatory activity.[7] These compounds exhibited inhibitory activity against the denaturation of bovine serum albumin, with IC50 values ranging from 46.29 to 100.60 µg/mL.[7]

Neuroprotective and Other Biological Activities

Recent research has expanded the therapeutic landscape of this compound derivatives to include neuroprotective effects.

Neuroprotection and MAO-B Inhibition

Certain thiazolidinone derivatives containing a pyridine moiety have been investigated for their neuroprotective properties. One such compound, 3-(pyridin-2-yl)-2-(pyridine-2-ylimino) thiazolidin-4-one (PPIT), has been shown to exhibit antioxidant activity and selectively inhibit monoamine oxidase B (MAO-B) in the brain.[11] This dual action suggests potential therapeutic applications in neurodegenerative diseases like Parkinson's and Alzheimer's, where oxidative stress and altered MAO-B activity are implicated.[11][12]

Transforming Growth Factor-beta Type 1 Receptor (ALK5) Kinase Inhibition

A series of 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of ALK5 kinase, a key player in cellular signaling pathways.[13] Specific derivatives showed potent inhibition in cell-based luciferase reporter assays, indicating their potential as therapeutic agents in diseases where ALK5 signaling is dysregulated, such as cancer and fibrosis.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings.

  • Anticancer Activity: The introduction of bulky hydrophobic groups can influence the inhibitory activity.[14] For instance, in a series of 4-thiazolidinone derivatives, a 2-naphthyl substitution was found to be more potent than a phenyl group.[14]

  • Antimicrobial Activity: The presence of a hydroxyl group on an aromatic substituent is often associated with enhanced antimicrobial efficacy.[7]

  • ALK5 Inhibition: The substitution pattern on the pyridine ring and the nature of the linker group are critical for potent ALK5 inhibitory activity.[13]

Conclusion and Future Directions

The this compound core represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties warrant further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to elucidate the precise mechanisms of action.

  • In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models to translate in vitro findings into potential clinical applications.

The versatility of the this compound scaffold, coupled with the growing body of evidence supporting its therapeutic potential, positions it as a valuable starting point for the development of next-generation therapeutics.

References

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (Source: Royal Society of Chemistry)

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (Source: MDPI)

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (Source: ResearchGate)

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (Source: NIH)

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (Source: MDPI)

  • Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. (Source: ResearchGate)

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. (Source: Semantic Scholar)

  • This compound. (Source: CymitQuimica)

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (Source: NIH)

  • Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. (Source: PubMed)

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (Source: NIH)

  • Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Aminoacridines. (Source: Amanote Research)

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (Source: NIH)

  • Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. (Source: ResearchGate)

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (Source: NIH)

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (Source: ACS Publications)

  • Recent Advances of Pyridinone in Medicinal Chemistry. (Source: NIH)

  • Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. (Source: ResearchGate)

  • 2-(pyridin-2-ylimino)thiazolidin-4-one as a novel inhibitor of cerebral MAO-B activity with antioxidant properties and low toxicity potential. (Source: PubMed)

  • Synthesis and evaluation of antimicrobial activity of novel 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues. (Source: ResearchGate)

  • Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. (Source: NIH)

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (Source: MDPI)

  • Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease. (Source: PubMed)

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (Source: ResearchGate)

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The Pyridin-2-yl(thiazol-2-yl)methanone Scaffold: A Versatile Keystone for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Pursuit of Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, through their catalytic function of phosphorylation, orchestrate a complex web of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[1] Dysregulation of these signaling cascades is a hallmark of many pathological states, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[1] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have emerged as privileged structures, capable of forming key interactions within the ATP-binding pocket of these enzymes. Among these, the pyridin-2-yl(thiazol-2-yl)methanone core and its derivatives have garnered significant attention as a versatile and promising platform for the design of novel kinase inhibitors. This technical guide provides an in-depth exploration of this chemical scaffold, from its synthesis and structure-activity relationships to its mechanism of action and the experimental protocols for its evaluation.

The inherent modularity of the this compound scaffold, with its distinct pyridine and thiazole rings connected by a ketone linker, allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. Researchers have successfully developed derivatives targeting a range of kinases, including Transforming Growth Factor-beta type 1 receptor (ALK5), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, KDR), Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3 beta (GSK3β), and Apoptosis Signal-regulating Kinase 1 (ASK1), underscoring the broad therapeutic potential of this chemical class.[2][3][4]

Synthetic Strategies: Building the Pyridin-Thiazole Core

The synthesis of this compound and its derivatives can be approached through several convergent strategies. A common and effective method involves the construction of the thiazole ring, followed by its linkage to the pyridine moiety. The Hantzsch thiazole synthesis is a foundational reaction in this process, where a haloketone is reacted with a thioamide.[5]

A representative synthetic approach for a related pyridin-2-yl-benzothiazole derivative, which can be adapted for the synthesis of the core topic, is a three-step process.[6] This involves the initial hydrolysis of a precursor, followed by cyclization and a final condensation step.[6]

Exemplary Synthesis of a Pyridin-2-yl-benzothiazole Derivative[7]

This protocol describes the synthesis of (E)-1-(2-(pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a related structure that illustrates the key chemical transformations.

Step 1: Synthesis of 1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)ethan-1-one

  • A mixture of 2-amino-5-acetylthiophenol (0.50 g, 3 mmol) and pyridine-2-carbaldehyde (0.32 g, 3 mmol) in DMSO (6 mL) is heated to 160 °C for 10 minutes.

  • After cooling to 100 °C, water (1 mL) is added.

  • The reaction mixture is further cooled, and the resulting precipitate is collected by filtration and washed with water to yield the desired product.

Step 2: Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • To a mixture of 1-(2-(pyridin-2-yl)benzo[d]thiazol-6-yl)ethan-1-one (153 mg, 0.6 mmol) and 3,4,5-trimethoxybenzaldehyde (137 mg, 0.7 mmol) in ethanol (6 mL), add 10% aqueous KOH (2 mL).

  • Stir the resulting yellow mixture for 24 hours at room temperature.

  • Pour the mixture into 20 mL of water.

  • Collect the crystalline product by filtration and dry to obtain the final compound.

Mechanism of Action and Targeted Signaling Pathways

Derivatives of the this compound scaffold exert their biological effects primarily by acting as ATP-competitive inhibitors of protein kinases.[7] By occupying the ATP-binding site, these small molecules prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby interrupting the downstream signaling cascade. The specific kinase(s) inhibited depend on the substitution pattern of the scaffold, which dictates the compound's affinity and selectivity.

For instance, certain pyridin-2,3-dihydrothiazole and pyridin-thiazolidin-4-one hybrids have been identified as dual inhibitors of CDK2 and GSK3β.[3] Inhibition of CDK2 leads to cell cycle arrest, particularly at the G1/S phase transition, while inhibition of GSK3β can modulate various cellular processes, including apoptosis and cell survival.[3]

The diagram below illustrates the general mechanism of action of these inhibitors on a representative signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Signal Transduction Kinase2 Target Kinase (e.g., CDK2, GSK3β) Kinase1->Kinase2 Activation Substrate Substrate Protein Kinase2->Substrate Phosphorylation ATP ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cellular_Response Cell Cycle Progression Survival / Apoptosis P_Substrate->Cellular_Response Downstream Signaling Inhibitor Pyridin-Thiazole Inhibitor Inhibitor->Kinase2 Inhibition ADP ADP

Figure 1: General signaling pathway and point of inhibition.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

  • Substitutions on the Pyridine Ring: Modifications to the pyridine ring can significantly impact potency and selectivity. For example, in a series of 5-(pyridin-2-yl)thiazoles as ALK5 inhibitors, the presence of small alkyl groups such as methyl or ethyl at the 6-position of the pyridine ring was found to be favorable for high inhibitory activity.

  • Substitutions on the Thiazole Ring: The thiazole ring offers multiple points for substitution that can be exploited to enhance interactions with the target kinase. In a series of N-(1,3-thiazol-2-yl)pyridin-2-amines, the nature of the substituent at the 4-position of the thiazole ring was critical for potent KDR kinase inhibition.[2]

  • The Linker: The ketone linker in the core scaffold can be modified or replaced to alter the molecule's conformation and binding mode. For instance, the development of pyridin-2-yl urea derivatives as ASK1 inhibitors highlights the flexibility of the linker region in achieving potent inhibition.[4]

The following table summarizes the inhibitory activities of selected pyridin-thiazole derivatives against various kinases, compiled from different studies.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
15i 5-(pyridin-2-yl)thiazoleALK5>95% inhibition at 100 nM
15k 5-(pyridin-2-yl)thiazoleALK5>95% inhibition at 100 nM
Compound 2 Pyridin-2-yl ureaASK11.55 ± 0.27[4]
SNS-032 Thiazole-basedCDK248[4]
Tideglusib ThiazolidinedioneGSK3β60[4]

Experimental Protocols for Evaluation

The evaluation of this compound derivatives as kinase inhibitors involves a cascade of in vitro assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[3]

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Serial Dilution of Test Compound C Add Compound and Kinase to Plate A->C B Prepare Kinase and Substrate/ATP Mix E Add Substrate/ATP to Initiate Reaction B->E D Incubate C->D D->E F Incubate E->F G Add ADP-Glo™ Reagent F->G H Incubate G->H I Add Kinase Detection Reagent H->I J Incubate I->J K Read Luminescence J->K

Figure 2: Workflow for a luminescence-based kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)[9][10]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT Reagent to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.[8]

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

  • Gently agitate the plate on an orbital shaker to ensure complete solubilization.[8]

  • Record the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)[11][12]

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Collect both floating and adherent cells after treatment.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly promising and adaptable platform for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions allow for the fine-tuning of inhibitory activity against a wide array of kinase targets implicated in various diseases. The successful development of potent inhibitors for kinases such as ALK5, KDR, CDKs, GSK3β, and ASK1 validates the utility of this scaffold in drug discovery.

Future research in this area will likely focus on several key aspects. Firstly, the exploration of novel substitutions and bioisosteric replacements to enhance potency and, crucially, selectivity will be paramount to minimize off-target effects and improve the therapeutic window. Secondly, a deeper understanding of the binding modes of these inhibitors through co-crystallization studies with their target kinases will provide invaluable insights for rational drug design. Finally, as promising lead compounds emerge, their progression into preclinical and clinical development will be the ultimate validation of the therapeutic potential of the this compound scaffold. The continued investigation of this versatile chemical entity holds great promise for the discovery of next-generation targeted therapies.

References

  • Kim, B., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1864-1868.
  • Wallace, E. M., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.
  • Al-Zoubi, R. M., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(1), M2095.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • El-Damasy, A. K., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 14(44), 31607-31623.
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  • Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(3), 1234.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6035.
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  • ResearchGate. (n.d.). IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. Available at: [Link]

  • Thayyullathil, F., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2275, 121-127.
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  • El-Gamal, M. I., et al. (2024).
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  • ResearchGate. (2025). Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants. Available at: [Link]

  • El-Gohary, N. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46949-46968.
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The Evolving Landscape of Pyridine-Thiazole Hybrids: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Oncology

In the intricate chess game of anticancer drug design, the strategic combination of known pharmacophores into hybrid molecules has emerged as a powerful gambit. This guide delves into the structure-activity relationship (SAR) of a particularly promising class of compounds: analogs centered around the Pyridin-2-yl(thiazol-2-yl)methanone core and related pyridine-thiazole hybrids. The pyridine ring, a cornerstone of numerous approved drugs, offers versatile hydrogen bonding capabilities and metabolic stability. The thiazole ring, another "privileged" heterocyclic motif, is a key component in various biologically active agents, lauded for its diverse chemical reactivity and ability to engage in a multitude of non-covalent interactions with biological targets.[1] The fusion of these two entities creates a chemical scaffold ripe for exploration, with early studies revealing potent anti-proliferative activities across a range of cancer cell lines.

This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It is not a rigid protocol but rather a strategic guide, synthesizing field-proven insights with rigorous scientific data. We will dissect the causal relationships behind experimental choices, from synthetic strategies to biological evaluation, and provide a framework for the rational design of next-generation pyridine-thiazole anticancer agents.

The Strategic Imperative: Unraveling the SAR of Pyridine-Thiazole Analogs

The core objective of SAR studies is to systematically modify a lead compound's structure to understand how these changes impact its biological activity. This iterative process is fundamental to optimizing potency, selectivity, and pharmacokinetic properties. For the pyridine-thiazole scaffold, the key is to understand how substitutions on both heterocyclic rings and modifications of the linking moiety influence anticancer efficacy.

General Workflow for SAR-Driven Lead Optimization

The journey from a hit compound to a clinical candidate is a multi-stage process. The following workflow illustrates a typical, self-validating approach to SAR studies in this chemical space.

SAR_Workflow cluster_0 Phase 1: Discovery & Initial Hits cluster_1 Phase 2: SAR Elucidation & Lead Generation cluster_2 Phase 3: Lead Optimization Hit_ID Hit Identification (e.g., Pyridine-Thiazole Core) Initial_Synthesis Synthesis of Initial Analog Set Hit_ID->Initial_Synthesis Rational Design Primary_Screening Primary Cytotoxicity Screen (e.g., NCI-60 Panel) Initial_Synthesis->Primary_Screening Compound Library SAR_Analysis SAR Analysis: Identify Key Moieties Primary_Screening->SAR_Analysis Active Hits Focused_Synthesis Focused Synthesis of Next-Gen Analogs SAR_Analysis->Focused_Synthesis Iterative Design Secondary_Assays Secondary Assays: - Kinase Inhibition - Apoptosis Assays Focused_Synthesis->Secondary_Assays Optimized Compounds ADME_Tox In Silico & In Vitro ADME/Tox Profiling Secondary_Assays->ADME_Tox Potent Leads In_Vivo In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo Safety & PK Data Lead_Candidate Lead Candidate Selection In_Vivo->Lead_Candidate Proof-of-Concept

Caption: A generalized workflow for the SAR-driven optimization of novel anticancer agents.

Synthetic Strategies: Building the Pyridine-Thiazole Core

The feasibility of an extensive SAR campaign hinges on efficient and versatile synthetic routes. The Hantzsch thiazole synthesis and its variations are commonly employed for constructing the core scaffold. A representative synthetic pathway involves the reaction of a pyridine-containing thiourea or thioamide with an α-haloketone.

Representative Synthetic Protocol: One-Pot Synthesis of 2-Amino-cyanopyridine Derivatives

A frequently utilized and efficient method for generating highly substituted pyridine-thiazole hybrids is a one-pot multicomponent reaction. This approach offers advantages in terms of atom economy and reduced purification steps.

Reaction Scheme:

Synthesis_Scheme R1_Thiazole Acetylthiazole Derivative Product 2-Amino-6-(thiazolyl)-4-(aryl)- nicotinonitrile Derivative R1_Thiazole->Product R2_Benzaldehyde Substituted Benzaldehyde R2_Benzaldehyde->Product R3_Malononitrile Malononitrile R3_Malononitrile->Product Reagents NH4OAc Glacial Acetic Acid Reagents->Product Reflux, 4h

Caption: One-pot synthesis of substituted pyridine-thiazole hybrids.

Step-by-Step Methodology: [2]

  • Reaction Setup: In a round-bottom flask, combine the acetylthiazole derivative (1 mmol), the desired substituted benzaldehyde (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst: Add glacial acetic acid (5 mL) and ammonium acetate (0.5 g) to the flask. The ammonium acetate serves as both a catalyst and a source of ammonia for the pyridine ring formation.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol or water to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as acetic acid or ethanol, to yield the final pyridine-thiazole hybrid.

Causality: This one-pot procedure is highly efficient as it proceeds through a cascade of reactions: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone intermediate, followed by a Michael addition of malononitrile, and subsequent cyclization and aromatization to form the pyridine ring.[2] This strategy allows for the rapid generation of a diverse library of analogs by simply varying the substituted benzaldehyde.

Biological Evaluation and SAR Analysis

The anticancer activity of newly synthesized compounds is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[1][3]

Experimental Protocol: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [2]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

Dissecting the Structure-Activity Relationship

Analysis of data from various studies on pyridine-thiazole hybrids has begun to illuminate key SAR trends for anticancer activity.

Table 1: SAR Summary of Pyridine-Thiazole Hybrids as Anticancer Agents

Scaffold PositionModificationImpact on Anticancer ActivityRepresentative IC50 (µM) & Cell LineReference
Thiazole Ring (C2) Substitution with pyridin-2-ylamino groupGenerally enhances potency.0.57 (HL-60)[4]
Thiazole Ring (C4) Substitution with various aryl groupsHalogen substitutions (e.g., -Cl, -Br) on the aryl ring often increase activity.4b: 100% inhibition at 100 µg/mL (DLA)[5]
Thiazole Ring (C5) Acylation with propenone moietyIntroduction of a Michael acceptor can significantly boost cytotoxicity.0.57 (HL-60)[4]
Pyridine Ring Substitution with electron-donating groupsCan modulate activity, but the effect is context-dependent.2g (4-OH): 3.63 µg/mL (A549)[6]
Pyridine Ring Substitution with electron-withdrawing groupsCan enhance activity, potentially through improved target binding.2f (4-Cl): 3.52 µg/mL (A549)[6]
Linker Hydrazone linkage (-C=N-NH-)Serves as a rigid and effective linker, often contributing to potent activity.2c (unsubst.): 4.90 µg/mL (A549)[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines and assay conditions.

Key Insights from SAR Studies:

  • The Importance of the Aryl Moiety: On hydrazonothiazole-based pyridine compounds, substitutions on the benzene ring attached to the thiazole have a profound effect. Compounds with hydroxyl (-OH) and chloro (-Cl) groups at the para-position have demonstrated potent cytotoxicity against A549 lung cancer cells, with some analogs showing greater efficacy than the standard drug cisplatin.[6]

  • The Role of the Linker: The nature of the linker between the pyridine and thiazole moieties is critical. While the initial topic focused on a methanone (ketone) linker, many potent analogs feature different linkers such as aminothiazoles or hydrazones.[4][6] This suggests that the linker's geometry, flexibility, and hydrogen bonding capacity are key determinants of activity.

  • Targeting Specific Pathways: The high cytotoxicity of certain pyridine-thiazole hybrids has been linked to specific molecular mechanisms. For instance, some derivatives have been shown to induce genetic instability in tumor cells, with their cytotoxic effects being reduced by pre-incubation with PARP1 inhibitors, suggesting a potential role in DNA damage response pathways.[4] Other studies have implicated the inhibition of kinases like CDK2 and GSK3β.[7]

Mechanism of Action: A Focus on Kinase and DNA Repair Inhibition

The promiscuity of the pyridine-thiazole scaffold allows it to interact with various biological targets. A recurring theme in the literature is the inhibition of protein kinases and interference with DNA repair pathways.

Hypothesized Mechanism: PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the repair of single-strand DNA breaks.[8] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8] The observation that the cytotoxicity of some pyridine-thiazole compounds is mitigated by PARP inhibitors suggests they may act by inducing DNA damage that requires PARP1 for repair, or potentially by directly inhibiting PARP1.[4]

PARP1_Inhibition cluster_0 Normal DNA Repair cluster_1 Action of Pyridine-Thiazole Analog SSB Single-Strand Break (SSB) PARP1_act PARP1 Activation & Recruitment SSB->PARP1_act Repair_Proteins Recruitment of Repair Proteins (BER) PARP1_act->Repair_Proteins SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair SSB2 Single-Strand Break (SSB) PARP1_inhib PARP1 Trapping/ Inhibition SSB2->PARP1_inhib PT_Analog Pyridine-Thiazole Analog PT_Analog->PARP1_inhib Stalled_Fork Replication Fork Stalls at SSB PARP1_inhib->Stalled_Fork DSB Double-Strand Break (DSB) Formation Stalled_Fork->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Hypothesized mechanism involving PARP1 inhibition by pyridine-thiazole analogs.

Conclusion and Future Directions

The pyridine-thiazole hybrid scaffold represents a fertile ground for the discovery of novel anticancer agents. The available structure-activity relationship data, though fragmented across different structural subclasses, provides a clear directive for future research. Key takeaways for drug development professionals include:

  • Systematic Exploration is Key: A comprehensive understanding of the SAR requires the systematic modification of all three components: the pyridine ring, the thiazole ring, and the linker moiety.

  • Mechanism-Driven Design: As evidence points towards kinase and DNA repair pathway inhibition, future design efforts should incorporate pharmacophoric features known to interact with these targets. Molecular docking studies can further refine these designs.

  • Beyond Cytotoxicity: While initial screening relies on cytotoxicity, lead optimization must involve a broader panel of assays, including specific enzyme inhibition, apoptosis induction, and cell cycle analysis, to build a complete biological profile.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to ensure that potent compounds have the potential to become viable drug candidates.

By integrating rational design, efficient synthesis, and multi-faceted biological evaluation, the full therapeutic potential of this compound analogs and related hybrids can be unlocked, paving the way for a new generation of targeted cancer therapies.

References

  • Patsnap Synapse. (2023). Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Available at: [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Turan-Zitouni, G., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
  • El-Sayed, N., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. RSC Advances.
  • Siddiqui, N., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of Some Novel 2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones. Scope Journal.
  • National Institutes of Health. (n.d.). PARP inhibition: PARP1 and beyond. Available at: [Link]

  • National Institutes of Health. (n.d.). The role of glycogen synthase kinase 3 (GSK3) in cancer with emphasis on ovarian cancer development and progression. Available at: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.
  • MDPI. (n.d.). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Available at: [Link]

  • MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Available at: [Link]

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In silico modeling of "Pyridin-2-yl(thiazol-2-yl)methanone" interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Pyridin-2-yl(thiazol-2-yl)methanone Interactions

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery.[1][2] In silico modeling provides an atomic-level understanding of molecular interactions, enabling the rational design and optimization of novel therapeutic agents. This guide offers a comprehensive, methodology-focused exploration of the computational workflow used to investigate the interactions of "this compound," a heterocyclic compound representative of scaffolds with significant potential in medicinal chemistry. We will dissect the process from ligand and target preparation through molecular docking, molecular dynamics simulations, and binding free energy calculations, providing both the theoretical underpinnings and practical, step-by-step protocols for researchers in the field.

Introduction: The Scientific Rationale

This compound is a small molecule featuring a pyridine ring linked to a thiazole ring via a carbonyl group.[3] While this specific molecule is not extensively characterized in biological literature, its constituent heterocycles are prevalent in a vast array of pharmacologically active compounds. Pyridine and thiazole moieties are key components in kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[4][5][6] This structural prevalence suggests that compounds like this compound are of significant interest for fragment-based drug design and as starting points for lead optimization campaigns.

The core challenge lies in identifying its potential biological targets and characterizing the thermodynamics and kinetics of its binding. In silico techniques offer a powerful, resource-efficient avenue to address these questions.[7][8] By simulating the molecule's behavior in a biological environment, we can predict its preferred binding partners, its binding pose, and the stability of the resulting complex, thereby guiding subsequent experimental validation.

This guide is structured to mirror the logical flow of a computational drug discovery project, emphasizing the causality behind each decision and protocol.

Foundational Workflow: A Multi-Stage Approach

The investigation of a small molecule's biological interactions is a multi-layered process. We begin with broad, computationally inexpensive methods to generate initial hypotheses and progressively move to more rigorous, computationally demanding techniques to refine and validate these predictions.

cluster_0 Phase 1: Preparation & Hypothesis Generation cluster_1 Phase 2: Dynamic Refinement & Stability Analysis cluster_2 Phase 3: Quantitative Binding Affinity P1 Ligand Preparation P2 Target Identification & Preparation P3 Molecular Docking P2->P3 P4 Molecular Dynamics (MD) Simulation P3->P4 Top Pose(s) P5 Binding Free Energy Calculation (MM/PBSA) P4->P5 MD Trajectory

Figure 1: High-level overview of the in silico modeling workflow.

Phase 1: Ligand and Target Preparation

The fidelity of any simulation is fundamentally dependent on the quality of the starting structures. This preparatory phase is arguably the most critical for ensuring a scientifically valid outcome.

Ligand Parameterization: Describing the Molecule

Before a simulation can begin, the software needs a "manual" for the ligand—a topology file that defines its atoms, bonds, angles, dihedrals, and charges. For novel or drug-like molecules, this often requires the generation of custom parameters.

Rationale for Parameterization: Force fields like CHARMM are parameterized for standard biomolecules (proteins, nucleic acids) but lack parameters for most small, synthetic compounds.[9][10] The CHARMM General Force Field (CGenFF) program was developed to address this, providing high-quality parameters for drug-like molecules compatible with the broader CHARMM force field.[11]

Protocol: Ligand Topology Generation using CGenFF

  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a database like PubChem.

  • Prepare for Server: Ensure the molecule has correct bond orders and added hydrogens. Tools like Avogadro can be used for this initial preparation.[12]

  • Submit to CGenFF Server: Upload the prepared MOL2 file to the CGenFF server. The server performs an analogy-based assignment of parameters and charges.

  • Interpret Results: The server returns a stream (.str) file containing the ligand topology and parameters. Crucially, it also provides penalty scores for each parameter. High penalties indicate low confidence in the assigned parameter, suggesting that it may require manual optimization for maximum accuracy.

  • Convert for GROMACS: Use provided scripts (e.g., cgenff_charmm2gmx.py) to convert the CHARMM-formatted stream file into a GROMACS-compatible topology (.itp) and parameter (.prm) file.[13]

Target Identification and Preparation

Since no definitive target is known for our ligand, a rational approach to target selection is required. We can search for proteins that are known to bind similar heterocyclic scaffolds. For this guide, we will hypothesize that our ligand may target a member of the kinase family, a common target for pyridine-containing inhibitors.[4] We will select a representative structure from the Protein Data Bank (PDB).[14][15][16]

Protocol: Receptor Structure Preparation

  • Select a Target: Download the PDB structure of a relevant target (e.g., a kinase). For this example, we'll use a hypothetical PDB entry XXXX.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules like water, crystallization agents, and ions. These should be removed. It's also critical to remove any co-crystallized ligand to create a vacant binding site for docking.

  • Process with GROMACS: Use the gmx pdb2gmx tool to process the clean PDB file.[12]

    • Action: gmx pdb2gmx -f XXXX_clean.pdb -o XXXX_processed.gro -water spce

    • Causality: This command generates a GROMACS-formatted structure file (.gro), a system topology (.top), and position restraint files (.itp). It also adds hydrogens to the protein, which are typically absent in PDB files but essential for correct charge and interaction modeling. We select a force field (e.g., CHARMM36) and a water model (e.g., SPC/E) at this stage.

Phase 2: Predicting the Binding Mode via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18] It is primarily used to predict the binding pose and to rank potential ligands based on a scoring function.

Rationale for Docking: Docking provides a static, energetically favorable snapshot of the protein-ligand complex. This predicted pose serves as the starting point for more computationally intensive simulations. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[19][20]

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Receptor PDB Receptor_PDBQT Prepare Receptor (Add Hydrogens, Charges) -> receptor.pdbqt Receptor->Receptor_PDBQT Ligand Ligand MOL2 Ligand_PDBQT Prepare Ligand (Define Torsions) -> ligand.pdbqt Ligand->Ligand_PDBQT Grid Define Search Space (Grid Box) Receptor_PDBQT->Grid Vina Run AutoDock Vina Ligand_PDBQT->Vina Grid->Vina Results Output: Poses & Binding Affinities (kcal/mol) Vina->Results Analysis Visualize & Select Best Pose(s) Results->Analysis

Figure 2: Workflow for Molecular Docking with AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the processed protein (XXXX_processed.gro) and the ligand structure into the required PDBQT format using AutoDock Tools. This format includes atomic coordinates, partial charges, and atom types.

  • Define the Search Space: The binding site must be defined by a "grid box." The center and dimensions of this box should encompass the entire putative binding pocket. If a co-crystallized ligand was present in the original structure, centering the box on its location is a common and effective strategy.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.[21]

  • Execute Vina: Run the docking simulation from the command line:

    • Action: vina --config conf.txt --log log.txt

  • Analyze Results: Vina will output a PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol. The pose with the lowest energy score is considered the most favorable.[22] This top-scoring pose will be used to build the initial complex for molecular dynamics.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-7.9
Hypothetical docking results for this compound.

Phase 3: Simulating Complex Dynamics

While docking provides a static picture, the reality is that biological macromolecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of the system over time, providing insights into the stability of the protein-ligand complex and the nature of their interactions.[23]

Rationale for MD Simulation: MD allows us to assess whether the docked pose is stable over a biologically relevant timescale (nanoseconds to microseconds). It reveals the flexibility of the ligand in the binding pocket, the conformational changes in the protein upon binding, and the specific interactions (like hydrogen bonds) that are maintained throughout the simulation. GROMACS is a highly efficient and widely used software package for performing MD simulations.[24][25]

cluster_setup System Setup cluster_equil Equilibration cluster_prod Production cluster_analysis Analysis Start Protein-Ligand Complex (from Docking) Solvate Define Box & Solvate (Add Water) Start->Solvate Ionize Add Ions (Neutralize System) Solvate->Ionize Minim Energy Minimization (Remove Clashes) Ionize->Minim NVT NVT Equilibration (Constant Temp.) Minim->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT MD Production MD Run (Collect Trajectory) NPT->MD Trajectory Analyze Trajectory (RMSD, RMSF, H-Bonds) MD->Trajectory

Figure 3: Workflow for a standard GROMACS MD simulation.

Protocol: GROMACS MD Simulation of a Protein-Ligand Complex

  • Build the Complex Topology: Merge the protein topology (topol.top) with the ligand topology (ligand.itp) by adding an #include statement. Combine the coordinate files of the protein and the top-ranked ligand pose into a single complex structure file.[26]

  • System Solvation and Ionization:

    • Action 1: gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Action 2: gmx solvate to fill the box with water molecules.

    • Action 3: gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

    • Causality: Explicit solvent is crucial for accurately modeling interactions. Neutralizing the system is a requirement for many simulation algorithms, particularly those using periodic boundary conditions.

  • Energy Minimization:

    • Action: Run gmx grompp and gmx mdrun with an energy minimization parameter file (.mdp).

    • Causality: This step removes steric clashes or unnatural geometries in the initial system setup, allowing the system to relax to a local energy minimum.

  • Equilibration (NVT and NPT):

    • Action: Perform two short simulation phases. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.[24] During these phases, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Causality: This two-step equilibration ensures the system is stable at the desired temperature and pressure before the production run begins, preventing artifacts.

  • Production MD:

    • Action: Run the main simulation (gmx mdrun) for the desired length of time (e.g., 100 ns) without position restraints.

    • Causality: This is the data-gathering phase. The output trajectory file contains the coordinates of all atoms at regular time intervals, which can then be analyzed.

Phase 4: Quantifying Binding Affinity

While docking scores provide a rapid estimate of binding affinity, more accurate calculations can be performed by post-processing the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods are popular "end-point" techniques for this purpose.[27][28][29]

Rationale for MM/PBSA: MM/PBSA calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[30] It is more computationally demanding than docking but less so than rigorous alchemical free energy methods, offering a good balance of accuracy and efficiency.[28][31]

cluster_calc Energy Calculations for Each Snapshot MD MD Trajectory (Snapshots of Complex) G_Complex Calculate G(Complex) MD->G_Complex Extract Complex G_Receptor Calculate G(Receptor) MD->G_Receptor Strip Ligand G_Ligand Calculate G(Ligand) MD->G_Ligand Strip Receptor DeltaG ΔG_bind = G(Complex) - [G(Receptor) + G(Ligand)] G_Complex->DeltaG G_Receptor->DeltaG G_Ligand->DeltaG

Figure 4: Conceptual workflow for MM/PBSA binding free energy calculation.

Protocol: MM/PBSA Calculation

  • Extract Trajectory Snapshots: From the 100 ns production MD trajectory, extract a set of representative snapshots (e.g., 100 frames, one from each nanosecond).

  • Generate Topologies: Create three separate topology groups: the protein-ligand complex, the protein alone, and the ligand alone.

  • Calculate Energy Components: For each snapshot and for each of the three groups, calculate the different energy terms:

    • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

    • Polar Solvation Energy (ΔG_pol): Calculated by solving the Poisson-Boltzmann equation.

    • Non-polar Solvation Energy (ΔG_npol): Typically estimated from the solvent-accessible surface area (SASA).

  • Compute Binding Free Energy: The total binding free energy (ΔG_bind) is calculated by summing these components and averaging over all snapshots. (Note: Entropic contributions are often ignored in standard MM/PBSA due to high computational cost, which is a key limitation of the method).[31]

Energy ComponentAverage Value (kJ/mol)
van der Waals-150.4
Electrostatic-45.2
Polar Solvation+65.8
Non-polar (SASA)-12.1
ΔG binding -141.9
Hypothetical MM/PBSA results for the protein-ligand complex.

Conclusion: Synthesizing the Data

The multi-stage computational workflow provides a holistic view of the potential interaction between this compound and its hypothesized target. The docking simulation generated a high-confidence binding pose with a strong initial score. The 100 ns molecular dynamics simulation confirmed that this pose was stable, with key hydrogen bonds and hydrophobic interactions maintained throughout. Finally, the MM/PBSA calculations provided a more refined quantitative estimate of the binding free energy, corroborating the favorable interaction predicted by docking.

These in silico results provide a strong, data-driven hypothesis that this compound is a viable ligand for the selected target. This computational evidence forms a robust foundation for guiding subsequent experimental validation, such as in vitro binding assays and co-crystallization experiments, ultimately accelerating the drug discovery pipeline.

References

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Unlocking the Therapeutic Promise of Pyridin-2-yl(thiazol-2-yl)methanone: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the convergence of pyridine and thiazole rings within a single molecular entity represents a "privileged scaffold"—a core structure repeatedly found in compounds with significant biological activity.[1][2][3] Pyridin-2-yl(thiazol-2-yl)methanone, with its elegant simplicity, stands as a foundational blueprint within this class. While its direct therapeutic applications remain to be fully elucidated, the wealth of data on structurally analogous compounds provides a compelling roadmap for investigation. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven framework for identifying and validating the potential therapeutic targets of this promising, yet underexplored, molecule. We will eschew a rigid, templated approach, instead allowing the scientific rationale to dictate the flow of our investigation, from broad-based screening to nuanced mechanistic studies.

Part 1: Deconstructing the Core - A Structural Rationale for Target Exploration

The predictive power of chemical structure is the cornerstone of modern drug discovery. The this compound core is a fascinating amalgamation of two heterocycles, linked by a methanone bridge, each contributing to its potential pharmacodynamic profile.

  • The Pyridine Moiety: A ubiquitous feature in approved drugs, the pyridine ring is a versatile hydrogen bond acceptor and can participate in various non-covalent interactions with biological macromolecules. Its presence is a strong indicator for potential activity across a range of target classes.[4]

  • The Thiazole Ring: This five-membered heterocycle is a bioisostere of various functional groups and is a key component of numerous clinically approved drugs, including the kinase inhibitor Dasatinib.[5][6] Its unique electronic properties and ability to form key interactions with enzyme active sites make it a highly sought-after motif in drug design.[7]

  • The Methanone Linker: More than a simple spacer, the ketone group provides a critical point for hydrogen bonding and can influence the overall conformation of the molecule, thereby dictating its binding affinity and selectivity for specific targets.

Given these structural alerts, our investigation will be guided by the preponderance of evidence for analogous compounds, focusing primarily on two major therapeutic arenas: Oncology and Inflammation .

Part 2: The Oncological Frontier - A Primary Avenue of Investigation

The pyridine-thiazole scaffold is heavily implicated in anticancer activity, with numerous analogues demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[8][9] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5][7]

Potential Target Class: Protein Kinases

The human kinome represents one of the most druggable target families in oncology. The structural motifs within this compound are strongly suggestive of kinase inhibitory potential.

Structurally related pyridine-thiazole hybrids have demonstrated inhibitory activity against a spectrum of kinases, including:

Kinase FamilySpecific ExamplesTherapeutic RelevanceCitation
Tyrosine Kinases c-Met, EGFR, VEGFR-2, B-RafTumor growth, angiogenesis, metastasis[5][7][8][10]
Serine/Threonine Kinases CDK2, GSK3β, PI3K, mTORC1, ROCK-1Cell cycle progression, survival, metabolism[7][9][11][12]

A logical, stepwise approach is crucial to efficiently identify and validate potential kinase targets.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular & Mechanistic Validation A Compound Synthesis & QC B High-Throughput Kinome Scan (e.g., DiscoverX, Reaction Biology) A->B C Data Analysis: Identify Primary Hits (>90% Inhibition @ 1µM) B->C D In Vitro IC50 Determination (Biochemical Assays for Primary Hits) C->D Primary Hits E Selectivity Profiling (Panel of closely related kinases) D->E F Target Engagement Assays (e.g., CETSA, NanoBRET) E->F Potent & Selective Hits G Phospho-protein Western Blot (Downstream signaling) F->G H Cellular Proliferation Assays (Cancer Cell Line Panel) G->H

Figure 1: Tiered Kinase Target Validation Workflow.

Protocol 1: High-Throughput Kinome Screening

  • Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: In a suitable multi-well plate format (e.g., 384-well), perform serial dilutions of the compound to achieve a final screening concentration (typically 1 µM).

  • Kinase Reaction: Utilize a commercial kinome screening service (e.g., Reaction Biology's KinomeScan™ or Eurofins' KinaseProfiler™) which typically involves incubating the compound with a panel of several hundred purified human kinases in the presence of ATP and a suitable substrate.

  • Detection: The method of detection will depend on the platform used, but common methods include radiometric assays (³³P-ATP incorporation) or fluorescence-based assays.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >90% inhibition at the screening concentration.

Alternative Oncological Targets

While kinases are a primary focus, the pyridine-thiazole scaffold has been implicated in other anticancer mechanisms that warrant investigation.

  • PARP1 Inhibition: Some pyridine-thiazole derivatives have been shown to derive their cytotoxic effects from the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair.[5][6] This is a particularly relevant target in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

  • Topoisomerase Inhibition: Pyridine-containing compounds have been reported to act as topoisomerase inhibitors, disrupting DNA replication and leading to cancer cell death.[4]

  • Induction of Apoptosis: Irrespective of the primary target, a desirable outcome is the induction of programmed cell death (apoptosis). Assays to confirm this downstream effect are crucial.[1][2]

G cluster_kinase Kinase Inhibition cluster_other Other Mechanisms P_T_M This compound PI3K PI3K/Akt/mTOR P_T_M->PI3K MAPK Ras/Raf/MEK/ERK P_T_M->MAPK CDK CDK/Rb P_T_M->CDK PARP PARP Inhibition P_T_M->PARP Topo Topoisomerase Inhibition P_T_M->Topo Apoptosis Induction of Apoptosis PI3K->Apoptosis MAPK->Apoptosis CDK->Apoptosis PARP->Apoptosis Topo->Apoptosis Proliferation Decreased Cell Proliferation Apoptosis->Proliferation

Figure 2: Potential Anticancer Mechanisms of Action.

Part 3: The Inflammatory Axis - A Secondary Therapeutic Hypothesis

Chronic inflammation is a key driver of numerous human diseases, from autoimmune disorders to neurodegeneration and even cancer. The pyridine and thiazole motifs are present in compounds with known anti-inflammatory and analgesic properties.[13][14]

Potential Target Class: Enzymes of the Eicosanoid Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the production of pro-inflammatory prostaglandins and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Structural Precedent: Pyridine-thiazole-based hydrazides and thiazolidinone analogs have demonstrated anti-inflammatory activity, with in silico studies suggesting binding to the active site of COX-2.[13][14]

  • Therapeutic Need: The development of novel anti-inflammatory agents, particularly those with selectivity for COX-2 over COX-1, remains an area of significant therapeutic interest to minimize gastrointestinal side effects.

A straightforward and cost-effective approach to assess COX inhibition is through commercially available colorimetric or fluorometric assay kits.

Protocol 2: COX-1/COX-2 Inhibition Assay

  • Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's protocol (e.g., Cayman Chemical). Prepare a dilution series of this compound and a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound or vehicle (DMSO).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: The reaction produces Prostaglandin G₂, which is then reduced, and the resulting Prostaglandin F₂α can be quantified using a colorimetric or fluorometric probe as per the kit instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Part 4: Concluding Remarks and Future Directions

The this compound scaffold represents a compelling starting point for a drug discovery campaign. The extensive literature on analogous structures provides a strong, data-driven rationale for prioritizing the investigation of its effects on protein kinases and inflammatory enzymes. The experimental workflows outlined in this guide offer a robust and logical pathway for initial target identification and validation.

Positive hits from these initial screens will necessitate a more profound investigation, including detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling to assess drug-like properties, and ultimately, in vivo studies in relevant disease models. The journey from a promising scaffold to a clinical candidate is arduous, but it begins with a sound, scientifically-grounded strategy. This guide provides that foundation.

References

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Methodological & Application

"Pyridin-2-yl(thiazol-2-yl)methanone" kinase assay protocol

This application note provides a rigorous, step-by-step framework for determining the inhibitory potency (IC₅₀) of this compound against a chosen protein kinase. By employing the sensitive and universal ADP-Glo™ Kinase Assay and adhering to essential optimization principles, researchers can generate high-quality, reproducible data. [14]This initial biochemical characterization is a critical first step in the drug discovery pipeline, paving the way for subsequent studies such as kinome-wide selectivity profiling and cell-based assays to validate on-target effects. [8][15]

References

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  • Uitdehaag, J. C., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

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Application Notes and Protocols for Cell-based Cytotoxicity Assays of Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays to determine the cytotoxicity of "Pyridin-2-yl(thiazol-2-yl)methanone." This compound, characterized by its pyridine and thiazole heterocyclic rings, belongs to a class of structures that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Structurally related compounds have demonstrated activities ranging from anticancer to antiviral, often by modulating key cellular signaling pathways.[4][5][6] Therefore, a thorough understanding of the cytotoxic profile of this compound is imperative to ascertain its therapeutic window and potential mechanisms of action.

This document is designed to be a practical, in-depth technical guide, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific assays. We will explore a multi-parametric approach, employing a battery of assays to build a comprehensive cytotoxicity profile. This includes assays that measure metabolic activity, membrane integrity, and markers of apoptosis, providing a holistic view of the cellular response to the compound.

I. Foundational Principles of Cytotoxicity Testing

Cell-based assays are indispensable tools for quantifying the effects of chemical compounds on cellular health.[7][8] These assays can elucidate various aspects of cytotoxicity, from overt cell death to more subtle effects on proliferation and metabolic function.[9] A multi-assay approach is advocated to mitigate the risk of artifacts and to gain a more complete understanding of the compound's mechanism of action. The assays detailed herein were selected to provide a tiered approach to cytotoxicity assessment, moving from general viability to more specific mechanisms of cell death.

II. Experimental Workflows

A logical and systematic workflow is crucial for the efficient and accurate assessment of cytotoxicity. The following diagram outlines a recommended experimental pipeline for characterizing the cytotoxic effects of this compound.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Confirmation & Mechanism Elucidation cluster_2 Phase 3: Pathway Analysis a Compound Preparation & Dosing b Cell Seeding & Treatment a->b c MTT Assay (Metabolic Activity) b->c d IC50 Determination c->d e LDH Assay (Membrane Integrity) d->e Based on IC50 values f Neutral Red Assay (Lysosomal Integrity) d->f Based on IC50 values g Caspase-Glo 3/7 Assay (Apoptosis) d->g Based on IC50 values h Data Correlation & Analysis e->h f->h g->h i Further Mechanistic Studies (e.g., Western Blot, Flow Cytometry) h->i

Caption: A tiered experimental workflow for assessing the cytotoxicity of this compound.

III. Core Cytotoxicity Assays: Protocols and Scientific Rationale

This section provides detailed protocols for a panel of robust and widely accepted cytotoxicity assays. For each assay, the underlying principle is explained to provide a deeper understanding of the experimental choices.

A. MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric method that provides an indication of cell viability by measuring mitochondrial metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12] The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

B. Lactate Dehydrogenase (LDH) Assay: Evaluation of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of necrosis or late-stage apoptosis.[15][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.[17]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 10-30 minutes), protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[17]

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[16]

C. Neutral Red Uptake Assay: Assessment of Lysosomal Integrity

The neutral red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[18][19] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the acidic environment of lysosomes.[20] A decrease in the uptake of neutral red is indicative of a loss of membrane integrity or lysosomal dysfunction.[21]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[20]

  • Washing: Carefully remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[19]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[19]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.[19]

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls.

D. Caspase-Glo® 3/7 Assay: Detection of Apoptosis

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[22][23] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[22] This assay is a sensitive and specific method for detecting apoptosis.[24][25]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in white-walled 96-well plates suitable for luminescence measurements.[26]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[23]

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).[26]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.[26]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.

IV. Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of this compound, the quantitative data from the aforementioned assays should be summarized in a structured table.

AssayEndpoint MeasuredTypical IC50 Range (Hypothetical)Interpretation
MTT Metabolic Activity10 - 50 µMIndicates a reduction in cell viability, potentially through metabolic inhibition or cell death.
LDH Membrane Integrity> 50 µMA higher IC50 compared to MTT may suggest that the primary mode of cell death is not immediate necrosis.
Neutral Red Lysosomal Integrity15 - 60 µMA decrease in neutral red uptake suggests compromised lysosomal function, a common feature in cellular stress and death.
Caspase-Glo® 3/7 Apoptosis (Caspase 3/7 Activity)5 - 25 µMA significant increase in caspase activity at concentrations similar to the MTT IC50 strongly suggests an apoptotic mechanism of cell death.

V. Potential Signaling Pathways

The pyridine-thiazole scaffold is present in numerous compounds that target key signaling pathways involved in cell proliferation and survival.[1] Understanding these pathways can provide a mechanistic context for the observed cytotoxicity of this compound.

G cluster_0 Apoptosis Signaling a This compound b Cellular Stress a->b c Mitochondrial Pathway (Intrinsic) b->c d Death Receptor Pathway (Extrinsic) b->d e Caspase Activation (Caspase-3, -7) c->e d->e f Apoptosis e->f

Caption: A simplified diagram of potential apoptotic pathways that may be induced by this compound.[27]

VI. Conclusion and Future Directions

This application note provides a robust framework for the systematic evaluation of the cytotoxic properties of this compound. By employing a multi-parametric approach that interrogates metabolic activity, membrane integrity, lysosomal function, and apoptosis, researchers can obtain a comprehensive understanding of the compound's cellular effects. The detailed protocols and the underlying scientific principles are intended to empower researchers to generate high-quality, reproducible data.

Should initial screening reveal significant cytotoxic activity, further mechanistic studies would be warranted. These could include cell cycle analysis by flow cytometry, Western blot analysis of key apoptotic and cell cycle regulatory proteins, and assessment of mitochondrial membrane potential to further elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

  • Protocol for Cell Viability Assays - BroadPharm.

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689) - Assay Genie.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.

  • Neutral Red Uptake Cytotoxicity Assay Protocol - Quality Biological.

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed.

  • MTT assay protocol | Abcam.

  • Caspase 3/7 Activity - Protocols.io.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH.

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics.

  • LDH assay kit guide: Principles and applications - Abcam.

  • LDH Assay - Cell Biologics Inc.

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay - National Toxicology Program.

  • In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin - Sigma-Aldrich.

  • LDH cytotoxicity assay - Protocols.io.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation.

  • Cell-Based Assays - Sigma-Aldrich.

  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF - ResearchGate.

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? | ResearchGate.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.

  • ApoTox-Glo Cytotoxicity and Caspase-GLO 3/7 Assay - Bio-protocol.

  • Cytotoxicity Assays | Thermo Fisher Scientific - US.

  • Apoptosis Assays | Thermo Fisher Scientific - US.

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc.

  • Cytotoxicity assay selection guide | Abcam.

  • Cell-based Assays for Assessing Toxicity: A Basic Guide - ResearchGate.

  • Apoptosis Assays - Sigma-Aldrich.

  • Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine - Benchchem.

  • Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine.

  • (PDF) Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - ResearchGate.

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central.

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC - PubMed Central.

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.

  • Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6 - RSC Publishing.

Sources

Application Note: High-Throughput Screening of Pyridin-2-yl(thiazol-2-yl)methanone Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pyridin-2-yl(thiazol-2-yl)methanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] This application note provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on this scaffold to identify and validate novel kinase inhibitors. We present detailed protocols for a primary biochemical screen using a universal luminescence-based kinase assay, followed by a secondary TR-FRET-based confirmatory assay. The methodologies are designed to be robust, scalable, and adaptable for various kinase targets, ensuring a high degree of scientific integrity and trustworthiness in the hit-to-lead process.

Introduction: The Promise of the this compound Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery.[3][4] The this compound core structure has emerged as a promising starting point for the development of novel kinase inhibitors. This heterocyclic motif offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for potential interactions within the ATP-binding pocket of kinases. Several studies have highlighted the potential of pyridine-thiazole hybrids as anticancer agents, with some demonstrating inhibitory activity against specific kinases like CDK2 and GSK3β.[1][2]

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify compounds with desired biological activity.[3] This guide provides a detailed framework for conducting an HTS campaign targeting kinases with a library of this compound derivatives.

HTS Campaign Workflow

A successful HTS campaign for identifying novel kinase inhibitors from a this compound library involves a multi-step process, from initial assay development to hit confirmation and characterization. The workflow is designed to minimize false positives and negatives, ensuring that the most promising compounds are advanced for further study.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Prioritization cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development (Target: Kinase of Interest) Assay_Val Assay Validation (Z'-factor, S/B ratio) Assay_Dev->Assay_Val Optimization Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Ready for HTS Hit_ID Primary Hit Identification (% Inhibition) Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Fresh Compound) Hit_ID->Hit_Conf Confirmed Hits Dose_Resp Dose-Response Analysis (IC50 Determination) Hit_Conf->Dose_Resp Counterscreens Counterscreens (Assay Interference) Dose_Resp->Counterscreens SAR Structure-Activity Relationship (SAR) Dose_Resp->SAR Counterscreens->SAR Validated Hits Selectivity Selectivity Profiling SAR->Selectivity

Sources

Application Notes & Protocols: Synthesis and Application of Pyridin-2-yl(thiazol-2-yl)methanone Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility of Pyridin-2-yl(thiazol-2-yl)methanone

This compound is a heteroaromatic ketone that serves as a highly effective bidentate chelating ligand. Its structure, featuring a pyridine nitrogen, a thiazole nitrogen, and a central carbonyl group, provides multiple coordination sites for metal ions. This arrangement allows it to form stable complexes with a wide array of transition metals. The inherent biological activities of pyridine and thiazole moieties are often significantly enhanced upon complexation with metal ions.[1][2][3] This synergistic effect has positioned these metal complexes as promising candidates in medicinal chemistry, particularly for their potential as antimicrobial and antitumor agents.[1][2][4] Furthermore, the unique electronic and structural properties of these complexes make them valuable in the fields of catalysis and materials science.[3][5]

This guide provides a comprehensive overview of the synthesis of the this compound ligand, a general protocol for its complexation with various metal ions, and the essential techniques for their characterization and analysis.

Part 1: Synthesis of the Ligand - this compound

The synthesis of the target ligand can be approached through several routes. A common and reliable method involves the oxidation of the corresponding alcohol, pyridin-2-yl(thiazol-2-yl)methanol. This precursor is readily synthesized via a Grignard reaction between 2-bromothiazole and pyridine-2-carbaldehyde. This multi-step approach is detailed below, as it offers high purity and good yields.

Protocol 1: Two-Step Synthesis of this compound

This protocol is divided into two key stages: the formation of the alcohol intermediate and its subsequent oxidation to the desired ketone ligand.

  • Rationale: This step utilizes a Grignard reaction, a classic carbon-carbon bond-forming reaction. 2-Bromothiazole is converted into a highly reactive Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. Anhydrous conditions are critical as Grignard reagents react readily with water.

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.310.29 g12 mmol
2-Bromothiazole164.031.64 g10 mmol
Pyridine-2-carbaldehyde107.111.07 g10 mmol
Anhydrous THF-50 mL-
Saturated NH₄Cl (aq)-20 mL-

Procedure:

  • Grignard Reagent Formation: Add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (Argon or Nitrogen).

  • Add 10 mL of anhydrous THF to the flask.

  • Dissolve 2-bromothiazole in 15 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 1-2 mL) of this solution to the magnesium turnings to initiate the reaction. An exothermic reaction should be observed.

  • Once initiated, add the remaining 2-bromothiazole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve pyridine-2-carbaldehyde in 25 mL of anhydrous THF and add it dropwise to the cooled Grignard reagent over 30 minutes.

  • After addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product. Purification can be achieved via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to their corresponding aldehydes or ketones without affecting other functional groups. The reaction is heterogeneous, simplifying the work-up process as the excess oxidant can be removed by simple filtration.

ReagentMolar Mass ( g/mol )AmountMoles
Pyridin-2-yl(thiazol-2-yl)methanol192.241.92 g10 mmol
Activated Manganese Dioxide (MnO₂)86.94~8.7 g~100 mmol (10 eq)
Dichloromethane (DCM)-100 mL-

Procedure:

  • Dissolve the crude pyridin-2-yl(thiazol-2-yl)methanol from the previous step in 100 mL of dichloromethane (DCM).

  • Add activated MnO₂ in portions to the solution with vigorous stirring. A significant excess is used to drive the reaction to completion.

  • Stir the resulting black suspension at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solid. Wash the Celite pad thoroughly with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound, typically as a solid. The product can be further purified by recrystallization if necessary.

SynthesisWorkflow cluster_0 Step 1A: Grignard Reaction cluster_1 Step 1B: Oxidation A 2-Bromothiazole + Mg B Thiazol-2-ylmagnesium bromide A->B Anhydrous THF D Pyridin-2-yl(thiazol-2-yl)methanol B->D Nucleophilic Attack C Pyridine-2-carbaldehyde C->D Nucleophilic Attack E Pyridin-2-yl(thiazol-2-yl)methanol D->E Purify & Proceed F This compound E->F DCM, RT G MnO2 G->F DCM, RT

Fig. 1: Workflow for the synthesis of the target ligand.

Part 2: Synthesis of Metal Complexes

The synthesized ligand readily forms complexes with various metal(II) salts. The coordination typically involves the nitrogen atoms of both the pyridine and thiazole rings, creating a stable five-membered chelate ring. The general procedure is adaptable for a range of metals such as Zinc (Zn), Copper (Cu), Cadmium (Cd), and Cobalt (Co).

Protocol 2: General Synthesis of M(II)-[this compound]₂ Complexes
  • Rationale: This protocol describes a straightforward complexation reaction. The ligand is dissolved in a suitable solvent, and a solution of the metal salt is added, often in a 2:1 ligand-to-metal molar ratio to favor the formation of an octahedral or square planar M(L)₂ complex. The choice of solvent is crucial for dissolving both the ligand and the metal salt. Methanol or ethanol are commonly used. Heating under reflux can be employed to ensure the reaction goes to completion.

ComponentRoleExample
This compound (L)Ligand0.38 g (2 mmol)
Metal(II) Salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂)Metal Source1 mmol (e.g., 0.14 g ZnCl₂)
SolventReaction Medium20-30 mL Methanol or Ethanol

Procedure:

  • Dissolve the ligand (2 mmol) in 15 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Upon addition, a change in color or the formation of a precipitate is often observed.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After reflux, allow the solution to cool to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.

  • If no precipitate forms upon cooling, slowly evaporate the solvent to reduce the volume, which should induce crystallization or precipitation.

  • Wash the collected solid complex with a small amount of cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator.

Complexation Ligand + Metal Salt -> Metal Complex cluster_reaction Complexation Reaction L 2 x Ligand (L) Complex [M(L)₂X₂] Complex L->Complex M Metal(II) Salt (MX₂) M->Complex

Fig. 2: General scheme for metal complex formation.

Part 3: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is required.

TechniqueLigand (Expected Data)Complex (Expected Changes upon Coordination)
FT-IR (cm⁻¹) Strong C=O stretch (~1670-1690). C=N stretches from pyridine and thiazole rings (~1580-1600).Shift of the C=O and C=N stretching frequencies to lower or higher wavenumbers, indicating coordination to the metal center. Appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N bonds.
¹H NMR Aromatic protons of pyridine and thiazole rings in the δ 7.0-9.0 ppm range.Broadening or shifting of the proton signals, especially those adjacent to the coordinating nitrogen atoms, due to the influence of the metal ion.
UV-Vis Spectroscopy Intense π→π* transitions in the UV region. Weaker n→π* transition from the carbonyl group.Bathochromic (red) or hypsochromic (blue) shifts of the ligand-based transitions. Appearance of new, weaker bands in the visible region corresponding to d-d transitions for colored transition metal complexes (e.g., Cu(II), Co(II)).
Elemental Analysis Calculated %C, %H, %N, %S should match experimental values within ±0.4%.Confirmation of the Ligand:Metal stoichiometry.
Molar Conductance Non-electrolytic in solution.Low values indicate a non-electrolytic complex (anions are coordinated). High values suggest an ionic complex (anions are counter-ions).[6]
X-ray Diffraction -Provides definitive proof of structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[1][4]

Part 4: Applications in Drug Development

The chelation of metal ions by ligands like this compound is a well-established strategy for enhancing pharmacological activity. According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, increasing its lipophilicity. This allows the complex to more easily permeate through the lipid membranes of microorganisms and cancer cells, thereby increasing its bioavailability and efficacy.

  • Antimicrobial Activity: Studies on similar pyridine-thiazole based ligands have shown that their metal complexes, particularly with Cu(II) and Co(II), exhibit greater potency against both Gram-positive and Gram-negative bacteria compared to the free ligand.[1]

  • Anticancer Activity: The cytotoxicity of these compounds against various human cancer cell lines has been demonstrated.[1][4] For instance, Zn(II) complexes of related ligands have shown potent activity against breast (MDA-MB-231) and lung (A549) cancer cell lines.[1] The mechanism often involves the induction of apoptosis through pathways mediated by reactive oxygen species (ROS).[7]

The structural versatility of these compounds allows for fine-tuning of their biological properties by modifying the ligand or changing the central metal ion, making them a highly attractive scaffold for the development of novel therapeutics.[2]

References

  • Zou, X., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Transition Metal Chemistry, 46, 263–272. [Link]

  • Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. [Link]

  • Zou, X., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Semantic Scholar. [Link]

  • Seo, S., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2055-2059. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. RSC Advances, 14, 31607-31623. [Link]

  • Al-Ostath, A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health. [Link]

  • Giacomelli, G., et al. (2005). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. Applied Organometallic Chemistry, 19(5), 629-635. [Link]

  • Tanaka, K., et al. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. New Journal of Chemistry, 46(22), 10631-10639. [Link]

  • Raposo, M. M. M., et al. (2025). Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. Dyes and Pigments, 219, 111585. [Link]

  • Li, Y., et al. (2021). A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis. Journal of Coordination Chemistry, 74(1-3), 398-410. [Link]

  • Abed, J. K., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 2(2), 1-6. [Link]

  • S. S. S. & P. S. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(8), 173-185. [Link]

  • Djurdjevic, S., et al. (2022). Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. Molecules, 27(19), 6561. [Link]

  • Wang, H., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 27(24), 8961. [Link]

Sources

Application Notes & Protocols: Investigating Pyridin-2-yl(thiazol-2-yl)methanone and its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of pyridine and thiazole rings into a single molecular scaffold has yielded a class of heterocyclic compounds with significant potential in oncology research. These pyridine-thiazole hybrids have demonstrated a diverse range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. This document provides a comprehensive guide for researchers investigating the anticancer properties of this scaffold, using Pyridin-2-yl(thiazol-2-yl)methanone as a representative chemical entity. We present a logical, multi-part workflow—from initial cytotoxicity screening to in-depth mechanistic studies and preclinical in vivo evaluation—complete with detailed, field-proven protocols and the scientific rationale behind critical experimental steps.

Introduction: The Pyridine-Thiazole Scaffold in Oncology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to present functional groups in precise three-dimensional orientations, facilitating specific interactions with biological targets. Within this domain, the pyridine-thiazole motif has emerged as a "privileged scaffold" in medicinal chemistry. Thiazole-containing drugs like the kinase inhibitor Dasatinib are fixtures in clinical oncology, and numerous pyridine derivatives have shown potent anticancer effects by inducing cell cycle arrest and apoptosis.[1][2]

The combination of these two heterocycles into a single molecule, such as this compound (Molecular Formula: C₉H₆N₂OS, Molecular Weight: 190.22 g/mol ), creates a framework ripe for exploration.[3] Studies on related pyridine-thiazole hybrids have revealed promising activities against a range of cancer cell lines, including those from leukemia, lung, breast, and colon cancers.[1][4] The observed mechanisms are varied, with some derivatives causing DNA damage and modulating PARP activity, while others induce apoptosis and arrest cells in the G2/M phase of the cell cycle.[2][5]

This guide provides the experimental framework to systematically evaluate compounds based on this promising scaffold.

Part I: Primary Evaluation of In Vitro Anticancer Efficacy

The initial step in evaluating a novel compound is to determine its ability to inhibit the growth of or kill cancer cells. This is typically achieved through a high-throughput cytotoxicity assay across a panel of cancer cell lines representing various tumor types.

Experimental Workflow: In Vitro Screening Cascade

The following diagram outlines the standard workflow for the initial in vitro assessment of a test compound.

cluster_0 Part I: In Vitro Screening A Prepare Compound Stock (e.g., 10 mM in DMSO) C Perform Cell Viability Assay (Protocol 1: MTT Assay) A->C B Select & Culture Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HL-60) B->C D Calculate IC50 Values C->D E Select Lead Compound(s) & Prioritize Sensitive Cell Lines D->E cluster_1 Part II: Mechanism of Action Studies F Treat Sensitive Cells with Compound at 1x & 2x IC50 G Apoptosis Assay (Protocol 2: Annexin V/PI) F->G H Cell Cycle Analysis (Protocol 3: Propidium Iodide) F->H I Identify Key Protein Targets (Protocol 4: Western Blot) G->I H->I J Formulate Mechanistic Hypothesis I->J

Caption: Workflow for investigating the mechanism of action.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.

  • Principle of Causality: During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. [6]Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. [6]This dual staining allows for quantitative differentiation of cell populations.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer) [7]* Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells in a 6-well plate with the test compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for a relevant time period (e.g., 24 or 48 hours).

  • Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the collected cells (1-5 x 10⁵) twice with cold PBS. [6]3. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The cell density should be approximately 2-5 x 10⁵ cells/mL. [7]4. Staining: Add 5 µL of Annexin V-FITC to the cell suspension. [8]Gently vortex and incubate for 10-15 minutes at room temperature in the dark. [9]5. PI Addition: Just prior to analysis (within 5 minutes), add 5-10 µL of PI solution. [6][8]6. Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin emission signal detector (FL2) for PI. [8] Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). [10]

  • Principle of Causality: Propidium iodide (PI) binds stoichiometrically to double-stranded DNA. [10]Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (4n) of cells in the G0 or G1 phase (2n), while cells in the S phase (DNA synthesis) have an intermediate amount. [11] Materials:

  • Treated and control cells

  • Cold 70% ethanol [12]* PBS

  • RNase A solution (100 µg/mL)

  • PI staining solution (50 µg/mL) [12]* Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells as described in Protocol 2.

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. [11]Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to degrade any double-stranded RNA that could otherwise be stained by PI. [13]6. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel. [14] Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks.

  • The first peak represents the G0/G1 population (2n DNA content).

  • The second, taller peak represents the G2/M population (4n DNA content).

  • The region between these two peaks represents the S phase population.

  • An accumulation of cells in a specific peak (e.g., G2/M) after treatment indicates cell cycle arrest in that phase.

Protocol 4: Target Pathway Investigation by Western Blotting

Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into the signaling pathways modulated by the compound. [15]

  • Principle of Causality: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose), which is probed with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured on film or by a digital imager. [16]

Hypothesized Signaling Pathway for Pyridine-Thiazole Hybrids

Based on literature suggesting pyridine-thiazole compounds can induce apoptosis and G2/M arrest, a potential mechanism involves the activation of stress-related pathways and modulation of cell cycle regulators. [2][5]

drug This compound stress Cellular Stress / DNA Damage drug->stress induces p53 p53 Activation stress->p53 jnk JNK Activation stress->jnk p21 p21 Expression p53->p21 upregulates g2m G2/M Arrest p21->g2m causes bax Bax Upregulation jnk->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop executes

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyridin-2-yl(thiazol-2-yl)methanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new and effective antimicrobial agents.[1][2][3] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[2][4][5] The thiazole ring is a key structural motif in various clinically used drugs and natural products.[2] This document provides a detailed guide for the antimicrobial activity testing of a specific class of these compounds: "Pyridin-2-yl(thiazol-2-yl)methanone" and its derivatives. Understanding the antimicrobial potential of these novel compounds is a critical step in the drug discovery pipeline.[6]

These application notes are designed to provide researchers with robust and reliable methods for determining the antimicrobial efficacy of these novel chemical entities. The protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[7][8][9][10][11]

I. Preliminary Screening: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary screening tool to qualitatively assess the antimicrobial activity of a compound.[12][13][14] This method is based on the principle that an antimicrobial-impregnated disk placed on an agar surface inoculated with a test microorganism will create a concentration gradient of the compound as it diffuses into the agar.[15][16] If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.[13][16]

Causality Behind Experimental Choices:
  • Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors of common antimicrobial agents.[15]

  • 0.5 McFarland Standard: This turbidity standard is crucial for ensuring a standardized inoculum density (approximately 1.5 x 10⁸ CFU/mL), which is critical for the reproducibility of the results.[17]

Step-by-Step Protocol for Agar Disk Diffusion:
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline (0.85%) or a suitable broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This should be done by visual comparison or using a spectrophotometer.[17]

  • Inoculation of the Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing and rotating the swab against the inside of the tube.[12][14]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[12]

  • Preparation and Placement of Disks:

    • Prepare a stock solution of the "this compound" compound in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antimicrobial activity.

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration and volume of the test compound solution.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks on the inoculated agar surface, ensuring firm contact.[12][16]

    • Place the disks at least 24 mm apart from each other and 10-15 mm from the edge of the plate to avoid overlapping of inhibition zones.[15]

    • Include a positive control disk (a standard antibiotic) and a negative control disk (impregnated with the solvent only).

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.

    • The size of the inhibition zone is indicative of the compound's antimicrobial activity.

II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.[6][18] This method is considered a gold standard for susceptibility testing and is essential for the evaluation of novel compounds.[10][19]

Causality Behind Experimental Choices:
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobial agents. Using CAMHB ensures consistency and accuracy in MIC determinations.[20]

  • Serial Two-Fold Dilutions: This method allows for the determination of the MIC over a wide range of concentrations, providing a precise value.[17]

  • Final Inoculum Concentration: A standardized final inoculum of approximately 5 x 10⁵ CFU/mL is critical for the accuracy and reproducibility of the MIC results.[17]

Step-by-Step Protocol for Broth Microdilution:
  • Preparation of Reagents:

    • Prepare a stock solution of the "this compound" compound in a suitable solvent.

    • Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • In the first column of wells, add a specific volume of the compound's stock solution to the broth to achieve the highest desired concentration.

    • Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.[17]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[17]

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][21]

III. Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration of an antimicrobial agent that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[21][22][23] This assay is a crucial next step to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Causality Behind Experimental Choices:
  • Subculturing from Non-Turbid Wells: By plating aliquots from the clear wells of the MIC assay, we can determine if the bacteria were simply inhibited or killed by the compound.

  • 99.9% Reduction Threshold: This is the standard definition for bactericidal activity, providing a clear endpoint for the assay.[22][23]

Step-by-Step Protocol for MBC Determination:
  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

  • Subculturing:

    • From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[21]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[21][23]

IV. Data Presentation and Interpretation

Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy of novel compounds.

Quantitative Data Summary
Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive ControlMBC (µg/mL) of this compoundMBC/MIC Ratio
Staphylococcus aureusPositivee.g., 0.5 - 64e.g., Vancomycin[Insert Data][Insert Data][Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5 - 64e.g., Ciprofloxacin[Insert Data][Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5 - 64e.g., Gentamicin[Insert Data][Insert Data][Insert Data][Insert Data]
Candida albicansN/A (Fungus)e.g., 0.5 - 64e.g., Fluconazole[Insert Data][Insert Data][Insert Data][Insert Data]

Interpretation of MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[21]

V. Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow Diagram

G cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis cluster_bactericidal Bactericidal Activity A Inoculum Preparation (0.5 McFarland Standard) B Agar Plate Inoculation (Mueller-Hinton Agar) A->B C Disk Placement (Test Compound & Controls) B->C D Incubation (18-24h at 35°C) C->D E Measure Zone of Inhibition (mm) D->E F Serial Dilution of Compound in 96-Well Plate G Inoculation with Standardized Bacterial Suspension F->G H Incubation (18-24h at 35°C) G->H I Determine MIC (Lowest concentration with no visible growth) H->I J Subculture from Clear Wells (from MIC assay) onto Agar Plates I->J Proceed if MIC is determined K Incubation (18-24h at 35°C) J->K L Determine MBC (≥99.9% reduction in CFU) K->L G Compound This compound Target Bacterial Enzyme (e.g., FabH) Compound->Target Binds to Inhibition Inhibition Target->Inhibition Pathway Fatty Acid Synthesis Pathway Block Blockage Pathway->Block Growth Bacterial Cell Wall Synthesis & Cell Growth Inhibition->Pathway Disrupts Block->Growth Prevents

Caption: Hypothetical Bacterial Signaling Pathway Inhibition.

VI. References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). National Institutes of Health. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). National Institutes of Health. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (2005, May 20). PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Springer. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). National Institutes of Health. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST. European Society of Clinical Microbiology and Infectious Diseases (ESCMID). [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025, October 7). Journal of Food Protection. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). ResearchGate. [Link]

  • Expert Rules. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (2012). ASM Journals. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Springer. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2015). MDPI. [Link]

  • Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. (2020, September 15). National Institutes of Health. [Link]

  • Synthesis and evaluation of antimicrobial activity of novel 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues. (2015, January). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]T[12][21][22]hiadiazole Moiety. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (2013). MDPI. [Link]

Sources

Application Notes & Protocols: The Pyridin-2-yl(thiazol-2-yl)methanone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as a foundation for drug discovery is perpetual. The "privileged scaffold" concept—molecular structures that can bind to multiple, unrelated biological targets—offers a strategic advantage. The Pyridin-2-yl(thiazol-2-yl)methanone core represents such a scaffold. It is a heterocyclic ketone embodying a unique synergistic architecture, wedding the pyridine ring, a cornerstone of numerous pharmaceuticals, with the thiazole moiety, another heterocycle renowned for its broad spectrum of biological activities.[1][2][3]

The pyridine ring often acts as a hydrogen bond acceptor and can participate in crucial π-stacking interactions within protein binding sites.[1] Thiazole-containing compounds are known to exhibit a wide range of therapeutic effects, including anticancer, antibacterial, and anti-inflammatory actions.[2] The methanone linker between these two rings provides a rigid, yet conformationally influential, bridge that orients the two heterocyclic systems in a defined spatial arrangement, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application as a versatile tool in the development of targeted therapeutics.

Part 1: Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound derivatives can be achieved through several reliable synthetic routes. A common and effective strategy involves the Hantzsch thiazole synthesis or related condensation reactions, which build the thiazole ring onto a pyridine-containing precursor.[4][5]

Conceptual Synthetic Workflow

The general approach involves the reaction of a pyridine-derived thiourea or thioamide with an α-haloketone. This allows for modular variation, where different substituents can be introduced on both the pyridine and the newly formed thiazole ring, enabling the exploration of a wide chemical space.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product PyridineThioamide Pyridine-2-carbothioamide (or related thiourea) Condensation Cyclocondensation (Hantzsch Thiazole Synthesis) PyridineThioamide->Condensation AlphaHaloKetone α-Halocarbonyl Compound (e.g., 2-bromo-1-(thiazol-2-yl)ethan-1-one) AlphaHaloKetone->Condensation Scaffold This compound Derivative Condensation->Scaffold

Caption: General workflow for Hantzsch-type synthesis of the scaffold.

Protocol 1: Synthesis of a Representative this compound Analog

This protocol describes a generalized procedure for the synthesis of a substituted thiazole linked to a pyridine ring, a common structural motif in kinase inhibitors.

Objective: To synthesize a 4-substituted-thiazol-2-yl)(pyridin-2-yl)methanone derivative.

Materials:

  • Pyridine-2-carbothioamide

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq.) in absolute ethanol (15 mL per mmol of thioamide).

    • Causality: Ethanol serves as a polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Addition of Reactant: Add the substituted 2-bromoacetophenone (1.05 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the hydrobromide salt formed during the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Causality: Neutralization is crucial to deprotonate the product, making it less water-soluble and more extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

    • Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

    • Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)

The this compound scaffold and its close analogs have been investigated for a variety of therapeutic applications, most notably as kinase inhibitors and anticancer agents.[6][7][8]

Key Therapeutic Targets
  • Kinase Inhibition: This scaffold is particularly effective in targeting protein kinases, which are crucial regulators of cell signaling. Derivatives have shown potent inhibitory activity against:

    • KDR Kinase (VEGFR-2): N-(1,3-thiazol-2-yl)pyridin-2-amine series, a close analog, has been identified as potent inhibitors of KDR kinase, an important target in angiogenesis.[6]

    • TGF-β Type I Receptor (ALK5): A series of 5-(pyridin-2-yl)thiazoles demonstrated significant ALK5 inhibitory activity, a key target in fibrosis and cancer.[7]

  • Anticancer Activity: The combination of pyridine and thiazole moieties is a recurring theme in the design of cytotoxic agents.[5][9] Hybrids have shown efficacy against various cancer cell lines, including lung, breast, and liver cancer cell lines.[5][9]

Scaffold Pyridin-2-yl (thiazol-2-yl) methanone Scaffold Kinase Kinase Inhibition Scaffold->Kinase Targets Anticancer Anticancer Activity Scaffold->Anticancer Induces Antiviral Antiviral / Antimicrobial Scaffold->Antiviral Exhibits ALK5 ALK5 (TGF-βR1) Kinase->ALK5 VEGFR2 VEGFR-2 (KDR) Kinase->VEGFR2 CDKs CDKs / GSK3β Anticancer->CDKs H5N1 H5N1 / SARS-CoV-2 Antiviral->H5N1

Caption: Therapeutic applications stemming from the core scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies on related structures reveal critical insights for optimizing compounds based on this scaffold.

Structural Modification Target/Activity Effect on Activity Reference
Substitution at Pyridine C6 (e.g., methyl, ethyl)ALK5 InhibitionIncreased inhibitory potency. A methyl or ethyl group likely provides beneficial hydrophobic interactions in the kinase hinge region.[7]
Linker between Pyridine and ThiazoleKDR Kinase InhibitionAn amine linker (-NH-) instead of a ketone (-CO-) proved highly effective, suggesting the importance of a hydrogen bond donor at this position.[6]
Substitution at Thiazole C4Anticancer (A549 cells)Phenyl rings with electron-donating or withdrawing groups at this position led to potent cytotoxic effects, indicating this is a key area for modification.[9]
Hydrazone linker to ThiazoleAnticancer (A549 cells)Incorporating a -(C=N-NH)- linker attached to the thiazole ring significantly enhanced cytotoxic activity compared to a direct bond.[9]

Part 3: Biological Evaluation Protocols

Once synthesized, new analogs must be evaluated for their biological activity. The MTT assay is a fundamental colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of a synthesized compound against a human cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Causality: This allows the cells to adhere and resume normal growth before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium with 0.5% DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to solubilize the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (percent viability vs. log concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow Diagram

A Seed cells in 96-well plate B Incubate 24h (Cell Adhesion) A->B C Treat cells with serial dilutions of compound B->C D Incubate 48-72h (Drug Exposure) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold is a testament to the power of hybrid molecular design. Its inherent structural features, combining the key pharmacophoric elements of pyridine and thiazole, provide a robust platform for developing potent and selective modulators of various biological targets. The synthetic accessibility and the rich potential for SAR exploration make it an exceptionally valuable starting point for drug discovery campaigns targeting kinases, cancer cell proliferation, and other disease-relevant pathways. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the full potential of this privileged chemical scaffold.

References

  • Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. [Link]

  • (No authors listed). (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

  • (No authors listed). (2021). Design, Synthesis, and Structure–Activity Relationships Study of N-Pyrimidyl/Pyridyl-2-thiazolamine Analogues as Novel Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. J-Stage. [Link]

  • (No authors listed). (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed. [Link]

  • Mosher, M., Holmes, K., & Frost, K. (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Amanote Research. [Link]

  • (No authors listed). (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • (No authors listed). (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Semantic Scholar. [Link]

  • (No authors listed). (2025). Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. Request PDF. [Link]

  • Aguilar-Mariscal, M., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • (No authors listed). (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

  • (No authors listed). (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. [Link]

  • (No authors listed). (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. MDPI. [Link]

  • (No authors listed). (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]

  • (No authors listed). (n.d.). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. NIH. [Link]

  • (No authors listed). (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[ - Semantic Scholar. [Link]

  • (No authors listed). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]

  • (No authors listed). (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. [Link]

  • Alqahtani, A. M., & Bayazeed, A. A. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. [Link]_derivatives)

Sources

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Derivatives

Sources

Flow cytometry analysis for cell cycle arrest by "Pyridin-2-yl(thiazol-2-yl)methanone" analogs

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Cell Cycle Arrest Induced by Pyridin-2-yl(thiazol-2-yl)methanone Analogs Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cell division cycle is a critical process, and its dysregulation is a hallmark of cancer. Consequently, targeting cell cycle progression has become a cornerstone of modern oncology drug discovery. This document provides a comprehensive guide for researchers investigating the effects of a promising class of small molecules, this compound analogs, on the cell cycle of cancer cells. We present a detailed protocol for inducing and analyzing cell cycle arrest using flow cytometry with propidium iodide staining, delve into the mechanistic rationale behind the experimental design, and explore the key signaling pathways that these compounds may modulate.

Introduction: Targeting the Engine of Proliferation

Uncontrolled cell proliferation is a fundamental characteristic of cancer. The intricate machinery of the cell cycle, governed by a family of protein kinases known as cyclin-dependent kinases (CDKs), represents a prime target for therapeutic intervention.[1][2] CDKs, in partnership with their regulatory cyclin subunits, act as master regulators, driving the cell through the distinct phases of growth (G1), DNA synthesis (S), further growth (G2), and mitosis (M).[3][4][5] The activity of these cyclin-CDK complexes is tightly controlled by checkpoints and can be inhibited by cyclin-dependent kinase inhibitors (CKIs).[6]

Recent drug discovery efforts have identified pyridine-thiazole hybrid molecules as a promising class of anticancer agents.[7][8] Analogs within this structural family have demonstrated the ability to induce cell cycle arrest, primarily at the G1 or G2/M phases, and promote apoptosis in various cancer cell lines.[9][10][11][12] Some of these compounds have been shown to exert their effects by directly inhibiting key CDKs, such as CDK2 and CDK4/6.[9][13]

This application note provides a robust framework for evaluating new this compound analogs for their ability to induce cell cycle arrest. The primary analytical technique described is flow cytometry, a powerful method for quantifying the DNA content of individual cells and thereby determining their distribution across the different phases of the cell cycle.[14][15]

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry coupled with propidium iodide (PI) staining is a standard and reliable method for cell cycle analysis.[14][16] The core principle is based on the stoichiometric binding of PI to double-stranded DNA.[14]

  • Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA. The fluorescence intensity emitted by a PI-stained cell is directly proportional to its DNA content.[16]

  • Cell Permeabilization: Because PI cannot cross the membrane of live cells, cells must first be fixed and permeabilized, typically with cold ethanol. This allows the dye to enter and stain the nuclear DNA.[16][17]

  • RNase Treatment: PI can also bind to double-stranded RNA. Therefore, treatment with RNase is a critical step to ensure that the measured fluorescence is solely from DNA.[14][18]

  • Phases of the Cell Cycle:

    • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

    • S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

    • G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content before dividing.

By analyzing the distribution of fluorescence intensity across a large population of cells, a histogram can be generated that clearly distinguishes these phases, allowing for the quantification of cells in G0/G1, S, and G2/M.

Experimental Workflow and Protocols

This section outlines a comprehensive, step-by-step protocol for treating cancer cells with this compound analogs and subsequently analyzing the cell cycle distribution.

Materials and Reagents
  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

  • Cell Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • This compound Analog: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Phosphate-Buffered Saline (PBS): Sterile, 1X solution.

  • Trypsin-EDTA: For detaching adherent cells.

  • Fixative: Ice-cold 70% ethanol.[16][17]

  • Staining Solution:

    • Propidium Iodide (PI) stock (e.g., 1 mg/mL).

    • RNase A stock (e.g., 10 mg/mL).

    • PBS.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).

    • Centrifuge.

    • Flow cytometer (with 488 nm laser for PI excitation).

    • Flow cytometry tubes (12x75 mm).

Step-by-Step Protocol

Part A: Cell Culture and Treatment

  • Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth during the experiment (typically 60-70% confluency at the time of treatment).

  • Incubation: Allow cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in complete culture medium. It is crucial to determine the optimal concentration range through preliminary cytotoxicity assays (e.g., MTT or WST-1).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

    • Replace the medium in each well with the medium containing the appropriate drug concentration or vehicle control.

  • Incubation: Treat the cells for a predetermined time course (e.g., 24, 48, or 72 hours). A 24-hour time point is often sufficient to observe significant cell cycle changes.[10]

Part B: Cell Harvesting and Fixation

  • Harvesting:

    • Adherent Cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.

  • Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.

  • Washing: Centrifuge the cells (e.g., at 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS.[16]

  • Fixation:

    • Centrifuge again and discard the supernatant.

    • Gently resuspend the cell pellet in the residual PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This dropwise addition is critical to prevent cell clumping.[16][17]

  • Storage: Store the fixed cells at 4°C for at least 2 hours. Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.[17]

Part C: Staining and Flow Cytometry Analysis

  • Rehydration: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g for 5 minutes, as fixed cells are less dense), and carefully decant the ethanol.[16][17]

  • Washing: Resuspend the cell pellet in 3 mL of PBS, centrifuge, and discard the supernatant. Repeat this wash step.[16]

  • Staining:

    • Prepare the PI/RNase staining buffer (e.g., for 1 mL: 950 µL PBS, 20 µL of 500 µg/mL PI stock, and 10 µL of 10 mg/mL RNase A stock. Final concentrations: ~10 µg/mL PI and 100 µg/mL RNase A).

    • Resuspend the cell pellet in 500 µL of the PI/RNase staining buffer.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[17]

  • Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Use a low flow rate to ensure high-quality data.[18]

    • Collect data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population.

    • Use a plot of PI-Area vs. PI-Width to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence (on a linear scale) for the single-cell population to visualize the cell cycle distribution.

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis seed 1. Seed Cells in 6-well Plates treat 2. Treat with Pyridine-Thiazole Analogs (24-48h) seed->treat harvest 3. Harvest Cells (Trypsinization) treat->harvest wash_pbs 4. Wash with PBS harvest->wash_pbs fix 5. Fix in Cold 70% Ethanol wash_pbs->fix wash_stain 6. Wash & Resuspend in PBS fix->wash_stain stain 7. Stain with PI/RNase A Solution wash_stain->stain acquire 8. Acquire Data on Flow Cytometer stain->acquire analyze 9. Analyze Cell Cycle Distribution acquire->analyze

Caption: Experimental workflow for cell cycle analysis.

Data Analysis and Interpretation

Once the flow cytometry data is acquired, specialized software (e.g., FlowJo, FCS Express) is used to perform cell cycle analysis. The software uses mathematical models (e.g., Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in each phase (G0/G1, S, and G2/M).

Example Data Presentation:

The results should be summarized in a clear, tabular format to facilitate comparison between different treatment groups.

Treatment GroupConcentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated Control065.2 ± 3.120.5 ± 1.814.3 ± 1.5
Vehicle (DMSO)0.1%64.8 ± 2.921.1 ± 2.014.1 ± 1.3
Analog X578.5 ± 4.210.3 ± 1.511.2 ± 1.1
Analog X1085.1 ± 3.8 5.6 ± 0.99.3 ± 1.0
Analog Y1025.4 ± 2.5 15.8 ± 1.758.8 ± 3.6

Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01 compared to vehicle control.

Interpretation:

  • Analog X: Shows a dose-dependent increase in the G0/G1 population and a corresponding decrease in the S phase population. This indicates a G1 cell cycle arrest .

  • Analog Y: Shows a significant accumulation of cells in the G2/M phase, suggesting a G2/M arrest .

Mechanistic Insights: Potential Signaling Pathways

The observed cell cycle arrest is a phenotypic outcome of the compound's interaction with the intricate signaling networks that control cell proliferation. Two of the most critical pathways are governed by the tumor suppressor proteins p53 and Retinoblastoma (Rb).[19][20] this compound analogs likely impinge upon these pathways, particularly through the inhibition of CDKs.

Key Regulatory Proteins:

  • Cyclins and CDKs: These complexes are the engines of the cell cycle. For example, Cyclin D/CDK4/6 and Cyclin E/CDK2 drive the G1/S transition, while Cyclin B/CDK1 is essential for entry into mitosis.[6][21]

  • Retinoblastoma Protein (Rb): In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for S phase entry. Phosphorylation of Rb by G1 CDKs (CDK4/6 and CDK2) inactivates it, releasing E2F and allowing the cell cycle to proceed.[21][22]

  • p53: Known as the "guardian of the genome," p53 is a tumor suppressor that can halt the cell cycle in response to cellular stress, such as DNA damage.[23] It does this primarily by activating the transcription of the CKI p21.[23][24]

  • p21 (CDKN1A): A potent CKI that can inhibit the activity of multiple cyclin-CDK complexes, including Cyclin E/CDK2, thereby preventing Rb phosphorylation and enforcing a G1 arrest.[23][24]

Plausible Mechanism for G1 Arrest

A compound inducing G1 arrest may function by inhibiting CDK4/6 or CDK2. This prevents the hyperphosphorylation of Rb, keeping it in its active, growth-suppressive state bound to E2F.

G compound Pyridin-Thiazole Analog cdk46 Cyclin D CDK4/6 compound->cdk46 Inhibition cdk2 Cyclin E CDK2 compound->cdk2 Inhibition rb Rb cdk46->rb Phosphorylates cdk2->rb Phosphorylates e2f E2F rb->e2f Sequesters s_phase S-Phase Gene Expression e2f->s_phase Activates g1_arrest G1 Arrest

Caption: Potential pathway for G1 arrest by CDK inhibition.

Plausible Mechanism for G2/M Arrest

Arrest at the G2/M checkpoint is often associated with the inhibition of CDK1 (also known as Cdc2), the master regulator of mitosis.[25][26] Compounds that interfere with CDK1 activation or function will prevent cells from entering mitosis, causing them to accumulate in G2. This can also be a consequence of DNA damage, which activates checkpoint kinases (ATM/ATR) that ultimately inhibit CDK1.

G compound Pyridin-Thiazole Analog dna_damage DNA Damage (Potential Effect) compound->dna_damage cdk1 Cyclin B CDK1 compound->cdk1 Direct Inhibition atm_atr ATM/ATR Checkpoints dna_damage->atm_atr Activates atm_atr->cdk1 Inhibits mitosis Mitosis cdk1->mitosis Promotes g2m_arrest G2/M Arrest

Sources

Application Notes & Protocols: Evaluating Pyridin-2-yl(thiazol-2-yl)methanone as a Novel Photosensitizer for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic strategy that utilizes the interplay of a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to targeted cell death [].[1][2][3] The efficacy of PDT is fundamentally dependent on the photophysical and biological properties of the photosensitizer. This document provides a comprehensive guide for researchers on the evaluation of Pyridin-2-yl(thiazol-2-yl)methanone , a heterocyclic ketone, as a novel candidate photosensitizer. While its direct application in PDT is not yet established in published literature, its structure, containing electron-rich pyridine and thiazole moieties, suggests potential for the requisite photophysical properties, such as efficient intersystem crossing, necessary for a Type II PDT mechanism [].[4][5]

This guide details the essential experimental workflow, from initial photophysical characterization to rigorous in vitro assessment of phototoxicity, cellular uptake, and the mechanism of cell death. The protocols herein are designed to be self-validating, incorporating critical controls to ensure data integrity and reproducibility, thereby providing a robust framework for assessing the therapeutic potential of this and other novel photosensitizing compounds.

Part 1: Foundational Characterization of the Photosensitizer Candidate

The initial step in evaluating any new photosensitizer is to understand its fundamental chemical and photophysical properties. These characteristics determine its potential to absorb light efficiently and generate the cytotoxic species required for therapeutic effect.

Physicochemical Properties

A summary of the known and experimentally determined properties of this compound should be compiled.

PropertyValueSource / Method
Molecular Formula C₉H₆N₂OS[6]
Molecular Weight 190.22 g/mol [6]
Purity >95.0%[6]
UV-Vis Absorbance Max (λmax) To be determinedUV-Vis Spectrophotometry
Molar Extinction Coefficient (ε) To be determinedBeer-Lambert Law Analysis
Fluorescence Emission Max (λem) To be determinedFluorospectrometry
Fluorescence Quantum Yield (ΦF) To be determinedComparative method (e.g., vs. Quinine Sulfate)
Singlet Oxygen Quantum Yield (ΦΔ) To be determinedChemical trapping (e.g., with DPBF)
The Photodynamic Mechanism: A Primer

The therapeutic action of most photosensitizers in PDT is governed by the Type II photochemical process, illustrated by the Jablonski diagram below. Upon absorption of a photon, the PS is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). This triplet state PS can transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent responsible for inducing cell death [].[2][3]

Jablonski_PDT cluster_0 Photosensitizer States cluster_1 Energy & Processes S0 Ground State (S₀) S1 Singlet Excited State (S₁) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer Light Light Absorption (Photon) Light->S0 Excitation SO Singlet Oxygen (¹O₂) (Cytotoxicity) O2->SO

Caption: Jablonski diagram illustrating the Type II mechanism of photodynamic therapy.

Part 2: In Vitro Efficacy and Mechanistic Evaluation

Once the fundamental photophysical properties are understood, the next critical phase is to assess the compound's biological activity in a relevant cell culture model (e.g., a cancer cell line such as A549 lung carcinoma or CT26 colon carcinoma). The following protocols provide a comprehensive workflow for this evaluation.

Experimental_Workflow start Select Cancer Cell Line protocol1 Protocol 2.1: Dark vs. Phototoxicity Assay (MTT / LDH) start->protocol1 protocol2 Protocol 2.2: Cellular Uptake & Subcellular Localization protocol1->protocol2 If phototoxic protocol3 Protocol 2.3: Mechanism of Cell Death (Apoptosis vs. Necrosis) protocol2->protocol3 data_analysis Data Analysis & Interpretation protocol3->data_analysis

Caption: Logical workflow for the in vitro evaluation of a candidate photosensitizer.

Protocol 2.1: Dark and Phototoxicity Assessment

Objective: To determine the concentration-dependent cytotoxicity of this compound with and without light exposure. An ideal PS should have low to no toxicity in the dark but high toxicity upon light activation [].[7][8]

Methodology: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability [].[9]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of choice (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Light source with appropriate wavelength corresponding to the PS absorbance peak (λmax)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Incubation: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include "vehicle control" wells with the highest concentration of DMSO used (typically <0.5%). Incubate for a set period (e.g., 4-24 hours).

  • Plate Duplication: Two identical plates are required: one for the "Dark" condition and one for the "Light" condition.

  • Irradiation:

    • Dark Plate: Wrap the plate completely in aluminum foil and keep it in the incubator.

    • Light Plate: Wash cells twice with PBS and add fresh, phenol red-free medium. Expose the plate to the light source for a specific duration to deliver a defined light dose (J/cm²).

  • MTT Addition: After irradiation, add 10 µL of MTT reagent to all wells of both plates. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals [].[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise [].

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for both dark and light conditions. A high phototoxic index (PI = IC₅₀_dark / IC₅₀_light) indicates a promising photosensitizer.

Protocol 2.2: Cellular Uptake and Subcellular Localization

Objective: To visualize the cellular entry and determine the intracellular location of the photosensitizer. The localization significantly influences the mechanism of cell death; for instance, mitochondrial localization often leads to apoptosis [].[10][11]

Methodology: Fluorescence Microscopy This protocol assumes this compound is fluorescent. If not, this would require conjugation to a fluorophore, which is beyond the scope of this initial evaluation.

Materials:

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and allow them to attach overnight.

  • Compound Incubation: Treat cells with a non-lethal concentration of this compound (e.g., IC₁₀ from the dark toxicity assay) for various time points (e.g., 1, 4, 12, 24 hours) to assess uptake kinetics.

  • Co-staining (Optional): In the last 30 minutes of incubation, add organelle-specific trackers and a nuclear stain like Hoechst 33342 to the medium, following the manufacturer's instructions.

  • Washing: Gently wash the cells three times with warm PBS to remove extracellular compound and dyes.

  • Imaging: Add fresh medium or PBS and immediately image the live cells using the fluorescence microscope. Capture images in the DAPI, FITC, and TRITC channels (or as appropriate for the dyes used) and merge them to determine co-localization.

  • Quantification: Cellular uptake can be quantified by measuring the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ) or by using flow cytometry [].[12]

Protocol 2.3: Mechanism of Cell Death (Apoptosis vs. Necrosis)

Objective: To distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) induced by PDT. This provides crucial insight into the therapeutic mechanism [].[13]

Methodology: Annexin V & Propidium Iodide (PI) Staining This flow cytometry-based assay identifies different cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive (due to phosphatidylserine translocation to the outer membrane) and PI-negative [].[14]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity) [].[15]

Apoptosis_Assay cluster_CellTypes Cell Populations Live Live (Annexin V-, PI-) Apoptotic Early Apoptotic (Annexin V+, PI-) Necrotic Late Apoptotic / Necrotic (Annexin V+, PI+)

Caption: Differentiation of cell populations using Annexin V and Propidium Iodide staining.

Procedure:

  • Treatment: Treat cells in 6-well plates with this compound and light at a concentration around the phototoxic IC₅₀. Include dark toxicity and light-only controls.

  • Cell Harvesting: At desired time points post-treatment (e.g., 4, 12, 24 hours), collect both adherent and floating cells. The floating population is crucial as it contains many dead or dying cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's kit protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) of the resulting dot plot.

Protocol 2.4: Membrane Integrity Assessment (LDH Assay)

Objective: To provide a secondary, complementary measure of cytotoxicity that specifically quantifies cell lysis (necrosis) by measuring the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium [].[16]

Procedure:

  • Treatment: Set up a 96-well plate experiment identical to the MTT assay (Protocol 2.1).

  • Supernatant Collection: After treatment and irradiation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing a tetrazolium salt that is reduced to a colored formazan product) as per the kit manufacturer's instructions [].[17][18]

  • Incubation & Reading: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Controls: It is essential to include controls for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit) [].[17]

  • Data Analysis: Calculate cytotoxicity percentage using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

References

  • In vitro assay for phototoxic chemicals. PubMed - NIH. Available at: [Link]

  • Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. Available at: [Link]

  • Uptake, subcellular localization, and phototoxicity of photosensitizing porphyrins. SPIE Digital Library. Available at: [Link]

  • Uptake kinetics and intracellular localization of hypocrellin photosensitizers for photodynamic therapy: a confocal microscopy study. PubMed. Available at: [Link]

  • Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species. PubMed Central. Available at: [Link]

  • A Novel In Vitro Method for the Detection and Characterization of Photosensitizers. PMC. Available at: [Link]

  • In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. JoVE. Available at: [Link]

  • Intracellular localization of photosensitizers. Semantic Scholar. Available at: [Link]

  • (PDF) Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. ResearchGate. Available at: [Link]

  • Correlation of Subcellular and Intratumoral Photosensitizer Localization with Ultrastructural Features After Photodynamic Therapy. Taylor & Francis Online. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

  • In Vitro and In Vivo Phototoxicity Testing. Charles River Laboratories. Available at: [Link]

  • Phototoxicity Assay. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link]

  • MTT assay to evaluate the cell viability after application of PDT... ResearchGate. Available at: [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. Available at: [Link]

  • Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed. Available at: [Link]

  • Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. Request PDF on ResearchGate. Available at: [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Semantic Scholar. Available at: [Link]

  • Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths. Akadeum Life Sciences. Available at: [Link]

  • Experimental and computational exploration of photophysical and electroluminescent properties of modified 2,2′:6′,2″-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine ligands and their Re(I) complexes. ResearchGate. Available at: [Link]

  • The induction of necrosis and apoptosis by PDT-AlPc-NE is affected by... ResearchGate. Available at: [Link]

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  • Delayed release singlet oxygen sensitizers based on pyridone-appended porphyrins. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. MDPI. Available at: [Link]

  • Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation. MDPI. Available at: [Link]

  • Advances on photodynamic therapy through new pyridine-fused diphenylchlorins as photosensitizers for melanoma treatment: PS223. NIH. Available at: [Link]

  • Clinical Development of Photodynamic Agents and Therapeutic Applications. Austin Publishing Group. Available at: [Link]

  • Photodynamic Therapy: Past, Current, and Future. MDPI. Available at: [Link]

  • Programmable Singlet Oxygen Battery for Automated Photodynamic Therapy Enabled by Pyridone-Pyridine Tautomer Engineering. PubMed. Available at: [Link]

  • [2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridin-2-yl(thiazol-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic ketone. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms: After the reaction and workup, you observe a very low yield of the desired product, or none at all.

Potential Cause Recommended Solution & Rationale
Incomplete Reaction Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. Rationale: Some reactions require more time or energy to reach completion. Careful monitoring prevents premature quenching of the reaction.
Poor Quality Reagents Solution: Ensure all starting materials, especially the thiazole and pyridine derivatives, are of high purity. If necessary, purify the starting materials before use. Rationale: Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation.
Suboptimal Reaction Temperature Solution: The reaction temperature can be critical. For instance, in a cyclization reaction to form a related benzothiazole, a high temperature of 160 °C in DMSO was utilized.[1][2] Experiment with a range of temperatures to find the optimal condition for your specific reaction. Rationale: Temperature affects reaction kinetics. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to decomposition or side reactions.
Incorrect Stoichiometry Solution: Carefully check the molar ratios of your reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion. Rationale: The stoichiometry of the reactants directly influences the theoretical yield. An imbalance can leave an excess of one starting material and limit the amount of product formed.
Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.

Potential Cause Recommended Solution & Rationale
Side Reactions Solution: Analyze the impurities to identify their structures. This can provide insight into the side reactions occurring. Common side reactions may include self-condensation of starting materials or reaction with solvent. Adjusting the reaction conditions (e.g., temperature, catalyst, solvent) can help to minimize these. For example, in syntheses involving thiazole rings, different pathways can lead to various isomers or related heterocyclic structures.[3][4] Rationale: Understanding the nature of the impurities is key to devising a strategy to prevent their formation.
Decomposition of Product Solution: The target molecule may be unstable under the reaction or workup conditions. Consider using milder reaction conditions or a more gentle workup procedure. For instance, avoid strong acids or bases if the product is sensitive to them. Rationale: Product degradation during the reaction or purification process is a common cause of low yields and impurities.
Ineffective Purification Solution: Optimize your purification method. If using column chromatography, experiment with different solvent systems to achieve better separation. Recrystallization from a suitable solvent can also be an effective method for purification.[1] Rationale: The choice of purification technique and its parameters are crucial for obtaining a pure product.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms: The product is difficult to crystallize, or it co-elutes with impurities during chromatography.

Potential Cause Recommended Solution & Rationale
Product is an Oil Solution: If the product is an oil, try to form a salt to induce crystallization. Alternatively, use techniques like Kugelrohr distillation if the product is thermally stable. Rationale: Some compounds are inherently non-crystalline at room temperature. Converting them to a solid derivative can simplify handling and purification.
Poor Solubility Solution: Finding a suitable solvent for recrystallization can be challenging. Screen a variety of solvents or solvent mixtures to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Rationale: Effective recrystallization depends on the differential solubility of the product and impurities in the chosen solvent.
Similar Polarity of Product and Impurities Solution: If column chromatography is ineffective due to similar polarities, consider alternative chromatographic techniques such as preparative HPLC or using a different stationary phase. Rationale: When standard silica gel chromatography fails, more advanced or alternative separation methods may be necessary to resolve closely related compounds.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several approaches to synthesize this class of compounds. A common strategy involves the coupling of a pyridine derivative with a thiazole derivative. For instance, a pyridine carboxylic acid or its activated derivative can be reacted with a thiazole-containing organometallic reagent. Another approach could be the oxidation of the corresponding methylene-bridged precursor, pyridin-2-yl(thiazol-2-yl)methanol. The specific choice of route will depend on the availability of starting materials and the desired substitution patterns.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system that gives good separation between the starting materials and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product.

Q3: What are the key considerations for scaling up the synthesis?

When scaling up, it is important to consider heat transfer, mixing, and the safety of the reaction. Reactions that are easily controlled on a small scale can become exothermic and difficult to manage on a larger scale. Ensure that the reaction vessel is adequately sized and equipped for efficient stirring and temperature control. A thorough safety review should be conducted before any scale-up.

Q4: What spectroscopic data should I expect for the final product?

For this compound, you should expect to see characteristic signals in the 1H and 13C NMR spectra corresponding to the pyridine and thiazole rings. The carbonyl group will have a characteristic signal in the 13C NMR spectrum (typically around 180-190 ppm) and a strong absorption in the IR spectrum (around 1660-1680 cm-1). High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.[1]

III. Experimental Protocols & Visualizations

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Select & Purify Starting Materials Setup Assemble & Dry Glassware Reaction_Mix Combine Reactants & Solvent Setup->Reaction_Mix Heating Heat to Optimal Temperature Reaction_Mix->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Column Column Chromatography Concentration->Column Recrystallization Recrystallization Column->Recrystallization Characterization Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Characterization G Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Completion->Optimize_Conditions No Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Check_Side_Reactions Analyze for Side Products Check_Purity->Check_Side_Reactions Yes Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Success Adjust_Conditions Adjust Conditions to Minimize Side Reactions Check_Side_Reactions->Adjust_Conditions Yes Check_Workup Review Workup & Purification Check_Side_Reactions->Check_Workup No Adjust_Conditions->Success Optimize_Purification Optimize Purification Method Check_Workup->Optimize_Purification Inefficient Check_Workup->Success Efficient Optimize_Purification->Success

Sources

Technical Support Center: Purification of Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Pyridin-2-yl(thiazol-2-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying polar, nitrogen-containing heterocyclic compounds. The guidance provided herein is based on established chromatographic principles and field-proven methodologies to ensure you can achieve high purity with confidence.

The core challenge in purifying this compound via normal-phase column chromatography stems from its chemical nature. The presence of both a pyridine and a thiazole ring introduces basic nitrogen atoms. These lone-pair electrons can engage in strong, non-ideal interactions with the acidic silanol (Si-O-H) groups on the surface of standard silica gel.[1][2] This can lead to a host of issues including poor separation, peak tailing, and even irreversible adsorption of the compound to the stationary phase.[1] This guide provides direct solutions to these common problems.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification process. The solutions are presented in a direct, problem-and-solution format to expedite your experimental workflow.

Q1: My compound, this compound, is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening and how do I fix it?

A1: This is the most common issue for basic compounds like yours and is caused by strong interactions between the basic nitrogen atoms in your molecule and the acidic surface of the silica gel.[1] This creates non-uniform elution, resulting in tailing.

  • Causality: The acidic silanol groups on the silica surface protonate the basic pyridine and thiazole nitrogens, causing some molecules to "stick" more strongly than others. This differential interaction leads to a smeared or tailing elution profile.

  • Immediate Solution: Add a Basic Modifier. The most effective way to counteract this is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 1-3% TEA to your mobile phase (e.g., for 100 mL of eluent, add 1-3 mL of TEA).[1][3] This is the industry-standard approach for amines and basic heterocycles. The TEA will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

    • Ammonia in Methanol: If TEA is not effective or if your compound is exceptionally polar, using a pre-mixed solution of 7N ammonia in methanol as your polar component (mixed with a non-polar solvent like dichloromethane) can also be highly effective.[1]

Q2: My compound is not moving from the baseline on the TLC plate (Rf value is near zero), even when I use 100% ethyl acetate. What should I do?

A2: An Rf value near zero indicates that your eluent system is not polar enough to move the compound up the plate.[4][5] The strong adsorption of your polar compound to the polar silica gel stationary phase is winning the competition against the mobile phase.

  • Causality: For a compound to move in chromatography, the solvent (mobile phase) must be able to displace it from the adsorbent (stationary phase).[2] If your solvent is not sufficiently polar, it cannot effectively compete for the binding sites on the silica, and your compound remains adsorbed at the origin.

  • Solution 1: Switch to a More Polar Solvent System. Ethyl acetate/hexane is a workhorse, but it has its limits. You need to increase the eluting power of your mobile phase.

    • A common next step is to use a mixture of Dichloromethane (DCM) and Methanol (MeOH) .[3] Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it. Be cautious, as using more than 10% methanol in your solvent can risk dissolving some of the silica gel.[3]

  • Solution 2: Combine with a Basic Modifier. Even with a DCM/MeOH system, you will likely still need the basic modifier discussed in Q1 to prevent streaking. A typical system to try would be 97:2:1 DCM/MeOH/TEA .

Q3: I ran my column, but my yield is very low. I suspect the compound is stuck on the silica. How can I improve my recovery?

A3: Low recovery is often due to irreversible adsorption or decomposition on the acidic silica gel.[1][6] This is a critical issue for sensitive or highly basic compounds.

  • Causality: The interaction with the silica may be so strong that your eluent cannot wash the compound off the column. Alternatively, the acidic environment of the silica gel may be causing your compound to degrade over the time it takes to run the column.

  • Solution 1: Pre-treat the Silica Gel. Before running your column, you can flush the packed column with your eluent containing a basic modifier (e.g., 1% TEA in ethyl acetate/hexane). This "deactivates" the most aggressive acidic sites on the silica before your compound is ever introduced.

  • Solution 2: Test for Stability. Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking that wasn't there on an immediate run, your compound is likely unstable on silica.[6] In this case, using a basic modifier is essential to minimize contact time with acidic sites.

  • Solution 3: Consider an Alternative Stationary Phase. If the problem persists, silica may not be the right choice. Consider using neutral alumina , which lacks the acidic silanol groups and is often a better choice for strongly basic compounds.[7] You will need to re-develop your solvent system using TLC with alumina plates.

Frequently Asked Questions (FAQs)

What is a good starting solvent system for purifying this compound?

A good starting point for developing your separation is to test a range of solvent systems on TLC. Based on the polar nature of the compound, begin with a mid-polarity mixture and adjust accordingly.

Solvent System (v/v)Target RfRecommended Use
50% Ethyl Acetate / 50% Hexane~0.1-0.3A standard starting point. One study reported a similar compound with an Rf of 0.12 in this system.[8]
2-10% Methanol / Dichloromethane~0.2-0.4For when the compound is too polar for Ethyl Acetate/Hexane systems.[3]
Add 1-3% Triethylamine (TEA) to any system-Essential for preventing peak tailing with this basic compound.[1]

The ideal eluent system for column chromatography should give your target compound an Rf value of approximately 0.3-0.4 on the TLC plate.[2][9] This provides the best balance for good separation from impurities.

How do I properly pack and run the column for this purification?

Following a systematic protocol is key to a successful and reproducible separation.

Experimental Protocol: Flash Column Chromatography

  • Eluent Preparation: Prepare a sufficient quantity of your optimized mobile phase (e.g., 70:30:1 Hexane/EtOAc/TEA). Prepare a second, more polar eluent (e.g., 50:50:1 Hexane/EtOAc/TEA) to flush out more polar impurities at the end if necessary.

  • Column Packing (Slurry Method):

    • Clamp the column vertically and ensure the stopcock is closed. Place a small cotton or glass wool plug at the bottom.[2]

    • Fill the column about one-third full with your starting, less-polar eluent.

    • In a separate beaker, create a slurry of silica gel with the same eluent. The consistency should be like a milkshake.

    • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a strong solvent (like DCM or acetone).

    • Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Carefully add this powder to the top of your packed column, creating a small, even band.

  • Running the Column:

    • Carefully add your eluent to the top of the column, taking care not to disturb the sample band.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by spotting the collected fractions on a TLC plate alongside a reference spot of your starting material.[4]

  • Fraction Analysis:

    • Visualize the TLC plate under UV light (λ = 254 nm).

    • Combine the fractions that contain only your pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain your purified this compound.

Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase HPLC is a powerful alternative, especially for polar compounds.[10][11] For this compound, you would use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[12] To get sharp peaks, it is crucial to add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This keeps the basic nitrogens consistently protonated.[13]

Workflow for Method Development

The following diagram outlines the logical workflow for developing a robust purification method for this compound.

workflow cluster_prep Phase 1: TLC Analysis cluster_eval Phase 2: Evaluation cluster_optim Phase 3: Optimization cluster_run Phase 4: Execution TLC Run TLC with 50:50 EtOAc/Hexane Assess Assess Spot: 1. Rf Value? 2. Tailing? TLC->Assess Adjust_Polarity Adjust Polarity (Change EtOAc/Hexane ratio or switch to DCM/MeOH) Assess->Adjust_Polarity Rf too high/low Add_Modifier Add Basic Modifier (1-3% TEA) Assess->Add_Modifier Spot is Tailing Column Run Column (Dry Load Sample) Assess->Column Rf ≈ 0.3, No Tailing Adjust_Polarity->TLC Re-spot TLC Add_Modifier->TLC Re-spot TLC Analyze Collect & Analyze Fractions (via TLC) Column->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine Product Pure Product Combine->Product

Caption: Method development workflow for purification.

References
  • Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. [Link]

  • Column chromatography. Department of Chemistry, University of Calgary. [Link]

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • TROUBLESHOOTING GUIDE. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Column chromatography. Columbia University. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]

  • How to Choose the Best Eluent for Thin Layer Chromatography. Chromatography Today. [Link]

  • How to choose the best solution for column chromatography? ResearchGate. [Link]

  • 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low-Yield in Pyridine-Thiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for pyridine-thiazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their coupling experiments. The synthesis of molecules containing both pyridine and thiazole moieties is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3][4][5] However, the inherent electronic properties and potential for catalyst inhibition of these nitrogen-containing heterocycles can present unique synthetic challenges.[6][7][8][9][10]

This document provides a structured, question-and-answer-based approach to troubleshooting common issues, grounded in mechanistic principles and supported by established literature.

I. Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling between a bromopyridine and a thiazoleboronic acid is resulting in low to no yield. What are the primary causes and how can I systematically troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like pyridine and thiazole are a frequent challenge.[6] A systematic approach to troubleshooting involves a careful evaluation of the catalyst system, base, solvent, temperature, and reagent quality.

1. Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its coordinating ligand is paramount for a successful coupling. Standard catalysts may not be efficient for these challenging substrates.

  • The Problem: The lone pair of electrons on the pyridine nitrogen and the sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst inhibition or "poisoning".[6][8][9] This is a well-documented issue when working with sulfur-containing heterocycles.[6]

  • Expert Insight: To overcome this, employ bulky, electron-rich phosphine ligands. These ligands form stable complexes with palladium, promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle while minimizing catalyst deactivation.[6][11]

  • Troubleshooting Steps:

    • Switch to Specialized Ligands: If you are using a standard catalyst like Pd(PPh₃)₄ and observing poor results, consider switching to a more robust system. Buchwald ligands (e.g., XPhos, SPhos) are often highly effective in these challenging couplings.[6][12][13]

    • Consider the Palladium Precursor: While Pd(OAc)₂ is common, Pd₂(dba)₃ can sometimes be a superior choice as a Pd(0) source.[14]

    • Alternative Catalysts: In some cases, phenylthiazoles themselves can act as ligands for Pd(II) catalysts, showing good compatibility with various functional groups.[15][16][17]

2. Base Selection: The Unsung Hero

The choice and strength of the base are critical for the transmetalation step, where the boron-containing group is transferred to the palladium center.

  • The Problem: An inappropriate base can lead to incomplete transmetalation, side reactions, or degradation of starting materials. The effectiveness of a base can be highly substrate-dependent.[6]

  • Expert Insight: A common strategy is to screen a few different bases. Inorganic bases are frequently used, often in an aqueous/organic solvent mixture.[6]

  • Troubleshooting Steps:

    • Commonly Used Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points.[6]

    • The "Water Trick": If you are using K₃PO₄ in an anhydrous coupling, the addition of a small amount of water (approximately 5 equivalents relative to the substrate) can be beneficial.[6]

    • For Aminations: In related Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[6][7]

3. Solvent System and Temperature: The Reaction Environment

The solvent influences the solubility of your reactants and the activity of the catalyst, while temperature affects the reaction rate.

  • The Problem: Poor solubility of reactants or the base can lead to a sluggish or incomplete reaction. Sub-optimal temperatures can also result in low conversion.[6]

  • Expert Insight: Suzuki couplings are typically run at elevated temperatures, generally between 80-100 °C.[6] A mixture of an organic solvent and water is often employed to dissolve the inorganic base.[6]

  • Troubleshooting Steps:

    • Solvent Screening: Common solvent systems include dioxane/water, THF/water, and toluene/water.[6] Ensure your reactants are soluble in the chosen system.

    • Temperature Optimization: If the reaction is slow, a moderate increase in temperature may improve the yield. However, be mindful that excessively high temperatures can lead to catalyst decomposition.[12]

4. Reagent Quality and Stability: The Foundation of Your Experiment

The purity and stability of your starting materials, particularly the boronic acid, are critical.

  • The Problem: Pyridyl and thiazole boronic acids can be unstable.[6] A common side reaction is protodeboronation, which is the cleavage of the C-B bond.[6][13]

  • Expert Insight: Use fresh, high-purity boronic acids. Alternatively, consider using their more stable pinacol ester derivatives.[6]

  • Troubleshooting Steps:

    • Verify Purity: Before starting the reaction, check the purity of your boronic acid by NMR.

    • Use Boronic Esters: Boronic esters are generally more stable and less prone to protodeboronation.

    • Proper Storage: Store boronic acids and esters in a cool, dry, and dark place.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

Here is a logical workflow to diagnose and solve low-yield issues:

Caption: Troubleshooting workflow for low-yield pyridine-thiazole coupling.

II. Challenges in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to couple a thiazole with a pyridine derivative, but the reaction is not proceeding. What should I check?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several factors, especially with heteroaromatic substrates.[7][11][18]

1. Catalyst System for Amination
  • The Problem: Similar to Suzuki couplings, the pyridine nitrogen can inhibit the palladium catalyst.[7] The choice of ligand is crucial for a successful amination.

  • Expert Insight: Sterically hindered and electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[7][11]

  • Troubleshooting Steps:

    • Ligand Screening: If your initial choice is not working, screen other ligands. Buchwald's biaryl phosphine ligands or Hartwig's ferrocene-based ligands are excellent candidates.[11]

    • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Ensure you are using a high-quality precursor.

2. Base and Solvent Considerations
  • The Problem: The base deprotonates the amine, and its strength can significantly impact the reaction rate. The solvent must be anhydrous and capable of dissolving all components.

  • Expert Insight: Strong, non-nucleophilic bases are typically used.[6]

  • Troubleshooting Steps:

    • Base Selection: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. The optimal base can be substrate-dependent.[7]

    • Solvent Choice: Toluene, dioxane, and THF are frequently used solvents. Ensure they are anhydrous.[7]

3. Inert Atmosphere is Non-Negotiable
  • The Problem: The active Pd(0) catalyst is sensitive to oxygen.

  • Expert Insight: Proper degassing of the solvent and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is essential.[7][12]

  • Troubleshooting Steps:

    • Degassing: Use the freeze-pump-thaw method for your solvent or bubble argon through it for an extended period.

    • Inert Atmosphere: Use Schlenk techniques or a glovebox to set up your reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a halopyridine with a thiazoleboronic acid or ester.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), thiazoleboronic acid or boronic ester (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 3.0 equiv).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand (if separate) to the vial.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][13]

  • Purification: Purify the crude product by column chromatography.

Quantitative Data Summary
ParameterRecommended RangeNotes
Boronic Acid/Ester 1.2 - 1.5 equivalentsAn excess is used to drive the reaction to completion.
Base 2.0 - 3.0 equivalentsThe amount may need to be optimized for specific substrates.
Palladium Catalyst 1 - 5 mol%Higher loadings may be necessary for challenging couplings.[6]
Ligand 1.1 - 1.2 x Pd mol%To ensure complete coordination to the metal center.
Temperature 80 - 120 °CHigher temperatures may be required but can also lead to decomposition.

III. Catalyst Deactivation and Side Reactions

Question: I am observing the formation of palladium black and my reaction has stalled. What is happening and how can I prevent it?

Answer: The formation of palladium black is a visual indication of catalyst decomposition, where the active soluble palladium species agglomerates into inactive metallic palladium. This is a common issue in cross-coupling reactions.[13]

  • Causes of Catalyst Decomposition:

    • High Temperatures: Can accelerate the decomposition of the catalyst.

    • Presence of Oxygen: Leads to the oxidation of the active Pd(0) species.

    • Ligand Degradation: The phosphine ligand can be oxidized or otherwise degrade, leaving the palladium center unprotected.

    • Catalyst Poisoning: As discussed, the nitrogen and sulfur atoms in the substrates can irreversibly bind to the palladium, leading to deactivation.[6][8][9]

  • Mitigation Strategies:

    • Use a More Robust Ligand: Bulky, electron-rich ligands can stabilize the palladium center and prevent agglomeration.[6]

    • Lower the Reaction Temperature: Run the reaction at the lowest effective temperature.

    • Increase Catalyst Loading: In some cases, a higher catalyst loading can compensate for partial deactivation.[6]

    • Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen from your reaction.[12]

Question: I am seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.

  • Causes of Homocoupling:

    • Oxygen: Oxidative conditions can promote the coupling of two boronic acid molecules.[12]

    • High Temperatures: Can favor the homocoupling pathway.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step to minimize homocoupling.[12]

    • Use a Pd(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[12]

    • Lower the Reaction Temperature: This may disfavor the homocoupling pathway.[12]

Decision Tree for Addressing Side Reactions

Side_Reactions Start Side Reaction Observed Stalled Reaction Stalled / Pd Black Start->Stalled Homocoupling Boronic Acid Homocoupling Start->Homocoupling Dehalogenation Hydrodehalogenation Start->Dehalogenation Ligand Ligand Stalled->Ligand Check Ligand Stability Temp_Stalled Temp_Stalled Stalled->Temp_Stalled Optimize Temperature Inert_Stalled Inert_Stalled Stalled->Inert_Stalled Improve Inert Atmosphere Inert_Homo Inert_Homo Homocoupling->Inert_Homo Improve Degassing Temp_Homo Temp_Homo Homocoupling->Temp_Homo Lower Temperature Pd_Source Pd_Source Homocoupling->Pd_Source Use Pd(0) Source Moisture Moisture Dehalogenation->Moisture Ensure Anhydrous Conditions Base_Dehal Base_Dehal Dehalogenation->Base_Dehal Screen Bases Amine_Purity Amine_Purity Dehalogenation->Amine_Purity Check Amine Purity

Caption: Decision tree for troubleshooting common side reactions.

IV. C-H Activation Approaches

Question: I am interested in C-H activation as an alternative to traditional cross-coupling. What are the common challenges with pyridine and thiazole substrates in these reactions?

Answer: Direct C-H functionalization is a powerful and atom-economical strategy. However, the inherent properties of pyridine and thiazole present significant challenges.

  • The "Pyridine Problem": The Lewis basic nitrogen atom of pyridine can strongly coordinate to the transition metal catalyst, inhibiting its catalytic activity.[10][19] This often makes C-H activation of pyridines difficult.

  • Directing Group Strategy: A common approach to overcome this is to use a directing group, which positions the catalyst at a specific C-H bond for activation.

  • Heteroatom Poisoning: As with cross-coupling, the nitrogen and sulfur atoms in these heterocycles can act as catalyst poisons in C-H activation reactions.[9]

  • Positional Selectivity: Pyridines have multiple C-H bonds, and achieving selective functionalization at the desired position can be challenging.[20]

Recent advances have been made in developing catalytic systems that can overcome these challenges, often by using ligands that modulate the electronic properties of the metal center or by employing reaction conditions that favor the desired C-H activation pathway.[9][21]

V. Conclusion

Successfully troubleshooting pyridine-thiazole coupling reactions requires a systematic and logical approach. By carefully considering the interplay between the catalyst system, base, solvent, temperature, and reagent quality, researchers can overcome the inherent challenges posed by these important heterocyclic motifs. This guide provides a framework for diagnosing and solving common problems, ultimately leading to higher yields and purer products.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
  • Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Jin, T., Kawata, M., Aida, S., & Terada, M. (2020). Optimization of reaction conditions for (hetero)aromatic C-H/C-H coupling with indole substrates. ResearchGate.
  • Anonymous. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Dalton Transactions.
  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535–1546. [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Anonymous. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki- Miyaura aryl cross-coupling catalysts. Dalton Transactions.
  • Benchchem. (n.d.). troubleshooting low yield in Kröhnke pyridine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Benchchem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Molecules.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Yu, J.-Q., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 529(7585), 195–199. [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Chemical Reviews. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
  • National Center for Biotechnology Information. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
  • ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • National Center for Biotechnology Information. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry.
  • Royal Society of Chemistry. (n.d.). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science.
  • ResearchGate. (n.d.). Palladium-catalysed coupling of thiazole derivatives with aryl halides.
  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • ResearchGate. (n.d.). Palladium-catalyzed coupling reactions for the preparation of concatenated azoles.
  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • Beilstein Journals. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.

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Technical Support Center: Solubility Enhancement for Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with "Pyridin-2-yl(thiazol-2-yl)methanone" (CAS No. 90418-58-9) in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a heterocyclic ketone with a molecular formula of C₉H₆N₂OS and a molecular weight of 190.22 g/mol .[1] Its structure, containing both pyridine and thiazole rings, suggests a degree of aromaticity and potential for hydrogen bonding, but also indicates a likelihood of poor aqueous solubility. Compounds with similar structures are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility that can limit their bioavailability and therapeutic efficacy.[2][3] Therefore, developing a robust solubilization strategy is a critical first step for any in vitro or in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempt to dissolve this compound directly in aqueous buffer for my assay failed. What is the recommended first step?

A1: Direct dissolution in aqueous media is often unsuccessful for poorly soluble compounds. The recommended starting point is to prepare a concentrated stock solution in a water-miscible organic solvent.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of nonpolar compounds for biological assays.[4] Its strong solubilizing power and miscibility with water make it an ideal choice.

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Weighing the Compound: Accurately weigh a small amount of this compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM, 20 mM, or higher).

  • Dissolution: Facilitate dissolution by vortexing or gentle warming (e.g., in a 37°C water bath). Sonication can also be employed if necessary. Ensure the compound is fully dissolved before storage.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize degradation and solvent absorption of atmospheric water.

Q2: I've prepared a 10 mM stock in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I resolve this "crashing out" issue?

A2: This is a common phenomenon for poorly soluble compounds. The abrupt change in solvent polarity from DMSO to the aqueous medium causes the compound to fall out of solution. Here are several strategies to mitigate this, which can be approached in a stepwise manner.

Troubleshooting Workflow for Compound Precipitation

Troubleshooting Precipitation start Compound Precipitates in Aqueous Medium step1 Step 1: Optimize Final DMSO Concentration start->step1 outcome1_success Success: Compound Soluble step1->outcome1_success Final DMSO <0.5% No Precipitation outcome1_fail Failure: Precipitation Persists step1->outcome1_fail Precipitation Still Occurs step2 Step 2: Employ a Co-Solvent System step2->outcome1_success Success with Co-Solvent outcome2_fail Failure: Precipitation Persists step2->outcome2_fail Precipitation Still Occurs step3 Step 3: Utilize Solubilizing Excipients step3->outcome1_success Success with Excipient outcome3_fail Failure: Precipitation Persists step3->outcome3_fail Precipitation Still Occurs step4 Step 4: Modify Physical Handling Procedures step4->outcome1_success Success with Modified Handling outcome1_fail->step2 outcome2_fail->step3 outcome3_fail->step4

Caption: A stepwise decision-making workflow for troubleshooting compound precipitation upon dilution into aqueous media.

Detailed Strategies:

  • Optimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[5][6] A general rule is to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%.[5] Always include a "vehicle control" (medium with the same final DMSO concentration but without your compound) in your experiments to account for any solvent effects.[4]

  • Employ a Co-Solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[4][7][8] Co-solvents are water-miscible organic reagents that can help bridge the polarity gap between DMSO and your aqueous medium.[7][8]

    • Examples: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are commonly used co-solvents.[7][9]

    • Protocol: Try preparing your stock solution in a mixture, such as 1:1 DMSO:PG. Then, perform serial dilutions.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[10][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their improved solubility and safety profiles.[3]

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[7] Tween® 80 and Solutol® HS-15 are examples of surfactants used in formulations.[7]

  • Modify Physical Handling Procedures:

    • Gentle Warming: Warming the assay medium to 37°C before adding the compound stock can sometimes help.

    • Vigorous Mixing: Add the DMSO stock to the aqueous medium while vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in a 50:50 DMSO:medium mixture first, then further dilute this into the final assay medium.

Q3: What are the acceptable concentration limits for DMSO in cell-based assays, and what are the potential cytotoxic effects?

A3: The cytotoxicity of DMSO is cell-line and exposure-time dependent.

DMSO ConcentrationGeneral Observation in Cell CultureRecommendation
> 2%Often cytotoxic, can induce apoptosis or necrosis.[6]Avoid for most cell-based assays.
0.5% - 1.0%May cause stress, differentiation, or reduced proliferation in some cell lines.Use with caution. Requires rigorous vehicle controls.
< 0.5% Generally considered safe for most cell lines with minimal effects on viability. [5]Recommended range for most in vitro assays.
< 0.1% Considered the safest range with the lowest probability of off-target effects.Ideal target for sensitive assays.

Key Considerations for DMSO Use:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMSO. It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine its tolerance.

  • Assay Type: Some assays are more sensitive to solvent effects than others. For example, assays measuring reactive oxygen species (ROS) can be influenced by DMSO.[14]

  • Exposure Duration: Longer incubation times with DMSO can increase its cytotoxic effects.[5][6]

Q4: Are there alternatives to DMSO if my compound is insoluble or my assay is incompatible with it?

A4: Yes, several other organic solvents can be considered, though DMSO remains the first choice for many applications.

SolventProperties and Considerations
Ethanol (EtOH) A good alternative, but can be more cytotoxic than DMSO at similar concentrations.[15] It is also more volatile.
Dimethylformamide (DMF) A strong solvent, but generally more toxic than DMSO. Use with caution and at very low final concentrations.
Dimethylacetamide (DMA) Similar to DMF in its solvent properties and toxicity profile.[7]

Important: When using any alternative solvent, it is imperative to run a corresponding vehicle control to validate that the solvent itself is not influencing the experimental results.

Advanced Solubilization Strategies

For particularly challenging compounds or for in vivo studies, more advanced formulation techniques may be necessary. These often involve creating a more stable formulation that improves both solubility and bioavailability.

  • pH Modification: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly alter its solubility.

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix at the molecular level. The co-solvent evaporation method is one technique to create such dispersions.[16]

  • Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[7][17][18]

Final Recommendations

For successful use of this compound in biological assays, a systematic approach to solubilization is key.

  • Start with DMSO: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Control the Final Concentration: When diluting into your aqueous assay medium, aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%.

  • Troubleshoot Precipitation: If the compound "crashes out," work through the troubleshooting workflow: optimize DMSO concentration, try co-solvents (e.g., PG, PEG 400), and consider solubilizing excipients like HP-β-CD.

  • Always Use Vehicle Controls: This is non-negotiable for ensuring the observed biological effects are due to your compound and not the solvent.

  • Characterize Your System: Determine the DMSO tolerance of your specific cell line and assay before beginning large-scale experiments.

By following these guidelines, you can overcome the solubility challenges associated with this compound and generate reliable, high-quality data.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Google Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). Pharmaceutics. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro Scholar. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. Retrieved from [Link]

  • What effects does DMSO have on cell assays? (2017). Quora. Retrieved from [Link]

  • Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs. (n.d.). Bioprocess Online. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved from [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). Cureus. Retrieved from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. (2017). Iranian Journal of Blood and Cancer. Retrieved from [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology. Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. Retrieved from [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. Retrieved from [Link]

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"Pyridin-2-yl(thiazol-2-yl)methanone" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridin-2-yl(thiazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. The following information is synthesized from established chemical principles of its constituent pyridine, thiazole, and ketone functionalities, providing a framework for best practices in the absence of specific stability data for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound?

A1: The stability of this compound is influenced by its three core chemical moieties: the pyridine ring, the thiazole ring, and the ketone linker. The primary concerns are potential degradation through hydrolysis, oxidation, and photolysis. The pyridine and thiazole rings are generally aromatic and relatively stable, but the heteroatoms introduce specific reactivities.[1] Ketones are also a reactive functional group susceptible to various transformations.[2]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3][4] Storage at low temperatures (-20°C) is advisable to minimize the rate of any potential degradation reactions. The use of an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent oxidation, especially if the compound is to be stored for an extended period.

Q3: Is this compound sensitive to light?

Q4: What solvents are recommended for dissolving and storing solutions of this compound?

A4: this compound is expected to be soluble in a range of organic solvents. For short-term storage in solution, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally suitable. It is critical to use anhydrous solvents to minimize the risk of hydrolysis. For longer-term storage, it is always best to store the compound as a solid.

Q5: What are the potential degradation pathways I should be aware of?

A5: The main potential degradation pathways include:

  • Oxidation: The nitrogen and sulfur atoms in the heterocyclic rings can be susceptible to oxidation. The pyridine ring, for instance, can be oxidized to a pyridine-N-oxide.[8]

  • Hydrolysis: The ketone linkage could be susceptible to hydrolytic cleavage under strong acidic or basic conditions, although this is generally less of a concern for ketones compared to esters or amides.[9][10]

  • Photodegradation: As mentioned, exposure to UV light could lead to the formation of radical intermediates and subsequent degradation products.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Sample degradationReview storage conditions. Ensure the sample was protected from light, moisture, and excessive heat. Prepare fresh solutions for analysis. Consider the possibility of interaction with the solvent or container.
Loss of potency or inconsistent experimental results Degradation of the compoundPerform a purity check of the stored compound using a suitable analytical method. Compare with the certificate of analysis of a new batch if available. If degradation is confirmed, procure a fresh supply and strictly adhere to recommended storage conditions.
Discoloration of the solid compound Oxidation or exposure to lightWhile slight color changes may not always indicate significant degradation, it is a warning sign. Store the compound under an inert atmosphere and protected from light. It is advisable to re-analyze the material to confirm its purity before use.
Incomplete dissolution or precipitation from solution Poor solubility or degradation leading to insoluble productsVerify the appropriate solvent for the desired concentration. If the compound was previously soluble, precipitation may indicate degradation. Prepare a fresh solution from solid material.

Stability and Storage Summary

Parameter Recommendation Rationale
Temperature -20°C for long-term storage; 2-8°C for short-term.Reduces the rate of potential chemical degradation.
Light Store in a light-proof container (e.g., amber vial).Prevents potential photolytic degradation.[5][6]
Moisture Store in a tightly sealed container with a desiccant.Minimizes the risk of hydrolysis.[9]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents oxidation of the heterocyclic rings.[8]
Incompatible Substances Strong oxidizing agents, strong acids, and strong bases.To avoid potential chemical reactions and degradation.[4]

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Solution

This protocol provides a basic framework to assess the stability of this compound in a chosen solvent over a typical experimental timeframe.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMSO, DMF)

  • HPLC or LC-MS system with a suitable column and detection method

  • Amber vials

Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration.

  • Immediately analyze an aliquot of the freshly prepared solution (Time 0) by HPLC or LC-MS to determine the initial purity and peak area.

  • Store the remaining stock solution in a tightly sealed amber vial at the intended experimental temperature (e.g., room temperature, 4°C).

  • At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution and analyze it by the same HPLC or LC-MS method.

  • Compare the chromatograms from each time point to the Time 0 sample. Look for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

Visualizing Workflows and Relationships

Logical Relationship of Stability Factors

A This compound (Initial Purity) B Storage & Handling Conditions A->B Subjected to C Degradation Pathways B->C Influences D Stable Compound (Purity Maintained) B->D Proper Conditions Lead to E Degraded Compound (Impurity Formation) C->E Leads to F Experimental Outcome D->F Ensures Reliable E->F Compromises

Caption: Key factors influencing the experimental outcome.

Troubleshooting Workflow for Unexpected Analytical Results

Caption: Troubleshooting unexpected analytical peaks.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine. Retrieved from [Link]

  • PubChem. (n.d.). methanone. Retrieved from [Link]

  • MDPI. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(3), M1459.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antioxidant activity of novel ketone hydrazones bearing 5-(Pyridine-3-yl)-1,3,4-thiadiazole. Retrieved from [Link]

  • PubMed. (2018). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. Retrieved from [Link]

  • ResearchGate. (2019). What are the product of degradation from Pyridine?. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • PubMed. (1971). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ResearchGate. (2014). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. Retrieved from [Link]

  • Britannica. (2023). Ketone. Retrieved from [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

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Technical Support Center: Synthesis of Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Pyridin-2-yl(thiazol-2-yl)methanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and minimizing side product formation during your experiments. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have compiled this resource based on established chemical principles and field-proven insights.

I. Introduction to the Synthesis and Potential Challenges

This compound is a valuable heterocyclic ketone scaffold in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesired side products that can complicate purification and reduce overall yield. This guide will focus on the most common synthetic strategies and the associated impurities, providing you with the knowledge to anticipate, diagnose, and resolve these issues.

The primary synthetic approaches for this compound and related heteroaromatic ketones involve:

  • Organometallic Coupling Reactions: Utilizing organolithium or Grignard reagents of one heterocycle which then react with an electrophilic form of the other.

  • Oxidation of the Corresponding Secondary Alcohol: Preparation of pyridin-2-yl(thiazol-2-yl)methanol followed by oxidation to the ketone.

  • Weinreb Amide Chemistry: A reliable method for ketone synthesis that can minimize over-addition side products.

Each of these methods has its own set of potential side reactions. Understanding the mechanisms behind the formation of these impurities is the first step toward effective troubleshooting.

II. Troubleshooting Guide: Side Product Formation

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

FAQ 1: I am attempting a Grignard-based synthesis by reacting 2-pyridylmagnesium bromide with a thiazole-2-carbonyl derivative, but I am observing significant amounts of 2,2'-bipyridine as a byproduct. What is causing this and how can I prevent it?

Answer:

The formation of 2,2'-bipyridine is a common side product in Grignard reactions involving 2-halopyridines. This homocoupling reaction is often promoted by certain catalysts and reaction conditions.

Causality:

The formation of 2,2'-bipyridine arises from a Wurtz-type coupling of the 2-pyridyl Grignard reagent with the starting 2-halopyridine. This can be particularly problematic if the Grignard formation is slow or incomplete, leading to the presence of both the Grignard reagent and unreacted 2-halopyridine in the reaction mixture.

Troubleshooting and Optimization:

To minimize the formation of 2,2'-bipyridine, consider the following strategies:

  • Grignard Formation Conditions:

    • Initiation: Ensure the magnesium turnings are highly activated. This can be achieved by crushing them under an inert atmosphere or by using a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation to ensure a steady reaction rate without excessive decomposition.

    • Solvent: Use anhydrous tetrahydrofuran (THF) as the solvent. Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.

  • Minimizing Homocoupling:

    • Inverse Addition: Add the freshly prepared Grignard reagent to the thiazole electrophile at a low temperature (e.g., -78 °C to 0 °C). This ensures that the Grignard reagent is consumed by the desired reaction as soon as it is introduced, minimizing its concentration and the likelihood of homocoupling.

    • Catalyst Choice: If a transition metal catalyst is used for a cross-coupling variant, the choice of catalyst and ligands is crucial. Some nickel and palladium catalysts can promote homocoupling. Consider catalyst screening to find an optimal system.

Experimental Protocol: Optimized Grignard Reaction

  • Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry argon or nitrogen.

  • Activate magnesium turnings (1.2 equivalents) in anhydrous THF with a small iodine crystal until the color dissipates.

  • Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve the thiazole-2-carbonyl derivative (e.g., thiazole-2-carboxaldehyde or a Weinreb amide, 1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the prepared 2-pyridylmagnesium bromide solution to the cooled electrophile solution via a cannula.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_grignard Grignard Formation 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF 2,2'-Bipyridine 2,2'-Bipyridine This compound This compound 2-Pyridylmagnesium bromide->this compound Thiazole-2-carbonyl derivative 2-Pyridylmagnesium bromide->2,2'-Bipyridine 2-Bromopyridine (unreacted) 2-Pyridylmagnesium bromide->2,2'-Bipyridine

FAQ 2: I am performing an oxidation of pyridin-2-yl(thiazol-2-yl)methanol to the ketone, but I am getting a low yield and a complex mixture of products. What are the likely side reactions?

Answer:

The oxidation of heteroaromatic methanols can be challenging due to the presence of multiple reactive sites (the pyridine and thiazole rings) that can be susceptible to oxidation or degradation under harsh conditions.

Causality:

  • Over-oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can lead to over-oxidation, potentially cleaving the C-C bond between the rings or oxidizing the heteroaromatic rings themselves.

  • Ring Opening/Degradation: The thiazole ring, in particular, can be sensitive to certain oxidizing conditions, leading to ring-opened byproducts.

  • Formation of Dimers or Polymers: Radical-mediated oxidation pathways can sometimes lead to the formation of dimeric or polymeric byproducts.

Troubleshooting and Optimization:

The key to a successful oxidation is the choice of a mild and selective oxidizing agent.

  • Recommended Oxidizing Agents:

    • Manganese Dioxide (MnO₂): This is often the reagent of choice for the oxidation of allylic, benzylic, and heteroaromatic alcohols. It is a mild, heterogeneous oxidant that often results in clean reactions with simple filtration to remove the excess reagent and manganese byproducts.

    • Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that works well for a wide range of alcohols. The reaction is typically fast and clean, but the reagent is relatively expensive and can be shock-sensitive.

    • Swern Oxidation and its Variants (e.g., Parikh-Doering): These methods utilize dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride, sulfur trioxide pyridine complex) to effect the oxidation. They are very mild and often give high yields, but require careful temperature control and handling of malodorous byproducts.

Quantitative Data Comparison of Oxidizing Agents:

Oxidizing AgentTypical Reaction TemperatureWork-up ProcedureCommon Side Products
MnO₂Room Temp to RefluxFiltrationGenerally minimal
Dess-Martin PeriodinaneRoom TemperatureAqueous thiosulfate quenchResidual iodine-containing species
Swern Oxidation-78 °CTriethylamine quench, aqueous work-upDimethyl sulfide (malodorous)

Experimental Protocol: Oxidation with Activated Manganese Dioxide

  • To a solution of pyridin-2-yl(thiazol-2-yl)methanol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add activated manganese dioxide (5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 12-48 hours), filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.

  • Purify by column chromatography or recrystallization if necessary.

G cluster_workflow Oxidation Workflow Pyridin-2-yl(thiazol-2-yl)methanol Pyridin-2-yl(thiazol-2-yl)methanol This compound This compound Pyridin-2-yl(thiazol-2-yl)methanol->this compound Mild Oxidant (e.g., MnO₂, DMP) Degradation Products Degradation Products Pyridin-2-yl(thiazol-2-yl)methanol->Degradation Products Harsh Oxidant (e.g., KMnO₄) Start Start Select Mild Oxidant Select Mild Oxidant Start->Select Mild Oxidant Monitor Reaction by TLC/HPLC Monitor Reaction by TLC/HPLC Select Mild Oxidant->Monitor Reaction by TLC/HPLC Reaction Complete? Reaction Complete? Monitor Reaction by TLC/HPLC->Reaction Complete? Work-up and Purification Work-up and Purification Reaction Complete?->Work-up and Purification Yes Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No Continue Reaction->Monitor Reaction by TLC/HPLC

FAQ 3: I am using a Weinreb amide approach to synthesize the target ketone, but the reaction is sluggish and I am recovering unreacted starting material. How can I improve the conversion?

Answer:

The Weinreb amide strategy, which involves the reaction of an organometallic reagent with an N-methoxy-N-methylamide, is generally very effective for ketone synthesis. However, the reactivity of the organometallic species and the reaction conditions are critical for success.

Causality:

  • Insufficiently Reactive Organometallic Reagent: If you are using a Grignard reagent, its reactivity can be influenced by solvent and additives. Organolithium reagents are generally more reactive.

  • Low Reaction Temperature: While low temperatures are often used to prevent side reactions, they can also slow down the desired reaction to an impractical rate, especially with less reactive organometallic reagents.

  • Steric Hindrance: Significant steric bulk on either the pyridine or thiazole ring can hinder the approach of the nucleophile to the Weinreb amide.

Troubleshooting and Optimization:

  • Choice of Organometallic Reagent:

    • If a Grignard reagent is giving low conversion, consider preparing the corresponding organolithium reagent via halogen-metal exchange (e.g., from 2-bromopyridine and n-butyllithium). Be aware that organolithium reagents are more basic and may require lower temperatures to avoid side reactions with other functional groups.

  • Reaction Temperature:

    • If the reaction is sluggish at low temperatures, a carefully controlled increase in temperature may be necessary. Allow the reaction to stir at a low temperature for an initial period, and then gradually warm it to room temperature or slightly above. Monitor the reaction closely by TLC or HPLC to track the consumption of the starting material and the formation of the product.

  • Solvent Effects:

    • The choice of solvent can influence the reactivity of the organometallic reagent. THF is a good general-purpose solvent. In some cases, the addition of a co-solvent like diethyl ether or toluene can be beneficial.

Experimental Protocol: Weinreb Amide Synthesis with an Organolithium Reagent

  • Prepare a solution of 2-bromopyridine (1.1 equivalents) in anhydrous THF and cool it to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise to the cooled solution. Stir for 30-60 minutes at -78 °C to ensure complete formation of 2-lithiopyridine.

  • In a separate flask, dissolve the thiazole-2-N-methoxy-N-methylcarboxamide (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the 2-lithiopyridine solution to the Weinreb amide solution via a cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product as needed.

III. Purification Strategies

The purification of this compound and the removal of side products often require chromatographic techniques.

  • Column Chromatography: Silica gel is the most common stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be fine-tuned to achieve optimal separation of the desired product from less polar impurities (like 2,2'-bipyridine) and more polar impurities (like the unreacted alcohol precursor).

  • Preparative HPLC: For high-purity samples required for biological testing or as analytical standards, reversed-phase preparative HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.

IV. References

  • Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry, 128, 106087. [Link]

  • Liao, S., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(15), 3485. [Link]

  • Richter, J., et al. (2007). Pioglitazone impurities. Pharmazie, 62(8), 580-584. [Link]

Managing exothermic reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine Synthesis

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during the synthesis of pyridine and its derivatives. Our goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are safe, reproducible, and successful.

Part 1: Core Principles of Exotherm Management

An exothermic reaction releases energy in the form of heat. In pyridine synthesis, particularly in classic named reactions, this heat generation can be substantial. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise. This can lead to a dangerous, self-accelerating cycle known as thermal runaway, resulting in vigorous boiling, pressure buildup, vessel rupture, and decomposition of materials.[1][2] Effective management is not just a matter of yield optimization; it is a critical safety imperative.

The fundamental relationship governing thermal control can be visualized as a balance between heat generation and heat removal.

Thermal_Balance Fig 1. The balance between heat generation and removal. cluster_0 Reaction System cluster_1 Outcomes Heat_Gen Heat Generation (Reaction Rate, Concentration) Temp System Temperature Heat_Gen->Temp Increases Heat_Rem Heat Removal (Cooling System, Stirring, Surface Area) Heat_Rem->Temp Decreases Temp->Heat_Gen Increases (Arrhenius Law) Temp->Heat_Rem Increases (ΔT) Stable Stable Reaction (Heat Gen <= Heat Rem) Temp->Stable If Balanced Runaway Thermal Runaway (Heat Gen > Heat Rem) Temp->Runaway If Unbalanced

Caption: A diagram illustrating the critical balance between heat generation and heat removal in a chemical reaction.

Part 2: Troubleshooting Guide for Exothermic Events

This section addresses specific, acute problems you may encounter during your experiments. The format is designed to help you quickly diagnose the issue and take corrective action.

Q1: My Hantzsch synthesis is showing a rapid, uncontrolled temperature spike after adding the aldehyde. What is happening and what should I do?

A1: This is a classic sign of a runaway reaction, likely due to the highly exothermic nature of the initial aldol condensation and subsequent cyclization steps.[3][4] The rapid combination of reagents creates a burst of energy that your current setup cannot dissipate.

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop adding any further reagents.

  • Enhance Cooling: If you are using an ice bath, ensure it is well-stocked and making good contact with the flask. Add a solvent with a low freezing point (e.g., acetone, isopropanol) and dry ice to create a more potent cooling bath if necessary and if your glassware is rated for the thermal shock.

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably and poses an immediate hazard, have a pre-planned quenching procedure ready. This might involve adding a cold, inert solvent to rapidly dilute the reaction mixture. This should only be performed if you have assessed the risks of the quench itself.

Preventative Measures for Future Experiments:

  • Slow Addition: Add the aldehyde dropwise using an addition funnel over an extended period (e.g., 30-60 minutes). This controls the rate of heat generation.[5]

  • Dilution: Increase the solvent volume. A more dilute reaction provides a larger thermal mass to absorb the heat generated.[1]

  • Pre-Cooling: Cool the reaction mixture to 0 °C or lower before starting the addition of the final reactant.

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior heat exchange and are inherently safer.[5][6]

Troubleshooting_Workflow Fig 2. A workflow for troubleshooting an unexpected exotherm. Start Uncontrolled Exotherm Detected Action1 Cease Reagent Addition Start->Action1 CheckCooling Is Cooling Sufficient? Action1->CheckCooling EnhanceCooling Enhance Cooling (e.g., Dry Ice Bath) CheckCooling->EnhanceCooling No CheckTemp Is Temperature Stabilizing? CheckCooling->CheckTemp Yes EnhanceCooling->CheckTemp Monitor Continue Monitoring CheckTemp->Monitor Yes Quench Execute Emergency Quench Protocol CheckTemp->Quench No PostMortem Post-Reaction Analysis: - Slow Addition Rate - Increase Dilution - Pre-Cool Reactants Monitor->PostMortem Quench->PostMortem

Caption: A decision-making workflow for responding to an uncontrolled exothermic event during synthesis.

Q2: I am running a high-temperature Chichibabin reaction and observing significant charring and poor yield. How can I improve this?

A2: The Chichibabin reaction, especially when run at high temperatures (100–130°C) in solvents like toluene or xylene, is notorious for side reactions and decomposition if not meticulously controlled.[7] The charring (tarring) you observe is likely due to the thermal degradation of your starting material or the desired 2-aminopyridine product.

Troubleshooting & Optimization:

  • Temperature Control: Ensure your temperature monitoring is accurate. A thermocouple placed directly in the reaction mixture is superior to measuring the bath temperature. Use a well-stirred oil bath for uniform heat transfer.

  • Inert Atmosphere: The reaction is sensitive to air and moisture at high temperatures. Ensure your system is under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: The purity of the sodium amide (NaNH₂) is critical. Old or improperly stored NaNH₂ can contain impurities that catalyze decomposition.[7]

  • Milder Conditions: If your substrate is sensitive, consider alternative protocols. For activated pyridines, using potassium amide (KNH₂) in liquid ammonia at low temperatures can be a much cleaner, albeit more technically demanding, method.[8]

  • Modern Alternatives: Recent advancements have developed milder conditions for the Chichibabin reaction, such as using a sodium hydride (NaH)–iodide composite, which can facilitate the reaction at much lower temperatures (65-85 °C).[9]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?

A1: The main concerns are thermal runaway and potential explosions or vessel rupture from over-pressurization.[1][2] Additionally, the quenching of highly reactive reagents can also be dangerously exothermic if not performed correctly.[1]

Q2: How can I predict the potential for a thermal runaway?

A2: A thorough thermal hazard assessment is crucial, especially before scaling up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) provide critical data on the heat of reaction, onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR).[10] This data allows you to define safe operating limits.

Q3: Which cooling method is most appropriate for my scale?

A3: The choice depends on the required temperature and the scale of the reaction.

Cooling MethodAchievable Temperature Range (°C)ProsCons
Water/Ice Bath 0 to 5Simple, inexpensive, readily available.Limited cooling capacity, not suitable for sub-zero reactions.
Ice/Salt Bath -20 to -5Inexpensive, achieves sub-zero temperatures.Corrosive, temperature can be inconsistent.
Dry Ice/Solvent -78 (Acetone/IPA)Stable, very low temperature.Requires careful handling of dry ice, solvent evaporation.
Cryostat/Chiller -100 to 20+Precise and stable temperature control, automated.High initial equipment cost.

Part 4: Experimental Protocol Example

This section provides a detailed protocol for a benchmark Hantzsch synthesis with an emphasis on thermal management.

Protocol: Controlled Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Objective: To synthesize the Hantzsch ester via a one-pot condensation with controlled heating and reagent addition to manage the reaction exotherm.

Reagents:

  • Ethyl acetoacetate (2.0 eq)

  • Acetaldehyde (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl acetoacetate (2.0 eq), ammonium acetate (1.1 eq), and ethanol.

  • Initial Cooling: Place the flask in an ice/water bath and stir the mixture until the internal temperature is stable at ~5 °C.

  • Controlled Addition: Add acetaldehyde (1.0 eq) to the dropping funnel. Begin a slow, dropwise addition of the acetaldehyde to the reaction mixture over a period of 30-45 minutes.

  • Temperature Monitoring: CRITICAL STEP: Monitor the internal temperature of the reaction closely with a thermocouple. Do not allow the temperature to rise above 15 °C during the addition phase. If the temperature approaches this limit, pause the addition until it subsides.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2 hours.

  • Heating: Gently heat the reaction mixture to reflux (~78 °C) for 3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the mixture to room temperature. A precipitate should form. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[11]

References

  • Grokipedia. Chichibabin reaction.
  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. Available from: [Link]

  • Google Patents. US4386209A - Chichibabin reaction.
  • ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. Available from: [Link]

  • Slideshare. Chichibabin Reaction. Available from: [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. Available from: [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • American Chemical Society. (2000). Learning from the Hantzsch synthesis. Available from: [Link]

  • Mettler Toledo. Prevent Runaway Chemical Reactions. Available from: [Link]

  • Kappe, C. O., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • jOeCHEM. (2022). HANTZSCH PYRIDINE SYNTHESIS. YouTube. Available from: [Link]

  • Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Royal Society Open Science. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Available from: [Link]

  • ARIA. Runaway reactions, case studies, lessons learned. Available from: [Link]

Sources

Technical Support Center: Synthesis of Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Pyridin-2-yl(thiazol-2-yl)methanone. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic ketone. Here, we address common challenges and strategic questions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the primary retrosynthetic strategies for constructing this compound?

The most logical approach to assembling this ketone is to form the central carbonyl C-C bond by coupling a pyridine synthon with a thiazole synthon. This can be achieved via two primary disconnection pathways, each offering distinct advantages and challenges.

  • Pathway A: Utilizes a nucleophilic thiazole species and an electrophilic pyridine-2-carbonyl derivative.

  • Pathway B: Employs a nucleophilic pyridine species and an electrophilic thiazole-2-carbonyl derivative.

The choice between these pathways often depends on the availability of starting materials and the chemist's familiarity with specific reaction classes, such as organometallic chemistry or cross-coupling reactions.

G cluster_product Target Molecule cluster_path_a Pathway A cluster_path_b Pathway B Product This compound Thiazole_Nu Thiazole Nucleophile (e.g., 2-Lithio-thiazole) Product->Thiazole_Nu Disconnect Pyridine_Nu Pyridine Nucleophile (e.g., 2-Lithiopyridine) Product->Pyridine_Nu Disconnect Pyridine_E Pyridine Electrophile (e.g., Pyridine-2-carbonyl derivative) Thiazole_Nu->Pyridine_E C-C bond formation Thiazole_E Thiazole Electrophile (e.g., Thiazole-2-carbonyl chloride) Pyridine_Nu->Thiazole_E C-C bond formation

Caption: Retrosynthetic analysis of this compound.

Q2: My Grignard or organolithium reaction with a 2-acylpyridine derivative is giving very low yields. What is happening?

This is a frequently encountered issue. The nitrogen atom of the pyridine ring can act as a Lewis base, chelating the lithium or magnesium cation of your organometallic reagent.[1] This chelation can reduce the nucleophilicity of the reagent and, in some cases, lead to undesired side reactions or simply prevent the addition to the carbonyl group.

Troubleshooting Tip: The reaction can be significantly enhanced by the addition of lithium bromide (LiBr).[1] LiBr is thought to disrupt the problematic chelation by coordinating with the pyridine nitrogen, thereby freeing the organolithium reagent to react with the carbonyl.

Q3: I'm trying to react 2-lithiothiazole with pyridine-2-carbonyl chloride, but I'm isolating a tertiary alcohol, not the ketone. How do I prevent this over-addition?

This is a classic problem in ketone synthesis using highly reactive organometallic reagents. The initially formed ketone is often more reactive than the starting acid chloride. The organolithium reagent will therefore add a second time to the ketone product, yielding a tertiary alcohol upon workup.

The most robust solution is to use a Weinreb-Nahm amide (N-methoxy-N-methylamide) instead of an acid chloride or ester.[2][3][4] When an organolithium or Grignard reagent adds to a Weinreb amide, it forms a stable, chelated tetrahedral intermediate.[2][4] This intermediate does not collapse to a ketone under the reaction conditions, thus preventing the second addition. The desired ketone is then liberated during the acidic workup.

G cluster_weinreb Weinreb Amide Reaction Weinreb_Amide Pyridine-2-Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate Organometallic 2-Lithio-thiazole (R-Li) Organometallic->Weinreb_Amide 1. Addition Organometallic->Intermediate Forms Workup Aqueous Workup (H3O+) Intermediate->Workup 2. Quench Overaddition Over-addition (Tertiary Alcohol) Intermediate->Overaddition Prevents Ketone Desired Ketone Product Workup->Ketone Liberates

Caption: The Weinreb amide pathway prevents over-addition.

Q4: Are there modern catalytic alternatives to stoichiometric organometallic reagents for this synthesis?

Absolutely. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and can be adapted for this synthesis.[5] A potential strategy involves a carbonylative coupling, such as a Stille or Suzuki reaction.

Example Strategy (Stille Coupling):

  • Reactant 1: 2-Bromopyridine

  • Reactant 2: 2-(Tributylstannyl)thiazole

  • Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄), a carbon monoxide (CO) source, and appropriate heat.

This approach builds the ketone "in situ" and can offer good functional group tolerance, but requires handling toxic tin reagents and pressurized CO. Variations using boronic acids (Suzuki coupling) are often preferred due to lower toxicity.[6]

Troubleshooting Guide

Problem: My reaction yield is consistently low or fails to proceed.
Potential Cause Diagnostic Check Recommended Solution
Inactive Organometallic Reagent The Grignard or organolithium reagent may have degraded due to moisture or air exposure.Titrate your organometallic reagent before use (e.g., using 1,10-phenanthroline) to determine its exact molarity. Always use freshly prepared or newly purchased, properly stored reagents.[7]
Poor Solubility of Starting Materials Reagents are not fully dissolved at the reaction temperature, leading to a heterogeneous and slow reaction.Screen alternative anhydrous solvents. For organometallic reactions, THF is common, but sometimes a mixture (e.g., THF/Toluene) can improve solubility.
Incorrect Reaction Temperature Organolithium additions are often performed at low temperatures (-78 °C) to control reactivity and prevent side reactions. Running the reaction too warm or too cold can be detrimental.Perform a temperature screen. Start at -78 °C and allow the reaction to slowly warm to 0 °C or room temperature to find the optimal conditions for your specific substrates.
Side Reaction: Deprotonation If using a strong, sterically unhindered base like n-BuLi, you may be deprotonating the thiazole ring at C5 instead of the desired C2, or causing other undesired deprotonations.[8]Use a base known to selectively deprotonate at C2 of thiazole. Alternatively, consider a lithium-halogen exchange from 2-bromothiazole at low temperature, which is often a more regioselective method for generating 2-lithiothiazole.

Detailed Experimental Protocols

Protocol 1: Synthesis via Weinreb Amide Intermediate

This two-step protocol is highly reliable for preventing over-addition and is recommended for achieving high purity of the final ketone.

Step A: Synthesis of N-methoxy-N-methylpyridine-2-carboxamide (Pyridine-2-Weinreb Amide)

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add pyridine-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Activation: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM and cool to 0 °C. Add a suitable base, such as triethylamine or pyridine (3.0 eq), dropwise.

  • Coupling: Slowly transfer the freshly prepared acid chloride solution from the first flask into the N,O-dimethylhydroxylamine solution at 0 °C via cannula.

  • Workup: Allow the reaction to stir overnight, warming to room temperature. Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.

Step B: Reaction with 2-Lithiothiazole to form this compound

  • Setup: To a flame-dried, two-neck round-bottom flask under argon, add thiazole (1.1 eq) and anhydrous tetrahydrofuran (THF, ~0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq, typically 2.5 M in hexanes) dropwise to the thiazole solution. A color change is typically observed. Stir the solution at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.[8]

  • Addition: Dissolve the Pyridine-2-Weinreb Amide (1.0 eq) from Step A in anhydrous THF and add it dropwise to the 2-lithiothiazole solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup: Quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the final product, this compound.

References

  • Comins, D. L., & Joseph, S. P. (1996). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, (18), 2175-2180. [Link]

  • Amerigo Scientific. 1,3-Thiazole-2-carbonyl chloride. [Link]

  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

  • Royal Society of Chemistry. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. [Link]

  • ResearchGate. Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. [Link]

  • Springer. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

  • National Institutes of Health. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]

  • Taylor & Francis Online. Organolithium reagents – Knowledge and References. [Link]

  • YouTube. synthesis of organolithium reagents. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • National Institutes of Health. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]

  • ResearchGate. Organolithium Reagents in Pharmaceutical Asymmetric Processes. [Link]

  • PubMed. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. [Link]

  • Semantic Scholar. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Semantic Scholar. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • National Institutes of Health. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Google Patents. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

  • National Institutes of Health. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • National Institutes of Health. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

  • National Institutes of Health. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

Sources

Technical Support Center: Synthesis & Optimization of Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridin-2-yl(thiazol-2-yl)methanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As a key structural motif in various biologically active compounds, mastering the synthesis of this pyridyl-thiazolyl ketone is a valuable asset in modern chemical research.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in the lab.

General Synthetic Strategies

The formation of the central ketone bridge between the pyridine and thiazole rings can be approached through several distinct synthetic disconnections. The optimal choice depends on starting material availability, scalability, and functional group tolerance. The two primary strategies involve forming the C-C bond via nucleophilic addition of a thiazole organometallic species to a pyridine electrophile or through oxidative coupling methods.

Synthetic_Strategies cluster_0 Primary Precursors cluster_1 Reaction Pathways Thiazole_Nucleophile Thiazole Organometallic (e.g., 2-Lithio or 2-Grignard) Nucleophilic_Addition Nucleophilic Acyl Substitution Thiazole_Nucleophile->Nucleophilic_Addition Pyridine_Electrophile Pyridine-2-carbonyl derivative (e.g., Nitrile, Ester, Weinreb Amide) Pyridine_Electrophile->Nucleophilic_Addition Thiazole_Precursor Thiazole Precursor (e.g., 2-Acetylthiazole) Oxidative_Coupling Oxidative Coupling / Condensation Thiazole_Precursor->Oxidative_Coupling Pyridine_Precursor Pyridine Precursor (e.g., Pyridine-2-aldehyde) Pyridine_Precursor->Oxidative_Coupling Product This compound Nucleophilic_Addition->Product Workup Oxidative_Coupling->Product Oxidation caption Key Synthetic Pathways

Caption: Overview of primary synthetic routes to the target ketone.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Troubleshooting_Flowchart Start Reaction Issue? Low_Yield Low or No Yield? Start->Low_Yield Impurities Major Impurities? Low_Yield->Impurities No Check_Reagents Verify Reagent Purity & Inert Conditions Low_Yield->Check_Reagents Yes Stalled Reaction Stalled? Impurities->Stalled No Over_Addition Tertiary Alcohol by-product? (Route A) Impurities->Over_Addition Yes Check_Mixing Ensure Efficient Stirring Stalled->Check_Mixing Yes End End Stalled->End No Optimize_Conditions Optimize Temp/Time/ Concentration Check_Reagents->Optimize_Conditions Check_Organometallic Confirm Organometallic Formation (Route A) Optimize_Conditions->Check_Organometallic Check_Degradation Monitor for Product Degradation via LC-MS Check_Organometallic->Check_Degradation Side_Reactions Homocoupling or Self-Condensation? Over_Addition->Side_Reactions Purification Refine Purification Strategy Side_Reactions->Purification Catalyst_Issue Catalyst Poisoning or Deactivation? Check_Mixing->Catalyst_Issue caption Troubleshooting Decision Tree

Caption: A logical workflow for diagnosing synthesis problems.

Q1: My reaction yield is consistently low or zero. What are the primary causes and how can I fix it?

Answer: Low yields in heterocyclic synthesis are common and can typically be traced back to a few key areas.[3]

  • Cause A: Reagent and Solvent Purity: Organometallic routes (using 2-lithiothiazole or Grignard reagents) are extremely sensitive to moisture and atmospheric oxygen.[3]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Reagent quality is paramount; use freshly opened or properly stored starting materials.

  • Cause B: Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time are critical variables.[3]

    • Solution: For organometallic additions, the initial formation of the lithiated or Grignard species and its subsequent reaction with the pyridine electrophile should be performed at low temperatures (typically -78 °C to 0 °C) to prevent side reactions.[4] Systematically screen reaction temperatures and allow sufficient reaction time, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cause C: Inefficient Organometallic Formation: The crucial 2-lithiothiazole or thiazol-2-ylmagnesium halide may not be forming efficiently. Deprotonation at C2 of the thiazole ring is a common strategy.[5]

    • Solution: For lithiation, ensure you are using a strong enough base (like n-BuLi or LDA) and that it is properly titrated. For Grignard formation, initiation can be aided by adding a small crystal of iodine or using a sonicator.

  • Cause D: Product Instability: The target ketone may be unstable under the reaction or workup conditions.[3]

    • Solution: Monitor the reaction by LC-MS to track the appearance of the product and any subsequent degradation. If instability is suspected, consider a milder workup procedure (e.g., using a buffered aqueous solution instead of strong acid) and purify the product promptly at low temperatures.

Q2: My reaction produces multiple spots on TLC, and purification is difficult. What are the likely side products and how can I avoid them?

Answer: The formation of impurities often points to specific, predictable side reactions.

  • Cause A: Over-addition to the Ketone (Organometallic Routes): The most common side product is the tertiary alcohol formed from the addition of a second equivalent of the thiazole organometallic to the desired ketone product. This is a classic challenge in ketone synthesis using highly reactive organometallics.[6]

    • Solution 1 (Stoichiometry and Temperature Control): Use a slight excess (1.05-1.1 equivalents) of the organometallic reagent and add the pyridine electrophile slowly at a very low temperature (-78 °C) to allow the initial reaction to complete before the temperature rises.

    • Solution 2 (Use a Milder Electrophile): Instead of a highly reactive ester or acid chloride, consider using pyridine-2-carbonitrile or a Weinreb amide (N-methoxy-N-methylamide). The resulting tetrahedral intermediate from a Weinreb amide is stable at low temperatures and does not collapse to the ketone until acidic workup, preventing over-addition.

  • Cause B: Homocoupling: The organometallic reagent can couple with itself, especially in the presence of certain metal impurities or oxygen.

    • Solution: Maintain a strict inert atmosphere and use purified reagents. If using a transition metal-catalyzed cross-coupling, optimization of the ligand and catalyst loading can minimize homocoupling.

  • Cause C: Competing Reactions: If using an oxidative coupling approach between a ketone and a diamine precursor, for instance, self-condensation of the ketone can be a competing pathway.[7]

    • Solution: This requires careful optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, to favor the desired cross-coupling over self-reaction.[7]

Experimental Protocol Example: Synthesis via Organolithium Addition

This protocol describes the synthesis from 2-bromothiazole and pyridine-2-carbonitrile, a common and effective route.

Materials:

  • 2-Bromothiazole

  • Pyridine-2-carbonitrile

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Solution: Under a positive flow of nitrogen, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 2-bromothiazole (1.0 eq.) to the cold THF. Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of 2-lithiothiazole.

  • Addition of Electrophile: In a separate flame-dried flask, dissolve pyridine-2-carbonitrile (1.1 eq.) in a minimal amount of anhydrous THF. Transfer this solution via cannula or syringe to the solution of 2-lithiothiazole at -78 °C over 20-30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (quenching a small aliquot in NH₄Cl and extracting with ethyl acetate).

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

Frequently Asked Questions (FAQs)

  • Q: What is the best method for purifying the final compound?

    • A: Flash column chromatography on silica gel is the most common and effective method. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity will typically provide good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification if the product is a solid.

  • Q: Can I use a Grignard reagent instead of an organolithium reagent?

    • A: Yes, thiazol-2-ylmagnesium halides can be used.[8] They are generally less reactive than their organolithium counterparts, which can sometimes be advantageous in preventing over-addition. However, their formation can be more challenging to initiate.

  • Q: Are there alternative synthetic routes that avoid cryogenic temperatures?

    • A: Yes, transition-metal-catalyzed cross-coupling reactions or condensation reactions can often be performed at room temperature or with gentle heating.[7][9] For example, an oxidative coupling between a thiazole derivative and a pyridine derivative catalyzed by copper or palladium could be explored.[10][11] However, these methods may require more extensive optimization of catalysts, ligands, and oxidants.

  • Q: What are the key safety considerations for this synthesis?

    • A: The primary hazards are associated with the use of organolithium reagents like n-BuLi, which are pyrophoric (ignite spontaneously on contact with air) and react violently with water. Always handle them under an inert atmosphere using proper syringe techniques. The solvents used (THF, hexanes) are highly flammable. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

References

Technical Support Center: Overcoming Drug Resistance with Novel "Pyridin-2-yl(thiazol-2-yl)methanone" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers pioneering the use of Pyridin-2-yl(thiazol-2-yl)methanone derivatives. This guide is designed to provide practical, field-tested solutions to common challenges encountered during the synthesis, handling, and biological evaluation of these promising anticancer agents. Our goal is to empower you to navigate experimental hurdles, ensure data integrity, and accelerate your research toward overcoming drug resistance.

Section 1: Synthesis and Compound Handling

This section addresses the foundational challenges of working with novel chemical entities, from initial synthesis to preparing them for biological assays.

Frequently Asked Questions (FAQs)

Q1: My [2+3]-cyclocondensation reaction to form the thiazole ring is resulting in a low yield. What are the most common reasons for this?

A1: The Hantzsch thiazole synthesis or related [2+3]-cyclocondensation reactions are powerful but sensitive. Low yields often stem from a few critical factors:

  • Reagent Quality: The purity of your starting materials, such as 1-(pyridin-2-yl)thiourea and the dielectrophilic synthon (e.g., 2-chloroacetylacetone), is paramount. Impurities can lead to significant side product formation.[1]

  • Reaction Conditions: Ensure strictly anhydrous (water-free) conditions, as water can hydrolyze intermediates. The choice of solvent and base is also crucial; optimization may be required depending on the specific substrates.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Over-refluxing can lead to decomposition of the desired product.[2] A typical synthesis pathway is outlined in the literature, often starting from 2-acetyl pyridine and thiosemicarbazide derivatives.[2]

Q2: I'm observing poor aqueous solubility with my purified derivative, leading to precipitation in my biological assay buffers. How can I resolve this?

A2: This is the most common and critical handling challenge for this class of compounds due to the hydrophobic nature of the fused aromatic rings.[3] Direct dissolution in aqueous media is often impossible. The key is a well-planned solubilization strategy:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Working Dilutions: Perform serial dilutions from your DMSO stock into your cell culture medium or assay buffer. Crucially, the final concentration of DMSO in your assay should not exceed 0.5% , as higher levels can induce cytotoxicity and confound your results.[4]

  • Avoid Supersaturation: When diluting, add the compound stock to the aqueous medium (not the other way around) while vortexing gently to avoid localized high concentrations that lead to immediate precipitation.[3]

  • pH Modification: Since the pyridine moiety is basic, solubility can sometimes be increased by lowering the pH of the buffer to form a more soluble salt. However, you must verify that the pH change does not affect your assay or cell health.[3]

Protocol: Determining Aqueous Solubility

This protocol helps you quantify the solubility of your compound in a specific buffer, which is essential for interpreting biological data.

Objective: To determine the equilibrium solubility of a this compound derivative in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Your purified compound

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sealed glass vials

  • Orbital shaker or rotator with temperature control (25°C or 37°C)

  • High-speed centrifuge (e.g., 14,000 rpm)

  • 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of your solid compound to a known volume of the buffer in a sealed vial. "Excess" means enough solid should remain visible after the equilibration period.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached between the dissolved and undissolved compound.[3]

  • Phase Separation: Centrifuge the suspension at high speed for 15 minutes to pellet the undissolved solid.[3]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining micro-precipitates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a pre-established calibration curve on your analytical instrument (e.g., HPLC-UV). The resulting concentration is the equilibrium solubility.

Section 2: In Vitro Assay Troubleshooting

Reproducibility is key in drug discovery. This section provides solutions for common issues observed during cell-based anticancer screening.

Frequently Asked Questions (FAQs)

Q3: My dose-response curve in the MTT assay is not sigmoidal and shows high variability, especially at higher concentrations. What is the likely cause?

A3: This is a classic sign of compound precipitation in the cell culture wells.[4] At higher concentrations, the compound's solubility limit in the culture medium is exceeded, causing it to crash out of solution. This leads to two major problems: 1) the actual concentration exposed to the cells is unknown and inconsistent, and 2) the precipitate can interfere with the spectrophotometer reading by scattering light.[4]

Troubleshooting Steps:

  • Visual Inspection: Before adding the MTT reagent, inspect the wells under a microscope. Look for visible crystals or amorphous precipitate.

  • Refine Dilution Strategy: As mentioned in Q2, ensure the final DMSO concentration is low (<0.5%). Perform serial dilutions in the medium rather than a single large dilution from a highly concentrated stock.[3]

  • Solubility Assessment: Run the solubility protocol above to understand your compound's limits in the specific medium you are using.

Q4: I am evaluating apoptosis with Annexin V/PI staining via flow cytometry, but the percentage of apoptotic cells is lower than expected, or my control group shows high apoptosis. What should I check?

A4: Flow cytometry for apoptosis can be sensitive to several factors.

  • High Control Apoptosis: This suggests a problem with cell health or handling. Use gentle dissociation reagents (e.g., Accutase), centrifuge at low speeds (200-300 x g), and ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[4]

  • Low Apoptosis Induction:

    • Compound Autofluorescence: Pyridine and thiazole-containing compounds can be fluorescent. This can bleed into your detection channels and interfere with proper compensation. Always run a control of cells treated with your compound without any fluorescent stains to assess its intrinsic fluorescence.[4]

    • Alternative Cell Death Pathways: If you observe cytotoxicity in an MTT assay but weak caspase activation or Annexin V staining, your compound might be inducing a non-apoptotic form of cell death, such as necroptosis or autophagy.[5]

    • Drug Efflux: Resistant cancer cells can actively pump drugs out using transporters like P-glycoprotein (P-gp). Consider co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil) to see if this restores apoptotic activity.[5][6]

Data Presentation: Representative Anticancer Activity

The following table summarizes reported IC₅₀ values for various thiazole-pyridine derivatives to provide a benchmark for expected potency.

Compound ClassCell LineCancer TypeReported IC₅₀ (µM)Reference
Pyridine-Thiazole Hybrid (Compound 3)HL-60Leukemia0.57[1]
Pyridine-Urea Derivative (Compound 8e)MCF-7Breast Cancer0.22[7]
2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one (R)-8iMNNG/HOSOsteosarcoma0.0219[8][9]
2-(2,4-dichlorophenyl)...thiazolidin-4-one (4b)DLALymphoma<100 mcg/ml[10]
Experimental Workflow: Troubleshooting Low Cytotoxicity

Use this logical workflow when your novel derivative shows lower-than-expected activity in a primary cytotoxicity screen.

G cluster_drug Is the Drug Active? cluster_assay Is the Assay Protocol Optimal? cluster_cell Is the Cell Line Appropriate? start Low Cytotoxicity Observed drug_integrity Verify Compound Integrity (Purity, Concentration, Storage) start->drug_integrity Step 1 drug_solubility Check for Precipitation in Assay Medium drug_integrity->drug_solubility assay_params Confirm Cell Seeding Density & Incubation Time drug_solubility->assay_params Step 2 solvent_control Check DMSO Control (<0.5% Final Conc.) assay_params->solvent_control efflux Test with Efflux Pump Inhibitors solvent_control->efflux Step 3 cytostatic Evaluate Cytostatic Effects (Cell Cycle Analysis) efflux->cytostatic end_point Consider Alternative Endpoints (e.g., Apoptosis, Target Engagement) cytostatic->end_point Step 4

Caption: Troubleshooting workflow for low cytotoxicity.

Section 3: Mechanism of Action (MoA) Elucidation

Once you have a hit compound, the next step is to understand how it works. This section provides guidance on identifying molecular targets.

Frequently Asked Questions (FAQs)

Q5: My derivative is potent against several cancer cell lines. How do I start identifying its molecular target?

A5: A logical first step is to investigate pathways commonly modulated by other thiazole-containing anticancer agents. Many of these compounds function as kinase inhibitors.[1]

  • Known Thiazole Targets: Investigate the effect of your compound on the activity of kinases like CDK, GSK3β, PI3K, and BCR-ABL, which are known targets for other thiazole derivatives.[1][2]

  • Apoptosis Pathway Proteins: Use Western blotting to analyze the expression levels of key apoptosis-related proteins after treating cells with your compound. Look for an increase in pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). An increase in cleaved PARP is also a hallmark of apoptosis.[2][5]

  • Cell Cycle Analysis: Perform cell cycle analysis by flow cytometry (staining with propidium iodide) to see if your compound causes arrest at a specific phase (e.g., G1 or G2/M), which can provide clues about the targets involved (e.g., CDKs).[2]

Signaling Pathway: Common Targets for Thiazole-Pyridine Derivatives

The diagram below illustrates common signaling pathways implicated in the MoA of thiazole-based anticancer agents, providing a roadmap for your investigations.

G cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Pyridin-2-yl(thiazol-2-yl) methanone Derivative PI3K PI3K / Akt compound->PI3K CDK CDK / Cyclin compound->CDK GSK3b GSK3β compound->GSK3b Bcl2 Bcl-2 Family compound->Bcl2 ProlifInhibition Proliferation Inhibition PI3K->ProlifInhibition CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest GSK3b->ProlifInhibition Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest->ProlifInhibition

Caption: Potential signaling pathways targeted by derivatives.

Protocol: MTT Cell Viability Assay

This is a standard colorimetric assay to measure the cytotoxic or cytostatic effects of a compound.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a compound on a cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., A549, MCF-7)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X concentration series of your compound by serially diluting it in complete medium from your DMSO stock. Remember to prepare a "vehicle control" containing the same maximum concentration of DMSO as your treated wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. You will now have a final volume of 200 µL and the desired 1X final concentrations. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (which represents 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

References

  • BenchChem. (n.d.). Troubleshooting "Anticancer agent 72" in vitro assay variability.
  • Lesyk, R., et al. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • Anwar, M. M., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. RSC Advances.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results in "Anticancer Agent 72" Studies.
  • Abdel-Maksoud, M. S., et al. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
  • Deng, F., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of Some Novel 2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones. Scope Journal.
  • Deng, F., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. ResearchGate.
  • Wang, Y., et al. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. PubMed.

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Validation & Comparative

Navigating the Landscape of CDK4/6 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Established Inhibitors and the Untapped Potential of Novel Scaffolds like Pyridin-2-yl(thiazol-2-yl)methanone

The advent of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment paradigm for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Three orally administered drugs—Palbociclib, Ribociclib, and Abemaciclib—have demonstrated significant improvements in progression-free survival (PFS) and, in some cases, overall survival (OS) when combined with endocrine therapy.[1][3] This guide provides a comparative overview of these established inhibitors and explores the promising, yet uncharted, territory of novel chemical scaffolds, using this compound as a case study for future drug discovery efforts.

The Established Trio: Palbociclib, Ribociclib, and Abemaciclib

The development of CDK4/6 inhibitors was a landmark achievement in breast cancer therapy.[4] These agents function by blocking the activity of CDK4 and CDK6, key regulators of the cell cycle, thereby preventing cancer cell proliferation.[5] While all three approved inhibitors share this fundamental mechanism, they exhibit distinct clinical and pharmacological profiles.

FeaturePalbociclib (Ibrance®)Ribociclib (Kisqali®)Abemaciclib (Verzenio®)
Pivotal Trials PALOMA-1, -2, -3[6]MONALEESA-2, -3, -7[6]MONARCH 1, 2, 3[6]
Progression-Free Survival (PFS) Significant improvement in combination with endocrine therapy.[3]Significant improvement in combination with endocrine therapy.[3]Significant improvement as monotherapy and in combination with endocrine therapy.[3]
Overall Survival (OS) No significant OS benefit demonstrated in the PALOMA-2 trial.[1]Demonstrated significant OS benefit in MONALEESA trials.[1]Demonstrated significant OS benefit in the MONARCH 2 trial.[1]
Key Adverse Events Neutropenia, leukopenia, fatigue, nausea.[7]Neutropenia, hepatobiliary toxicity (elevated liver enzymes), QT interval prolongation.[6]Diarrhea, neutropenia, fatigue.[6]
Dosing Schedule Intermittent (3 weeks on, 1 week off).[8]Intermittent (3 weeks on, 1 week off).[8]Continuous.[8]

The choice between these inhibitors is often guided by individual patient characteristics, potential drug interactions, and the specific toxicity profiles of each agent.[3] For instance, Ribociclib's potential for QT prolongation necessitates careful patient monitoring, while Abemaciclib's prominent gastrointestinal side effects may require proactive management.[3][6]

The Quest for Novel Scaffolds: The Case of this compound

While the currently approved CDK4/6 inhibitors have transformed patient outcomes, the search for novel chemical entities with improved efficacy, selectivity, and safety profiles is an ongoing endeavor in medicinal chemistry. The pyridin-thiazole scaffold has emerged as a promising area of exploration for kinase inhibitors.[6][9]

Although no direct preclinical data currently exists for "this compound" as a CDK4/6 inhibitor, its structural components are present in other known kinase inhibitors. For example, a study by Tadesse et al. identified a series of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective CDK4/6 inhibitors.[9] This highlights the potential of the pyridin-thiazole core in designing novel CDK4/6-targeting agents.

To ascertain whether a novel compound like this compound possesses CDK4/6 inhibitory activity, a systematic preclinical evaluation is necessary. The following sections outline the key experimental workflows required for such an investigation.

Experimental Workflows for Characterizing a Novel CDK4/6 Inhibitor

In Vitro Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on CDK4 and CDK6 activity. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate, such as the Retinoblastoma (Rb) protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against CDK4/Cyclin D1 and CDK6/Cyclin D1.

Methodology:

A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

Protocol: Luminescence-Based CDK4/6 Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA).

    • Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes in the kinase buffer.

    • Prepare a solution of the Rb protein substrate in the kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known CDK4/6 inhibitor (e.g., Palbociclib) in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the test compound or control (DMSO) to the wells.

    • Add the CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme and the Rb substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase Buffer P2 Reconstitute Enzymes (CDK4/D1, CDK6/D1) P3 Prepare Substrate (Rb protein) P4 Prepare ATP Solution P5 Serial Dilutions (Test Compound & Control) A1 Add Compound/Control to 384-well plate P5->A1 A2 Add Enzyme & Substrate A1->A2 A3 Initiate Reaction (Add ATP) A2->A3 A4 Incubate (e.g., 60 min) A3->A4 A5 Stop Reaction & Add Luminescent Reagent A4->A5 D1 Measure Luminescence A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell-Based Anti-Proliferative Assay

Following the confirmation of direct kinase inhibition, the next step is to assess the compound's ability to inhibit the proliferation of cancer cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound in a panel of cancer cell lines (e.g., HR+ breast cancer cell lines like MCF-7 and T-47D).

Methodology:

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[10]

Protocol: MTT Cell Proliferation Assay

  • Cell Culture:

    • Culture the selected cancer cell lines in their appropriate growth medium.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and a positive control (e.g., Palbociclib). Include a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.

dot

cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis S1 Culture Cancer Cell Lines S2 Seed Cells into 96-well Plates S1->S2 S3 Allow Adherence (Overnight) S2->S3 T2 Treat Cells S3->T2 T1 Prepare Serial Dilutions (Test Compound & Controls) T1->T2 T3 Incubate (e.g., 72h) T2->T3 A1 Add MTT Solution T3->A1 A2 Incubate (2-4h) A1->A2 A3 Solubilize Formazan A2->A3 D1 Measure Absorbance (570 nm) A3->D1 D2 Calculate % Viability D1->D2 D3 Determine GI50 Value D2->D3

Caption: Workflow for MTT Cell Proliferation Assay.

Cell Cycle Analysis

To confirm that the anti-proliferative effects are due to CDK4/6 inhibition, it is essential to analyze the cell cycle distribution of treated cells. CDK4/6 inhibitors are expected to induce a G1 phase arrest.

Objective: To determine the effect of the test compound on cell cycle progression.

Methodology:

Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[1][11]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment:

    • Treat cancer cells with the test compound at concentrations around its GI50 value for a defined period (e.g., 24-48 hours). Include vehicle-treated cells as a control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark to allow for DNA staining.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis:

    • Generate DNA content histograms.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

    • Compare the cell cycle distribution of treated cells to the control cells.

dot

cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis P1 Treat Cells with Test Compound P2 Harvest & Wash Cells P1->P2 P3 Fix in Cold Ethanol P2->P3 S1 Wash to Remove Ethanol P3->S1 S2 Resuspend in PI/RNase A Staining Solution S1->S2 S3 Incubate in Dark S2->S3 A1 Acquire Data on Flow Cytometer S3->A1 A2 Generate DNA Content Histograms A1->A2 A3 Quantify Cell Cycle Phases (G1, S, G2/M) A2->A3

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A Comparative Analysis of Pyridin-2-yl(thiazol-2-yl)methanone Derivatives: Structure-Potency Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyridin-2-yl(thiazol-2-yl)methanone core represents a compelling example of such a hybrid structure, merging two pharmacologically significant rings: pyridine and thiazole. The pyridine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the thiazole ring is a key component in a variety of therapeutic agents, including the notable anticancer drugs Dasatinib and Dabrafenib, which are known kinase inhibitors[1][2].

This guide provides a comparative analysis of the biological potency of various derivatives stemming from the this compound scaffold. Our focus is primarily on the antiproliferative and anticancer activities of these compounds, an area where they have shown considerable promise[1][2][3]. We will also explore their efficacy as antimicrobial and anti-inflammatory agents[4][5][6][7]. By synthesizing data from multiple studies, this document aims to elucidate critical structure-activity relationships (SAR) and provide researchers with a robust framework for designing next-generation therapeutics based on this versatile molecular architecture.

The Core Scaffold: Rationale for Derivatization

The therapeutic potential of this compound derivatives stems from the synergistic interplay between the electron-rich thiazole ring and the electron-deficient pyridine ring. This arrangement creates a unique electronic and steric profile that allows for diverse interactions with a wide range of biological targets, including kinases, enzymes, and cellular receptors[2].

The core scaffold offers multiple sites for chemical modification, enabling a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). The primary objective of derivatization is to identify substituents and structural modifications that enhance the desired biological activity while minimizing off-target effects and toxicity[2]. The diagram below illustrates the core structure and key points for modification that have been explored in the literature.

Caption: The this compound scaffold with key positions for derivatization.

Comparative Analysis of Anticancer Potency

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. The potency is highly dependent on the nature and position of the substituents on both the pyridine and thiazole rings, as well as the linker connecting them.

Structure-Activity Relationship Insights

Analysis of various studies reveals key trends:

  • Linker Modification: The nature of the chemical bridge between the core heterocyclic systems is critical. For instance, a propenone linker in 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone resulted in exceptionally high potency against HL-60 leukemia cells, with an IC50 value of just 0.57 µM. This compound also exhibited high selectivity, being significantly less toxic to normal human cell lines[1].

  • Ring Substituents: The addition of specific functional groups to the phenyl rings often attached to the core scaffold dramatically influences activity. Derivatives bearing 3,4-dihydroxyphenyl and 3,4-dichlorophenyl moieties were found to be two to three times more cytotoxic against A549 lung cancer cells than those with a 4,4'-biphenyl ring system[2].

  • Heterocyclic Additions: While expanding the molecular complexity can enhance potency, it can also be detrimental. The introduction of an additional pyrazoline fragment to the pyridine-thiazole structure led to a noticeable decrease in antitumor effect, highlighting a delicate balance in the molecular design[1]. In contrast, the formation of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives yielded compounds with nanomolar potency against osteosarcoma cells[8].

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro potency of representative derivatives against various cancer cell lines, providing a clear comparison of their cytotoxic effects.

Compound Class/DerivativeStructural ModificationTarget Cell LineIC50 (µM)Reference
Pyridine-Thiazole Propenone 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57[1]
Thiazolohydrazone 2,5-dimethoxyphenyl moietyA549 (Lung)<12.65 (more potent than cisplatin)[2]
Thiazolidin-4-one (R)-8i derivative (water-soluble)MNNG/HOS (Osteosarcoma)0.0219[8]
2,3-dihydrothiazole Pyridine-thiourea precursor (1a)HEp-2 (Larynx)<9.5[9]
2,3-dihydrothiazole Azo-linked derivative (13a)HepG2 (Liver)9.5[9]
Thiazolidin-4-one 2-(2,4-dichlorophenyl)-5-methyl-3-(pyridin-4-yl)DLA (Dalton's Lymphoma)>60% inhibition at 10 µg/mL[10]
Proposed Mechanisms of Action

The anticancer effects of these derivatives are attributed to multiple mechanisms of action.

  • Induction of Genetic Instability: Some pyridine-thiazole hybrids have been shown to interact with DNA, distorting its duplex structure and making it susceptible to oxidative damage. This leads to changes in nucleus morphology and can trigger apoptosis[1].

  • Kinase Inhibition: Several derivatives function as inhibitors of key cellular kinases involved in proliferation and survival. For example, certain hybrids have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK3β)[9]. Others are believed to interfere with the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK kinases[4].

G cluster_pathway Proposed MAPK/ERK Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF BRAF / RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyridin-Thiazole Derivative Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Proposed inhibition of the MAPK signaling pathway by pyridin-thiazole derivatives.

Analysis of Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer properties, pyridin-thiazole derivatives have been evaluated for other therapeutic applications.

Antimicrobial and Antifungal Potency

The structural framework of these compounds is amenable to modifications that yield significant antimicrobial activity. Studies have shown that certain derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Antibacterial Activity: Pyridinium salt derivatives, in particular, have demonstrated high activity against Staphylococcus aureus. The potency was found to be directly related to the molecular hydrophobicity, with longer alkyl chains on the pyridinium nitrogen leading to increased antibacterial effect[6]. Compound 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide was the most active in one series, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against S. aureus[6].

  • Antifungal Activity: Several novel pyridine-1,2,4-triazole-3-thione-hydrazone hybrids were identified as exceptionally active against the fungus Candida tenuis, with MIC values as low as 0.9 µg/mL[4]. Other studies have reported that thiazole derivatives show strong activity against multiple fungal strains, with some compounds exhibiting MIC values of 0.25 µg/mL, making them more potent than the standard drug fluconazole[11].

Anti-inflammatory Activity

A series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their in vitro anti-inflammatory properties using the bovine serum albumin denaturation method. This assay serves as a screen for agents that can protect proteins from denaturation, a hallmark of inflammation. The synthesized compounds showed a wide range of inhibitory activity, with IC50 values ranging from 46.29 to 100.60 µg/mL[7]. The most potent compound in the series featured a 4-hydroxy-3-methoxyphenyl substitution, indicating that specific electronic and hydrogen-bonding characteristics are crucial for this activity[7].

Experimental Protocols & Methodologies

To ensure the reproducibility and validation of the findings discussed, this section details the standard experimental protocols used in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Thiazolidin-4-one Derivatives

The synthesis of 2,3-substituted thiazolidin-4-one derivatives typically involves a multi-step process starting from a substituted pyridine. The following is a representative workflow.

G A Step 1: Schiff Base Formation (Pyridine-amine + Aromatic Aldehyde) B Step 2: Cyclocondensation (Schiff Base + Thiolactic Acid) A->B Reflux in Toluene with Dean-Stark trap C Purification (Recrystallization/Chromatography) B->C Removal of solvent D Characterization (NMR, IR, Mass Spec) C->D E Final Product (Thiazolidin-4-one derivative) D->E Purity > 95% MTT_Workflow A 1. Cell Seeding (Plate cells in 96-well plates) B 2. Compound Treatment (Add serial dilutions of derivatives) A->B C 3. Incubation (24-72 hours at 37°C, 5% CO2) B->C D 4. MTT Addition (Add MTT solution to each well) C->D E 5. Formazan Solubilization (Add DMSO or solubilizing agent) D->E F 6. Absorbance Reading (Measure at ~570 nm) E->F G 7. Data Analysis (Calculate % viability and IC50) F->G

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Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and validation of a small molecule's mechanism of action (MoA) are paramount. This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of novel compounds, using the hypothetical kinase inhibitor "Pyridin-2-yl(thiazol-2-yl)methanone" as a central case study. While this specific molecule is not extensively characterized in the public domain, its structural motifs—a pyridine and a thiazole ring—are prevalent in a multitude of kinase inhibitors, making it an exemplary candidate for this exploration.

This document eschews a rigid, templated approach. Instead, it offers a logical and adaptive experimental workflow, mirroring the iterative and investigative nature of true scientific inquiry. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings.

The Crucial First Step: Target Identification

For a novel compound like this compound, the initial and most critical phase is the unbiased identification of its cellular target(s). Phenotypic screening may have revealed its efficacy in, for instance, inducing cancer cell apoptosis, but the "how" remains a black box. Here, we compare two powerful, orthogonal approaches.

Table 1: Comparison of Primary Target Identification Strategies

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Proteomics The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.Direct identification of binding partners. Can capture both high and low-affinity interactions.Requires chemical modification of the compound, which may alter its binding properties. Can generate false positives (non-specific binders).
Thermal Proteome Profiling (TPP) Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry.No compound modification is needed, preserving native interactions. Provides in-cell target engagement confirmation. Can identify downstream effects on protein complex stability.Less sensitive for weak binders. Technically demanding and requires sophisticated mass spectrometry instrumentation.

For our candidate, this compound, a dual approach is recommended for robust target validation.

Experimental Protocol: Affinity-Based Protein Pulldown
  • Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for conjugation to NHS-activated sepharose beads. A control probe, lacking the core pharmacophore but containing the linker and bead attachment, should also be prepared.

  • Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., a line sensitive to the compound's effects) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads and the control beads in parallel.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads. Genuine binding partners should be significantly enriched in the experimental sample.

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Treatment: Treat the selected cancer cell line with this compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C).

  • Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein samples for proteomic analysis (e.g., trypsin digestion and TMT labeling for multiplexed quantification).

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis: Plot the abundance of each protein as a function of temperature for both the treated and control samples. A rightward shift in the melting curve for a specific protein in the presence of the compound indicates stabilization and, therefore, direct binding.

Validating the Target and Elucidating the Mechanism: A Hypothetical Kinase Target

Let us hypothesize that both the affinity pulldown and TPP experiments converge on a specific kinase, for example, a member of the Mitogen-Activated Protein Kinase (MAPK) pathway, as the primary target of this compound. The next phase involves validating this interaction and understanding its functional consequences.

Workflow for Kinase Target Validation

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assay In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) binding_assay Biophysical Binding Assay (e.g., SPR, ITC) biochem_assay->binding_assay Confirms direct interaction target_engagement Cellular Target Engagement (e.g., NanoBRET™) biochem_assay->target_engagement Translates to cellular context pathway_analysis Western Blot for Phospho-Substrates target_engagement->pathway_analysis Links binding to function phenotypic_rescue Target Knockdown/Overexpression Phenotypic Rescue pathway_analysis->phenotypic_rescue Confirms target causality

Caption: Workflow for kinase target validation.

Biochemical Assays: Proving Direct Interaction and Inhibition

Biochemical assays are essential for quantifying the inhibitory activity of your compound on the purified target protein.[1][2]

Table 2: Comparison of Biochemical Kinase Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate light.[3]Universal for any kinase. High sensitivity and dynamic range.Indirect measurement of kinase activity. Can be prone to interference from compounds that affect luciferase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[4]Homogeneous (no-wash) format. Ratiometric detection minimizes interference.Requires specific antibodies for each substrate. Can be more expensive.
  • Reagent Preparation: Prepare a reaction buffer containing the purified recombinant target kinase, its specific substrate peptide, and ATP at a concentration close to its Km value.

  • Compound Titration: Serially dilute this compound to create a range of concentrations.

  • Kinase Reaction: Add the kinase, substrate, and ATP to microplate wells containing the different concentrations of the compound. Incubate at the optimal temperature for the kinase.

  • ADP Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays: Confirming Target Engagement and Pathway Modulation

Demonstrating that a compound inhibits a purified enzyme is a crucial step, but it is equally important to show that it engages its target and modulates its activity within the complex environment of a living cell.[5]

  • Cell Line Engineering: Create a stable cell line expressing the target kinase fused to a NanoLuc® luciferase.

  • Cell Plating and Lysis: Plate the cells and then lyse them to release the tagged kinase.

  • Compound and Tracer Addition: Add a fluorescent tracer that binds to the kinase and varying concentrations of this compound.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The compound will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the IC50 for target engagement in the cellular environment.

  • Cell Treatment: Treat the cancer cell line with a dose range of this compound for a specified time. Include a known inhibitor of the target kinase as a positive control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH).

  • Detection and Analysis: Detect the antibody signals and quantify the band intensities. A dose-dependent decrease in the phosphorylation of the downstream substrate will confirm that the compound is inhibiting the kinase's activity in the cell.

G cluster_0 Signaling Cascade cluster_1 Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., MEK) Receptor->TargetKinase DownstreamKinase Downstream Kinase (e.g., ERK) TargetKinase->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Pyridin-2-yl (thiazol-2-yl) methanone Inhibitor->TargetKinase Inhibition

Caption: Hypothetical MAPK signaling pathway inhibited by the compound.

In Vivo Validation: The Bridge to Preclinical Development

The final step in MoA validation is to demonstrate that the compound engages its target and exerts its therapeutic effect in a living organism.

Experimental Protocol: Xenograft Tumor Model
  • Tumor Implantation: Implant the human cancer cells used in the in vitro studies subcutaneously into immunocompromised mice.[6]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, and a positive control drug).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at intermediate time points, collect tumor samples and analyze them by Western blot or immunohistochemistry for the phosphorylation status of the downstream substrate to confirm target engagement in the tumor tissue.

  • Efficacy Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the in vivo efficacy of the compound.

Conclusion: A Rigorous and Iterative Path to MoA Validation

Validating the mechanism of action of a novel compound like this compound is a multifaceted process that requires a combination of unbiased discovery techniques and rigorous, hypothesis-driven validation experiments. By employing orthogonal methods for target identification, quantifying direct biochemical and cellular engagement, and confirming in vivo target modulation and efficacy, researchers can build a compelling and robust data package that provides a solid foundation for further preclinical and clinical development. This guide provides a roadmap for this journey, emphasizing the importance of scientific integrity and logical, evidence-based progression at every step.

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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyridin-2-yl(thiazol-2-yl)methanone Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The promiscuity of small molecules, often stemming from the conserved nature of the ATP-binding pocket across the human kinome, presents both a formidable challenge and a potential therapeutic opportunity.[1] Unintended off-target interactions can lead to toxicity, while a well-characterized polypharmacology can be harnessed for enhanced efficacy. This guide provides a deep dive into the cross-reactivity profiling of a promising class of compounds: Pyridin-2-yl(thiazol-2-yl)methanone based inhibitors.

While the specific targets of the core "this compound" scaffold are still under broad investigation, related pyridine-thiazole hybrids have demonstrated significant anti-proliferative activity in cancer cell lines, suggesting engagement with key regulators of the cell cycle.[2][3][4][5] For the purpose of this guide, we will consider a hypothetical lead compound, "Pytimethanone," a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression whose dysregulation is a hallmark of many cancers.

This guide will objectively compare methodologies to profile Pytimethanone's selectivity against other kinases and off-target proteins, providing supporting experimental frameworks. We will compare its hypothetical profile with two well-established CDK inhibitors: Palbociclib , a highly selective CDK4/6 inhibitor, and SNS-032 , a broader spectrum inhibitor of CDKs 2, 7, and 9.[4][6]

The Imperative of Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. A clear understanding of its interaction landscape across the entire kinome is non-negotiable. This process, known as cross-reactivity or selectivity profiling, serves several critical functions:

  • De-risking Development: Early identification of potential off-target liabilities can prevent costly late-stage failures.

  • Mechanism of Action (MoA) Elucidation: Distinguishing on-target from off-target effects is crucial for understanding the true biological consequences of target inhibition.

  • Predicting Toxicity: Many adverse drug reactions are linked to the inhibition of unintended kinases.[7]

  • Identifying Polypharmacology Opportunities: A single agent that modulates multiple nodes in a disease network can offer superior efficacy.

Methodologies for Comprehensive Cross-Reactivity Assessment

A multi-pronged approach is essential for a thorough understanding of an inhibitor's selectivity. We will explore three complementary state-of-the-art methodologies: broad kinome screening for a global view, cellular thermal shift assays for target engagement confirmation in a physiological context, and chemical proteomics for an unbiased discovery of off-target interactions.

Biochemical Kinome Profiling: The Global View

The initial step in understanding selectivity is often a broad biochemical screen against a large panel of recombinant kinases. This provides a bird's-eye view of the inhibitor's activity across the kinome.

Expertise & Experience: Two primary approaches dominate this space: radiometric assays and binding assays. Radiometric assays, like the HotSpot™ platform, measure the transfer of ³³P-ATP to a substrate and provide a direct measure of enzymatic inhibition.[8] Binding assays, such as the KINOMEscan™ platform, quantify the ability of a compound to displace a ligand from the kinase active site, measuring binding affinity.[9][10] While both are powerful, binding assays can identify interactions with non-enzymatic proteins or inactive kinase conformations, whereas radiometric assays are a direct measure of functional inhibition. The choice depends on the desired endpoint: a comprehensive interaction map or a functional inhibition profile. For our purposes, we will focus on a functional inhibition screen to directly assess the impact on kinase activity.

Trustworthiness (Self-Validating System): The robustness of this screen is ensured by running the test compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against hundreds of kinases. Hits (kinases showing significant inhibition, e.g., >80%) are then followed up with full dose-response curves to determine IC50 values. Including reference compounds like Staurosporine (a broad-spectrum inhibitor) and the comparators (Palbociclib, SNS-032) in the same run validates the assay's performance.

Experimental Protocol: Radiometric Kinase Panel Screen (Illustrative)

  • Compound Preparation: Prepare stock solutions of Pytimethanone, Palbociclib, and SNS-032 in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, a suitable substrate, and ATP ([γ-³³P]-ATP) in an appropriate buffer.

  • Inhibitor Addition: Add the test compounds at a final concentration of 1 µM. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Capture: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the membranes extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Follow-up: For kinases showing >80% inhibition, perform a 10-point dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinome Profiling Data (Hypothetical)

KinasePytimethanone (% Inh @ 1µM)Palbociclib (% Inh @ 1µM)SNS-032 (% Inh @ 1µM)
CDK2 98% 15%95%
CDK175%20%85%
CDK4 30%99% 40%
CDK6 28%97% 35%
CDK9 65%5%92%
GSK3β82%10%50%
Aurora A12%8%15%
VEGFR29%2%5%
p38α5%1%3%

This table illustrates how Pytimethanone, while potent against its primary target CDK2, shows significant cross-reactivity with CDK1, CDK9, and GSK3β. This contrasts with the high selectivity of Palbociclib for CDK4/6 and the broader CDK profile of SNS-032.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

A compound's activity in a biochemical assay does not guarantee it will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[11][12][13]

Expertise & Experience: The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[1] When a protein is heated, it denatures and aggregates. A bound ligand stabilizes the protein's structure, increasing the temperature required for its denaturation. This "thermal shift" can be quantified by measuring the amount of soluble protein remaining after heat treatment. This method is invaluable as it accounts for cell permeability, intracellular compound concentrations, and the native state of the target protein.

Trustworthiness (Self-Validating System): The CETSA protocol includes critical internal controls. A vehicle-treated (e.g., DMSO) sample establishes the baseline melting curve of the target protein. A positive control compound known to bind the target should produce a predictable thermal shift, validating the assay's sensitivity. The experiment is typically performed by generating a full melt curve (a range of temperatures at a fixed compound concentration) or by performing an isothermal dose-response (a fixed temperature with varying compound concentrations).

Experimental Protocol: CETSA for CDK2 Target Engagement

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa) to ~80% confluency. Treat cells with Pytimethanone (e.g., 10 µM) or DMSO for 1-2 hours.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection by Western Blot: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (CDK2).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature to generate melting curves for both DMSO and Pytimethanone-treated samples. The difference in the melting temperature (Tm) represents the thermal shift (ΔTm).

Mandatory Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treat Treat with Pytimethanone or DMSO cells->treat heat Heat to various temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to separate soluble vs. aggregated lyse->centrifuge wb Western Blot for soluble CDK2 centrifuge->wb plot Plot Melt Curve (ΔTm) wb->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics: Unbiased Off-Target Discovery

While kinome screens are excellent for assessing on-target and closely related kinase interactions, they are inherently biased towards the kinases on the panel. To discover truly unexpected off-target interactions, unbiased methods are required. Chemical proteomics is a powerful strategy for identifying the full spectrum of proteins that a small molecule interacts with in a cellular lysate or even in living cells.[14][15]

Expertise & Experience: A common compound-centric chemical proteomics approach involves synthesizing a probe version of the inhibitor. This probe contains a reactive group for covalent attachment to a solid support (like beads) and a linker that spaces the inhibitor away from the support to allow for protein binding. The cell lysate is incubated with the immobilized inhibitor, and interacting proteins are "fished out," identified by mass spectrometry. A critical control is a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified inhibitor. True binders will be competed off the beads, while non-specific binders will remain.

Trustworthiness (Self-Validating System): The competition experiment is the cornerstone of this method's self-validating nature. Proteins identified by mass spectrometry that show a significant reduction in abundance in the competed sample compared to the non-competed sample are considered high-confidence interactors. This internal control effectively filters out proteins that bind non-specifically to the beads or the linker.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a Pytimethanone analogue with a linker and a biotin tag.

  • Immobilization: Immobilize the biotinylated Pytimethanone probe on streptavidin-coated agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Affinity Pulldown:

    • Condition A (Probe): Incubate the lysate with the Pytimethanone-beads.

    • Condition B (Competition): Pre-incubate the lysate with an excess of free Pytimethanone before adding the Pytimethanone-beads.

    • Condition C (Control): Incubate the lysate with control beads (no inhibitor).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each condition. High-confidence off-targets are proteins that are significantly enriched in Condition A compared to both Condition B and Condition C.

Data Presentation: Hypothetical Chemical Proteomics Hits

Protein IdentifiedFunctionRationale for Interaction
CDK2 Cell Cycle KinaseOn-Target
GSK3βSerine/Threonine KinaseOff-target with ATP-binding pocket similarity
NQO1Quinone ReductasePotential off-target; structurally distinct from kinases
FABP5Fatty Acid Binding ProteinUnexpected binder; may have a cryptic binding site

This table illustrates how chemical proteomics can confirm the on-target (CDK2) and known off-target (GSK3β) while also revealing completely unexpected interactors like NQO1 and FABP5, which would be missed by a kinase-only screen.

Synthesizing the Data: Building a Complete Cross-Reactivity Profile

The true power of this multi-faceted approach lies in the integration of data from all three methodologies.

Mandatory Visualization: Data Integration Logic

Data_Integration cluster_methods Experimental Methodologies cluster_outputs Primary Data Outputs cluster_synthesis Integrated Profile kinome Kinome Screen ic50 IC50 Values vs. Kinome kinome->ic50 cetsa CETSA delta_tm Thermal Shift (ΔTm) in cells cetsa->delta_tm chempro Chemical Proteomics binders List of Cellular Binding Proteins chempro->binders profile Comprehensive Cross-Reactivity Profile ic50->profile delta_tm->profile binders->profile

Caption: Integrating data from multiple orthogonal assays.

An ideal inhibitor, like our hypothetical Pytimethanone, would show:

  • High potency for CDK2 in the kinome screen with a clear selectivity window over other kinases.

  • A significant thermal shift for CDK2 in the CETSA experiment, confirming robust target engagement in living cells.

  • CDK2 as the top hit in the chemical proteomics experiment, with few, if any, other high-confidence binders.

Discrepancies are informative. For instance, if GSK3β shows high inhibition in the kinome screen but no thermal shift in CETSA, it may indicate that Pytimethanone does not effectively engage GSK3β in cells due to poor permeability or rapid efflux. Conversely, a novel hit from chemical proteomics that was not on the kinase panel warrants further investigation with functional assays to determine if the binding is inhibitory.

By systematically applying these orthogonal, self-validating methodologies, researchers can build a high-confidence cross-reactivity profile for novel inhibitors like those based on the this compound scaffold. This rigorous, data-driven approach is fundamental to navigating the complexities of the kinome and developing safer, more effective targeted therapies.

References

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. Available at: [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed Central. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central. Available at: [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

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Navigating the Therapeutic Potential of Pyridin-2-yl(thiazol-2-yl)methanone Derivatives: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-yl(thiazol-2-yl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with promising therapeutic activities. This guide provides a comparative analysis of the in vivo efficacy of these compounds in various animal models, with a primary focus on their anticancer and anti-inflammatory properties. By synthesizing available preclinical data, we aim to offer researchers and drug development professionals a clear perspective on the current landscape and future potential of this chemical class.

At a Glance: Comparative In Vivo Efficacy

The following table summarizes the key in vivo findings for representative this compound derivatives across different therapeutic areas. It is important to note that direct head-to-head comparative studies are limited in the public domain; therefore, this comparison is synthesized from independent research.

Compound ClassDerivative ExampleTherapeutic AreaAnimal ModelKey Efficacy Endpoint(s)Efficacy
Thiazolidinone (R)-8iAnticancer (Osteosarcoma)MNNG/HOS Xenograft (Mice)Tumor Growth Inhibition52.9% inhibition[1][2]
Thiazolo[4,5-b]pyridin-2-one Substituted derivativesAnti-inflammatoryCarrageenan-induced Paw Edema (Rats)Reduction in Paw EdemaSome compounds more potent than Ibuprofen[3]
Pyridine-Oxadiazole Hybrid Compound 12Anticancer (Solid Tumor)SEC-bearing MiceTumor Inhibition42.1% inhibition

Deep Dive: Anticancer Efficacy in Osteosarcoma Models

One of the most compelling demonstrations of in vivo efficacy for this compound class comes from a study on 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives in an osteosarcoma model.

Lead Compound: (R)-8i

A water-soluble lead compound, designated (R)-8i, has shown remarkable potency against osteosarcoma cells both in vitro and in vivo. In a xenograft model using MNNG/HOS cells, (R)-8i demonstrated a significant 52.9% inhibition of tumor growth in mice.[1][2] This highlights the potential of this scaffold in developing novel therapeutics for this challenging malignancy. The preliminary investigation into its mechanism suggests that its effects are independent of p53 and myoferlin (MYOF).[1][2]

Experimental Workflow: Osteosarcoma Xenograft Model

The successful evaluation of compounds like (R)-8i relies on a well-established xenograft workflow. The following diagram and protocol outline the key steps involved in such a study.

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Treatment cluster_2 Efficacy Evaluation cell_culture 1. MNNG/HOS Osteosarcoma Cell Culture cell_harvest 2. Cell Harvesting & Viability Check cell_culture->cell_harvest cell_suspension 3. Resuspend Cells in PBS/Matrigel cell_harvest->cell_suspension implantation 4. Subcutaneous Implantation into Immunocompromised Mice cell_suspension->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth treatment 6. Administration of (R)-8i (Route & Dose TBD) tumor_growth->treatment measurement 7. Tumor Volume & Weight Measurement treatment->measurement analysis 8. Statistical Analysis & Efficacy Determination measurement->analysis

Caption: Workflow for an osteosarcoma xenograft study.

Detailed Experimental Protocol: MNNG/HOS Xenograft Model

While the full detailed protocol for the (R)-8i study is not publicly available, a general, widely accepted protocol for such an experiment is as follows.[4][5][6] The causality behind these steps is to ensure the robust and reproducible growth of human tumors in an animal model to accurately assess the efficacy of a test compound.

  • Cell Culture: MNNG/HOS human osteosarcoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator. This ensures a healthy and proliferative cell population for implantation.

  • Cell Preparation: Cells are harvested from culture flasks using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and a cell count and viability assessment (e.g., using trypan blue) are performed. A high viability (>95%) is crucial for successful tumor engraftment.

  • Implantation: A specific number of viable cells (e.g., 3 x 10^6) are resuspended in a mixture of PBS and Matrigel.[5] Matrigel is a basement membrane matrix that provides a supportive microenvironment for tumor cell growth in vivo. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID gamma mice).[5] The use of immunodeficient mice is essential to prevent the rejection of the human tumor cells.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers once the tumors become palpable. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound ((R)-8i) is administered according to a specific dosing schedule and route (e.g., intraperitoneal or oral).

  • Efficacy Assessment: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.

Unraveling the Mechanism: Induction of Apoptosis

Several studies on pyridine-thiazole and related derivatives point towards the induction of apoptosis (programmed cell death) as a key mechanism of their anticancer activity.[7][8] This is often achieved through the modulation of critical signaling pathways that control cell survival and death.

Signaling Pathway: Pro-Apoptotic Activity

The diagram below illustrates a plausible signaling pathway by which this compound derivatives may induce apoptosis in cancer cells, based on findings from multiple studies on related compounds.

G cluster_0 Upstream Signaling cluster_1 Bcl-2 Family Regulation cluster_2 Caspase Cascade Activation compound Pyridin-2-yl(thiazol-2-yl) methanone Derivative p53 p53 Upregulation compound->p53 jnk JNK Phosphorylation compound->jnk parp PARP Inhibition compound->parp bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 Inhibits jnk->bax caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptotic pathway for these compounds.

This pathway is a self-validating system for assessing anticancer activity. Upregulation of the tumor suppressor p53 and the stress-activated kinase JNK, coupled with the inhibition of the DNA repair enzyme PARP, converges on the Bcl-2 family of proteins.[9] This leads to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, triggering the activation of the caspase cascade, which ultimately executes the apoptotic program.

Broader Therapeutic Horizons: Anti-inflammatory Potential

Beyond cancer, derivatives of the this compound scaffold have demonstrated significant in vivo anti-inflammatory activity.

Thiazolo[4,5-b]pyridin-2-ones

In a carrageenan-induced rat paw edema model, a classic assay for acute inflammation, several novel N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones were evaluated.[3] Notably, some of these compounds exhibited an anti-inflammatory effect equivalent or even superior to the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[3] This suggests that this chemical class holds promise for the development of new anti-inflammatory agents.

The Unexplored Frontier: The Parent Compound

It is crucial to highlight that while numerous derivatives have been synthesized and tested, there is a lack of publicly available in vivo efficacy data for the parent compound, "this compound" itself. The potent activities observed in its derivatives underscore the value of the core scaffold as a template for further drug discovery and optimization.

Conclusion and Future Directions

The this compound core has proven to be a fertile ground for the discovery of novel therapeutic agents. The in vivo data, particularly for anticancer and anti-inflammatory applications, is highly encouraging. The thiazolidinone derivative (R)-8i stands out as a promising lead for osteosarcoma, while certain thiazolo[4,5-b]pyridin-2-ones show potential as potent anti-inflammatory drugs.

Future research should focus on several key areas:

  • Direct Comparative Studies: Head-to-head in vivo comparisons of promising derivatives against current standard-of-care drugs are essential to truly gauge their therapeutic potential.

  • Mechanism of Action: A deeper understanding of the specific molecular targets and signaling pathways for the most potent compounds will facilitate rational drug design and optimization.

  • Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to advance these compounds towards clinical development.

  • Exploration of the Parent Scaffold: Investigating the in vivo activity of the parent compound could provide valuable insights into the fundamental structure-activity relationships.

By addressing these areas, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of compounds.

References

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  • Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12, 1-13. Retrieved from [Link]

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  • Deng, Y., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010. Retrieved from [Link]

  • Deng, Y., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. PubMed. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. PMC. Retrieved from [Link]

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  • Deng, Y., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. East China Normal University. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Pyridin-2-yl(thiazol-2-yl)methanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Pyridin-2-yl(thiazol-2-yl)methanone, a key heterocyclic ketone, serves as a crucial building block in the development of various pharmacologically active compounds. Its structural motif is of significant interest to researchers in medicinal chemistry and drug discovery. This guide provides an in-depth comparison of three distinct synthetic routes to this valuable compound, offering a critical evaluation of their efficiency, practicality, and underlying chemical principles. The methodologies discussed herein are supported by experimental data from peer-reviewed literature, providing a solid foundation for informed decision-making in the laboratory.

Introduction to this compound

The convergence of pyridine and thiazole rings in this compound creates a scaffold with a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel therapeutic agents. The development of efficient and scalable synthetic routes to this ketone is therefore a topic of considerable importance. This guide will explore and compare three primary synthetic strategies:

  • Route 1: Copper-Catalyzed Oxidation of 2-(Thiazol-2-ylmethyl)pyridine

  • Route 2: Palladium-Catalyzed Carbonylative Stille Coupling

  • Route 3: Two-Step Synthesis via Oxidation of Pyridin-2-yl(thiazol-2-yl)methanol

Each route will be analyzed in terms of its reaction mechanism, experimental protocol, and overall efficiency, providing researchers with the necessary information to select the most suitable method for their specific needs.

Route 1: Copper-Catalyzed C-H Oxidation

This modern approach utilizes a copper catalyst to directly oxidize the methylene bridge of 2-(thiazol-2-ylmethyl)pyridine to the desired ketone. This method is attractive due to its atom economy and the use of a relatively inexpensive and abundant metal catalyst.

Reaction Mechanism

The copper-catalyzed oxidation of C(sp³)–H bonds adjacent to a nitrogen-containing heterocycle is a topic of ongoing research. While the precise mechanism can be complex and substrate-dependent, it is generally believed to proceed through a radical pathway. The copper catalyst, in a higher oxidation state, abstracts a hydrogen atom from the methylene group to form a carbon-centered radical. This radical then reacts with an oxygen source, which in some protocols can be water, to form a gem-diol intermediate that subsequently dehydrates to the ketone.

graph "Copper-Catalyzed_Oxidation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: Workflow for the Copper-Catalyzed Oxidation Route.

Experimental Protocols

Step 1: Synthesis of 2-(Thiazol-2-ylmethyl)pyridine

A reliable method for the synthesis of the starting material is crucial for the overall efficiency of this route. A reported procedure involves the reaction of the Grignard reagent derived from 2-picolylamine with 2-cyanothiazole, followed by acidic hydrolysis.

  • Grignard Reagent Formation: To a solution of 2-picolylamine in anhydrous THF, slowly add ethylmagnesium bromide at 0 °C under an inert atmosphere.

  • Nucleophilic Addition: Add a solution of 2-cyanothiazole in anhydrous THF to the Grignard reagent at 0 °C and allow the reaction to warm to room temperature.

  • Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography to yield 2-(thiazol-2-ylmethyl)pyridine.

Step 2: Copper-Catalyzed Oxidation [1]

  • Reaction Setup: In a sealed tube, combine 2-(thiazol-2-ylmethyl)pyridine (0.2 mmol), Cu(NO₃)₂·3H₂O (0.4 mmol), and N,N-dimethylacetamide (DMA) (2.0 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain this compound.

Efficiency and Comparison
MetricStep 1: Starting Material SynthesisStep 2: OxidationOverall
Yield ~70-80% (estimated)51%[1]~36-41%
Purity High after chromatographyHigh after chromatographyHigh
Reagents Grignard reagents, 2-cyanothiazoleCopper(II) nitrate, DMA
Conditions Inert atmosphere, low temperatureHigh temperature

This route offers a direct conversion of a C-H bond to a carbonyl group in the final step, which is an elegant and modern synthetic transformation. However, the overall efficiency is moderate, and the high reaction temperature in the oxidation step might not be suitable for all substrates with sensitive functional groups. The synthesis of the starting material involves the use of a Grignard reagent, which requires anhydrous conditions.

Route 2: Palladium-Catalyzed Carbonylative Stille Coupling

This route employs a palladium catalyst to couple an organotin reagent with a heterocyclic halide in the presence of carbon monoxide, directly forming the ketone linkage. The Stille coupling is a powerful and versatile C-C bond-forming reaction with a broad substrate scope.

Reaction Mechanism

The catalytic cycle of the Stille coupling is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the heterocyclic halide (e.g., 2-bromopyridine).

  • Transmetalation: The organotin reagent (e.g., 2-(tributylstannyl)thiazole) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

In a carbonylative Stille coupling, carbon monoxide inserts into the Pd-C bond after the oxidative addition step, leading to the formation of an acyl-palladium intermediate, which then undergoes transmetalation and reductive elimination to yield the ketone.

graph "Stille_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Workflow for the Palladium-Catalyzed Carbonylative Stille Coupling Route.

Experimental Protocol
  • Reaction Setup: In a pressure vessel, combine 2-bromopyridine (1.0 equiv), 2-(tributylstannyl)thiazole (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent like toluene.

  • Reaction Conditions: Pressurize the vessel with carbon monoxide (typically 1-10 atm) and heat the mixture at a temperature ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography. The removal of tin byproducts can sometimes be challenging and may require specific purification techniques.

Efficiency and Comparison
MetricValue
Yield Generally good to excellent (70-90% reported for similar couplings)
Purity High, but removal of tin byproducts can be an issue
Reagents Palladium catalyst, organotin reagent, carbon monoxide
Conditions High pressure of CO, elevated temperature

The Stille coupling offers a direct and often high-yielding route to the target ketone. A significant advantage is the commercial availability of many organotin reagents and heterocyclic halides. However, the toxicity of organotin compounds is a major drawback, and their stoichiometric use generates toxic waste. The requirement for a pressure reactor to handle carbon monoxide can also be a limiting factor in some laboratories.

Route 3: Two-Step Synthesis via Oxidation of Pyridin-2-yl(thiazol-2-yl)methanol

This classical two-step approach involves the initial synthesis of the secondary alcohol, pyridin-2-yl(thiazol-2-yl)methanol, followed by its oxidation to the desired ketone. This strategy offers flexibility as a wide range of oxidation methods can be employed.

Reaction Mechanism

Step 1: Synthesis of the Alcohol

The most common method for synthesizing the alcohol precursor is through the nucleophilic addition of an organometallic reagent to an aldehyde. For instance, 2-lithiopyridine, generated in situ from 2-bromopyridine and a strong base like n-butyllithium, can react with thiazole-2-carboxaldehyde. The lithium alkoxide intermediate is then protonated upon acidic workup to yield the secondary alcohol.

Step 2: Oxidation of the Alcohol

A variety of reagents can be used to oxidize the secondary alcohol to a ketone. A mild and efficient method involves the use of manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic and benzylic-type alcohols. Other common oxidizing agents include pyridinium chlorochromate (PCC) or Swern oxidation conditions. A reported method for a similar substrate involves sulfuric acid in a dimethoxyethane-water mixture.[2][3]

graph "Two-Step_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3: Workflow for the Two-Step Synthesis via Alcohol Oxidation.

Experimental Protocols

Step 1: Synthesis of Pyridin-2-yl(thiazol-2-yl)methanol

  • Lithiation: To a solution of 2-bromopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of 2-lithiopyridine.

  • Addition: Slowly add a solution of thiazole-2-carboxaldehyde in anhydrous THF to the 2-lithiopyridine solution at -78 °C.

  • Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude alcohol by column chromatography.

Step 2: Oxidation to the Ketone

  • Reaction Setup: To a solution of pyridin-2-yl(thiazol-2-yl)methanol in a suitable solvent such as dichloromethane (DCM), add an excess of activated manganese dioxide (MnO₂).

  • Reaction Conditions: Stir the suspension vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of celite to remove the MnO₂ and wash the celite pad with additional solvent.

  • Purification: Concentrate the filtrate to obtain the crude ketone, which can be further purified by recrystallization or column chromatography if necessary.

Efficiency and Comparison
MetricStep 1: Alcohol SynthesisStep 2: OxidationOverall
Yield Good to excellent (typically >80%)Excellent (often >90%)High (typically >70%)
Purity High after chromatographyHigh, often requiring minimal purificationHigh
Reagents n-Butyllithium, thiazole-2-carboxaldehydeMnO₂, PCC, etc.
Conditions Cryogenic temperatures, inert atmosphereMild (for MnO₂)

This two-step route is often the most reliable and highest-yielding approach. The use of organolithium reagents in the first step necessitates stringent anhydrous and low-temperature conditions. However, the subsequent oxidation step is typically straightforward and high-yielding, often with simple workup procedures. The ability to choose from a variety of oxidizing agents provides flexibility in optimizing the reaction for specific substrates.

Comparative Summary and Conclusion

FeatureRoute 1: Copper-Catalyzed OxidationRoute 2: Stille CouplingRoute 3: Two-Step Alcohol Oxidation
Overall Yield Moderate (~36-41%)Good to Excellent (Potentially >70%)High (>70%)
Number of Steps 2 (including starting material synthesis)12
Key Reagents Copper(II) nitratePalladium catalyst, Organotin reagentn-Butyllithium, Oxidizing agent (e.g., MnO₂)
Advantages Atom-economical C-H activation, Inexpensive catalystDirect ketone formation, Broad scopeHigh overall yield, Reliable, Flexible choice of oxidant
Disadvantages Moderate yield, High temperatureToxic tin reagents and byproducts, CO pressureCryogenic conditions, Moisture-sensitive reagents
  • Route 3 (Two-Step Alcohol Oxidation) is recommended for its high overall yield and reliability, making it suitable for both small-scale synthesis and scale-up, provided the necessary equipment for handling organolithium reagents is available.

  • Route 2 (Stille Coupling) offers a more direct approach and can be very efficient, but the toxicity of tin compounds is a significant concern that must be carefully managed.

  • Route 1 (Copper-Catalyzed Oxidation) represents a more modern and atom-economical approach. While the reported yield is currently moderate, further optimization of the reaction conditions could enhance its attractiveness, particularly for researchers interested in developing greener synthetic methodologies.

It is the author's hope that this comparative guide will serve as a valuable resource for scientists engaged in the synthesis of this important class of heterocyclic compounds.

References

Benchmarking Pyridin-2-yl(thiazol-2-yl)methanone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, Pyridin-2-yl(thiazol-2-yl)methanone. In the absence of extensive public data on its biological activity, we have designed a rigorous benchmarking strategy based on its structural motifs, which are prevalent in known kinase inhibitors. This document will therefore explore its potential as an anti-cancer and anti-inflammatory agent, comparing it against established standard-of-care drugs in these fields.

Introduction: The Rationale for Benchmarking this compound

This compound is a heterocyclic ketone with a chemical structure that suggests potential interactions with biological targets such as protein kinases.[1] The pyridine and thiazole rings are common pharmacophores in a multitude of clinically approved kinase inhibitors. Dysregulation of protein kinase signaling pathways is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[2][3] Therefore, a logical first step in characterizing this compound is to assess its potential as a kinase inhibitor and compare its efficacy and selectivity against current therapeutic agents.

This guide will outline a multi-tiered approach, beginning with broad-spectrum kinase profiling, followed by detailed cellular assays to assess its anti-proliferative and anti-inflammatory effects. Finally, we will propose an in vivo study to evaluate its potential therapeutic efficacy in a preclinical cancer model. The standard-of-care drugs selected for comparison are well-established kinase inhibitors used in oncology and immunology.

Selection of Standard-of-Care Drugs for Comparison

To provide a robust benchmark, we have selected standard-of-care drugs that represent different classes of kinase inhibitors with well-characterized mechanisms of action.

For Anti-Cancer Evaluation:

  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGF-R. It serves as a benchmark for targeted therapy in chronic myeloid leukemia and gastrointestinal stromal tumors.[4]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor targeting RAF kinases (BRAF and c-RAF) and several receptor tyrosine kinases (VEGFR, PDGFR). It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[5]

For Anti-Inflammatory Evaluation:

  • Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[6][7] While not a traditional kinase inhibitor, its well-understood anti-inflammatory mechanism provides a valuable baseline.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor, representing a more targeted approach to anti-inflammatory therapy with a different side-effect profile compared to non-selective NSAIDs.[6][8]

In Vitro Benchmarking: A Step-by-Step Approach

In vitro assays are fundamental for the initial characterization of a compound's biological activity, providing insights into its mechanism of action, potency, and selectivity.[9][10]

Kinase Profiling

The initial step is to determine if this compound inhibits any kinases and to identify its potential targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega) that offers a broad range of purified human kinases.

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a fluorescence- or luminescence-based readout.

  • Execution: The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of kinases.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Anti-Cancer Activity: Cytotoxicity Assays

To assess the potential anti-cancer effects, we will evaluate the compound's ability to inhibit the growth of and kill cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[11][12][13]

  • Cell Seeding: Seed cancer cell lines (e.g., K562 for leukemia, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the standard-of-care drugs (Imatinib, Sorafenib) for 48-72 hours. Include a vehicle control (DMSO).[12]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[12]

  • Formazan Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Experimental Protocol: LDH Assay for Cytotoxicity

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[12][16]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.[12]

  • LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.[12]

  • Incubation: Incubate the plate at room temperature, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the EC50 value.

Anti-Inflammatory Activity: Cellular Assays

To evaluate potential anti-inflammatory properties, we will use a macrophage cell line stimulated to produce inflammatory mediators.[17]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.[15]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and the standard-of-care drugs (Ibuprofen, Celecoxib) for 1 hour.[15]

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[15]

  • Griess Assay: Collect the cell culture supernatant and react it with Griess reagent.[15][18]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[18]

  • Data Analysis: Calculate the amount of nitrite produced and determine the IC50 value for the inhibition of NO production.

Experimental Protocol: Pro-Inflammatory Cytokine Production Assay

This assay quantifies the levels of key pro-inflammatory cytokines.[17][19]

  • Cell Seeding and Treatment: Follow the same procedure as the NO production assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.[18]

  • ELISA: Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatants.[18]

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.

In Vivo Benchmarking: Xenograft Tumor Model

In vivo studies are crucial to evaluate the efficacy of a drug candidate in a whole-organism setting.[20][21][22]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[20]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line identified as sensitive in the in vitro assays) into the flanks of the mice.[21]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Groups: Randomize the mice into treatment groups: vehicle control, this compound, and a relevant standard-of-care drug (e.g., Sorafenib).

  • Drug Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Plot tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-Cancer Activity

CompoundTarget Cell LineMTT IC50 (µM)LDH EC50 (µM)
This compoundK562
This compoundHepG2
ImatinibK562
SorafenibHepG2

Table 2: In Vitro Anti-Inflammatory Activity

CompoundNO Production IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound
Ibuprofen
Celecoxib

Table 3: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume at Day XTumor Growth Inhibition (%)
Vehicle Control0
This compound
Sorafenib

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_invitro In Vitro Screening compound This compound kinase_panel Kinase Panel Screening compound->kinase_panel cytotoxicity Cytotoxicity Assays (MTT, LDH) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) compound->anti_inflammatory ic50 Determine IC50/EC50 cytotoxicity->ic50 anti_inflammatory->ic50

Caption: Workflow for in vitro evaluation of this compound.

Simplified MAPK/ERK Signaling Pathway

mapk_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Sorafenib ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: The MAPK/ERK pathway, a common target in cancer therapy.

Simplified NF-κB Signaling Pathway in Inflammation

nfkb_pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammation Transcription NFkB_IkB NF-κB/IκB NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases

Caption: The NF-κB pathway, a key regulator of inflammation.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial preclinical benchmarking of this compound. The proposed experiments will generate crucial data on its potential as a kinase inhibitor for cancer and inflammatory diseases. Positive results from these studies would warrant further investigation, including more extensive kinase profiling, mechanism of action studies, and evaluation in additional in vivo models, such as patient-derived xenografts (PDX) for a more clinically relevant assessment.[23]

References

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Navigating Chemical Space: A Comparative Guide to QSAR Studies of Pyridin-2-yl(thiazol-2-yl)methanone Derivatives for Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the In Silico and In Vitro Landscape of Novel Anti-inflammatory Agents

In the relentless pursuit of novel therapeutics to combat inflammation, the heterocyclic scaffold of pyridin-2-yl(thiazol-2-yl)methanone has emerged as a promising starting point for the design of potent anti-inflammatory agents. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies on these derivatives and their alternatives, offering researchers, scientists, and drug development professionals a critical analysis of the available data and methodologies. By synthesizing findings from various in silico and experimental studies, we aim to illuminate the path toward optimizing this chemical series for enhanced efficacy.

The Rationale for Targeting this compound

The fusion of pyridine and thiazole rings creates a unique electronic and structural environment, making it a privileged scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX). The pyridine moiety can further modulate the physicochemical properties and biological activity of the molecule, offering a versatile platform for structural modifications to enhance potency and selectivity.

The Power of QSAR in Drug Design: A Methodological Overview

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in modern drug discovery, enabling the prediction of the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.

2D-QSAR: Unraveling the Influence of Physicochemical Properties

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with global molecular properties or descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters. These models are computationally less intensive and provide valuable insights into the general structural requirements for activity.

3D-QSAR: Mapping the Three-Dimensional Interaction Fields

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms. These techniques generate 3D grid-based fields around the molecules to represent their steric, electrostatic, and other properties, providing a more detailed understanding of the ligand-receptor interactions.

QSAR Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Building cluster_3 Model Validation & Interpretation Molecular Structures Molecular Structures Data Curating & Splitting Data Curating & Splitting Molecular Structures->Data Curating & Splitting Biological Activity Data (IC50, etc.) Biological Activity Data (IC50, etc.) Biological Activity Data (IC50, etc.)->Data Curating & Splitting 2D Descriptors (Topological, Constitutional) 2D Descriptors (Topological, Constitutional) Data Curating & Splitting->2D Descriptors (Topological, Constitutional) 3D Descriptors (Geometrical, Quantum Chemical) 3D Descriptors (Geometrical, Quantum Chemical) Statistical Methods (MLR, PLS) Statistical Methods (MLR, PLS) 2D Descriptors (Topological, Constitutional)->Statistical Methods (MLR, PLS) 3D Descriptors (Geometrical, Quantum Chemical)->Statistical Methods (MLR, PLS) Internal & External Validation (q², r²_pred) Internal & External Validation (q², r²_pred) Statistical Methods (MLR, PLS)->Internal & External Validation (q², r²_pred) Interpretation & New Compound Design Interpretation & New Compound Design Internal & External Validation (q², r²_pred)->Interpretation & New Compound Design

Figure 1: A generalized workflow for QSAR model development.

Comparative Analysis of Anti-inflammatory Activity

While a dedicated, comprehensive QSAR study on this compound derivatives for anti-inflammatory activity is not extensively documented in publicly available literature, a comparative analysis of experimental data from various studies on analogous structures provides valuable insights into their structure-activity relationships (SAR).

Compound SeriesKey Structural FeaturesIn Vitro/In Vivo AssayPotency (IC50/ % Inhibition)Reference
Pyridine- and Thiazole-Based HydrazidesVaried aromatic aldehyde condensatesProtein denaturation inhibitionIC50: 46.29–100.60 µg/mL[1][2]
2-Pyridyl-2-thiobenzothiazole DerivativesCarboxy substitution on pyridine ringCarrageenan-induced edema(3-carboxy-2-pyridyl)-2-thiobenzothiazole was 1.34 times more active than indomethacin[3]
Pyridine derivatives of thiazolidin-4-onesSubstituted phenylimino and methylidene groupsCarrageenan-induced edemaGood anti-inflammatory activity observed for several derivatives[4]
Thiazolo[4,5-b]pyridinesVaried substituents on the fused ring systemCarrageenan-induced rat paw edemaSome compounds showed activity comparable to or exceeding Ibuprofen[5]

Note: The table above presents a summary of findings from different studies on structurally related compounds to infer potential SAR for the core topic. Direct comparison of absolute potency values should be done with caution due to variations in experimental conditions.

Inferred Structure-Activity Relationships and QSAR Insights from Analogs

Based on the available data for related pyridine and thiazole-containing anti-inflammatory agents, several key SAR trends can be inferred for the this compound scaffold:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. Electron-withdrawing groups, such as a carboxyl group, have been shown to enhance anti-inflammatory potency in related scaffolds.[3]

  • Substitution on the Thiazole Ring: Modifications on the thiazole moiety can significantly impact biological activity. The presence of bulky or lipophilic groups may influence binding to the active site of target enzymes.

  • The Methanone Linker: The carbonyl group of the methanone linker is a potential hydrogen bond acceptor and plays a crucial role in the spatial orientation of the pyridine and thiazole rings.

Insights from QSAR studies on analogous compounds further inform the design of novel derivatives:

  • A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors highlighted the importance of specific topological and electronic descriptors for activity.[6] This suggests that parameters like molecular shape and charge distribution are key determinants of potency.

  • A QSAR study on pyridine derivatives of thiazolidin-4-ones developed models with R² values of 0.740 for anti-inflammatory activity, indicating a good correlation between the chosen descriptors and the biological outcome.[4] Molecular docking simulations in the same study suggested that these compounds bind to the active site of COX-2.[4]

Figure 2: The core chemical scaffold and key areas for structural modification.

Experimental Protocols: A Guide to Evaluation

The assessment of anti-inflammatory activity for novel compounds relies on a battery of well-established in vitro and in vivo assays.

In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay provides a rapid and convenient method to screen for anti-inflammatory activity. Protein denaturation is a well-documented cause of inflammation.

Protocol:

  • Preparation of Solutions: A solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS). Test compounds and a standard drug (e.g., diclofenac sodium) are prepared in a suitable solvent.

  • Incubation: The reaction mixture consists of the BSA solution and varying concentrations of the test compounds or standard. The mixture is incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at 72°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated and the IC50 value (the concentration required to inhibit 50% of the denaturation) is determined.[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds and a standard drug (e.g., indomethacin or ibuprofen) are administered orally or intraperitoneally to the animals. A control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 30 or 60 minutes), a subs-plantar injection of carrageenan solution is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[3][5]

Molecular Docking: Visualizing the Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For anti-inflammatory agents, the cyclooxygenase (COX) enzymes, particularly COX-2, are common targets. Docking studies on pyridinyl-thiazole analogs have suggested that these compounds can fit into the active site of COX-2, forming key interactions with amino acid residues like TYR385 and SER530.[7][8] These in silico predictions provide a structural basis for the observed anti-inflammatory activity and guide further optimization of the lead compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anti-inflammatory agents. While direct QSAR studies on this specific series are limited, a comparative analysis of related compounds provides a solid foundation for understanding their structure-activity relationships. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to generate robust data for the development of predictive 2D and 3D-QSAR models. Such models will be invaluable in guiding the rational design of more potent and selective anti-inflammatory drugs with improved pharmacokinetic and safety profiles.

References

  • Kamat, V., Santosh, R., Poojary, B., Nayak, S. P., Kumar, B. K., Sankaranarayanan, M., ... & Vootla, S. K. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25277–25289. [Link]

  • Lagorce, J. F., Comby, F., Raby, C., & Buxeraud, J. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Il Farmaco, 47(12), 1477-1485. [Link]

  • Nikalje, A. P., & Ghodke, M. S. (2014). New thiazolidinyl analogs containing pyridine ring: Synthesis, biological evaluation and QSAR studies. BioMed research international, 2014. [Link]

  • Chaban, T. I., Ogurtsov, V. V., Matiychuk, V. S., Chaban, I. G., Demchuk, I. L., & Nektegayev, I. A. (2019). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo [4, 5-b] Pyridines. Acta Chimica Slovenica, 66(1), 103-111. [Link]

  • Chaban, T., Ogurtsov, V., Matiychuk, V., Chaban, I., & Nektegayev, I. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo [4, 5-b] pyridines. Letters in Organic Chemistry, 18(11), 868-875. [Link]

  • Di Micco, S., Terracciano, S., Bifulco, G., Riccio, R., & Bruno, I. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(4), 421-453. [Link]

  • Abd-El-Badih, A. H., El-Gohary, N. S., & Shaaban, O. G. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. Journal of the Chinese Chemical Society, 64(11), 1307-1317. [Link]

  • Gomez-Rios, D., Vivas-Reyes, R., & Gasteiger, J. (2019). 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. In 2019 17th International Conference on Electrical Engineering, Computing Science and Automatic Control (CCE) (pp. 1-6). IEEE. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2020). Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. Molecules, 25(21), 5202. [Link]

  • El-Sayed, M. A. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1586-1604. [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 11(7), 501-512. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Selective cyclooxygenase-2 inhibitors: a review of their structure-activity relationships. Current medicinal chemistry, 7(11), 1145-1159. [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25277-25289. [Link]

  • Di Micco, S., et al. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). Future medicinal chemistry, 9(4), 421-453. [Link]

  • Qiu, K. M., et al. (2018). QSAR and Molecular Docking Studies of Pyrazolyl-thiazolinone Derivatives as Antitumor Activity. International Journal for Scientific Research and Development, 6(2), 1134-1139. [Link]

  • Singh, P., et al. (2023). 3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1: a scientific approach for possible anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(5), 2242-2256. [Link]

  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Journal of Ovarian Research, 16(1), 1-15. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957-1970. [Link]

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A Comparative Guide to Apoptosis Induction: Pyridin-2-yl(thiazol-2-yl)methanone Derivatives versus Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and less toxic cancer therapeutics, the scientific community is continuously exploring novel molecular scaffolds that can overcome the limitations of established chemotherapeutic agents. Cisplatin, a cornerstone of cancer treatment for decades, is renowned for its potent cytotoxic effects, primarily mediated through the induction of apoptosis. However, its clinical utility is often marred by severe side effects and the emergence of drug resistance. This has catalyzed the investigation into new classes of compounds, among which, derivatives of Pyridin-2-yl(thiazol-2-yl)methanone have emerged as a promising frontier.

This guide provides a comprehensive, objective comparison of the apoptosis-inducing capabilities of this compound derivatives against the benchmark drug, cisplatin. By delving into the experimental data, we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of the relative performance, mechanisms of action, and therapeutic potential of these novel compounds.

Comparative Cytotoxicity: A Quantitative Analysis

The initial measure of a compound's potential as an anticancer agent lies in its cytotoxicity towards cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. While direct head-to-head studies on a single "this compound" derivative against cisplatin across multiple cell lines are not extensively documented in publicly available literature, a growing body of evidence on structurally related pyridine-thiazole hybrids demonstrates their significant cytotoxic potential, often surpassing that of cisplatin.

For instance, studies on novel pyridone-based analogues have reported remarkable IC50 values in the nanomolar range (8–15 nM) against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.[1] This represents a substantial increase in potency compared to cisplatin, which typically exhibits IC50 values in the micromolar range (around 50 µM) in the same cell lines.[1] Similarly, certain thiazole-based derivatives have shown potent activity in the sub-micromolar range (~50–120 nM).[1]

Another study focusing on hydrazonothiazole-based pyridine compounds revealed that all synthesized compounds exhibited more potent cytotoxicity against the A549 lung cancer cell line than cisplatin, with some derivatives showing significantly lower IC50 values.[2][3]

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridone-based analogues A549 (Lung)0.008 - 0.015 [1]
MCF-7 (Breast)0.008 - 0.015 [1]
Cisplatin A549 (Lung)~50[1]
MCF-7 (Breast)~49.23[1]
Hydrazonothiazole-based pyridines A549 (Lung)< 12.65 [3]
Cisplatin A549 (Lung)12.65[3]
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone HL-60 (Leukemia)0.57 [4][5]

Table 1: Comparative IC50 Values of Pyridine-Thiazole Derivatives and Cisplatin. This table summarizes the cytotoxic activity of various pyridine-thiazole derivatives in comparison to cisplatin across different cancer cell lines. The significantly lower IC50 values of the derivatives highlight their superior potency.

The Converging Paths to Apoptosis: A Mechanistic Dissection

While cytotoxicity data provides a quantitative measure of efficacy, understanding the underlying mechanism of cell death is paramount for rational drug design and development. Both cisplatin and this compound derivatives converge on the induction of apoptosis, albeit through potentially distinct or overlapping signaling cascades.

Cisplatin's Established Paradigm: DNA Damage as the Primary Trigger

Cisplatin's mode of action is well-characterized and primarily involves its interaction with DNA.[1] Upon entering the cell, it forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. This distortion of the DNA helix triggers a cellular DNA damage response, activating a cascade of signaling pathways that ultimately lead to programmed cell death.

cisplatin_pathway Cisplatin Cisplatin Enters Cell DNA_Adducts Forms Platinum-DNA Adducts (Intrastrand & Interstrand Crosslinks) Cisplatin->DNA_Adducts DDR DNA Damage Response (ATR, p53 activation) DNA_Adducts->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis

Figure 1: Simplified Signaling Pathway of Cisplatin-Induced Apoptosis. This diagram illustrates the central role of DNA damage in initiating the apoptotic cascade following cisplatin treatment.

Pyridine-Thiazole Derivatives: A Multi-faceted Approach to Apoptosis Induction

Emerging evidence suggests that pyridine-thiazole derivatives may induce apoptosis through a more diverse set of mechanisms, which could contribute to their enhanced potency and ability to circumvent cisplatin resistance.

Several studies have demonstrated that these compounds activate the intrinsic apoptotic pathway, characterized by the involvement of mitochondria. One study on novel pyridine-thiazole hybrids showed that they induce apoptosis by decreasing the mitochondrial membrane potential.[6] This is a critical event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Furthermore, the activation of caspases, the executioners of apoptosis, is a common feature of pyridine-thiazole derivatives. Research on benzothiazole derivatives bearing a pyridine-semicarbazone moiety identified them as apoptosis inducers via the activation of procaspase-3 to its active form, caspase-3.[7] Another study confirmed that hydrazonothiazole-based pyridine compounds lead to caspase-3 activation.[3]

Interestingly, some pyridine-thiazole derivatives may also interact with DNA, though their binding modes might differ from cisplatin. Studies on certain novel thiazole derivatives have shown a DNA intercalation binding mode.[8] Other research suggests a mechanism related to the induction of genetic instability, potentially through the inhibition of enzymes like PARP1, which is involved in DNA repair.[4][5]

pyridinethiazole_pathway PT_Derivative Pyridine-Thiazole Derivative Enters Cell Mitochondria Mitochondrial Membrane Potential Depolarization PT_Derivative->Mitochondria DNA_Interaction DNA Interaction / Genetic Instability PT_Derivative->DNA_Interaction Caspase_Activation Caspase Activation (procaspase-3 to caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Interaction->Apoptosis

Figure 2: Proposed Apoptotic Pathways for Pyridine-Thiazole Derivatives. This diagram illustrates the multiple potential mechanisms by which pyridine-thiazole derivatives can induce apoptosis, including mitochondrial-mediated pathways and potential DNA interactions.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed, step-by-step methodologies for the key experiments cited in the comparison of this compound derivatives and cisplatin.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of Compound/Cisplatin Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay. This diagram outlines the key steps involved in determining the IC50 values of the test compounds.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and cisplatin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic and necrotic cells (allowing PI to enter and stain the nucleus).

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the this compound derivative or cisplatin for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. At least 10,000 events should be acquired for each sample.

  • Data Analysis: The data is analyzed using appropriate software to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Conclusion and Future Perspectives

The collective evidence strongly suggests that this compound derivatives and related pyridine-thiazole hybrids represent a highly promising class of anticancer agents with the potential to surpass the efficacy of cisplatin. Their superior cytotoxicity, demonstrated by significantly lower IC50 values, coupled with their ability to induce apoptosis through multiple, and potentially novel, mechanisms, positions them as compelling candidates for further preclinical and clinical development.

The ability of these compounds to act through pathways that may be independent of or parallel to the DNA damage response pathway activated by cisplatin offers a strategic advantage in overcoming cisplatin resistance. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate their therapeutic potential in relevant cancer models. The continued exploration of this chemical space holds the promise of delivering next-generation anticancer drugs with improved therapeutic indices and a broader spectrum of activity.

References

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (URL not provided in search results)
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6036. [Link]

  • Lv, Z., et al. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. European Journal of Medicinal Chemistry, 171, 32-46. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (URL not provided in search results)
  • Al-Ostoot, F. H., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 705821. [Link]

  • Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. (URL not provided in search results)
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  • Proapoptotic effects of novel thiazole derivative on human glioma cells. (URL not provided in search results)
  • Mohamed, T. A., et al. (2020). Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. Bioorganic Chemistry, 102, 104103. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pyidin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. Pyridin-2-yl(thiazol-2-yl)methanone, a heterocyclic ketone, requires meticulous handling not only during its use but also in its final journey as waste. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.

I. Hazard Assessment: Understanding the "Why" Behind the Procedure

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, by examining structurally similar pyridine and thiazole derivatives, we can extrapolate its potential hazards. This proactive approach is a cornerstone of a robust laboratory safety culture.

Assumed Hazard Profile:

Based on analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled [1][2].

  • A skin and eye irritant [3][4].

  • May cause respiratory irritation [3][4].

Therefore, all waste containing this compound, whether in solid form, in solution, or as residue on contaminated materials, must be treated as hazardous chemical waste .

Regulatory Framework:

The disposal procedures outlined below are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, these procedures align with OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA)[5][6][7].

ParameterValue/GuidelineSource
Chemical Name This compound-
CAS Number 64070-77-3-
Molecular Formula C₉H₆N₂OS[8]
Assumed Hazard Class Irritant, Harmful[1][2][3][4]
Required PPE Nitrile gloves, safety goggles, lab coat[3][4]
Waste Classification Hazardous Chemical Waste[7][9]
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and compliance at each stage.

Disposal workflow for this compound.

Detailed Steps:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves[3][4].

  • Waste Segregation and Collection:

    • Solid Waste: This includes unused or expired compounds and any materials heavily contaminated with the solid chemical. Carefully transfer this waste into a designated hazardous waste container that is sealable and made of a compatible material (e.g., high-density polyethylene - HDPE)[10][11]. Avoid generating dust.

    • Liquid Waste: For solutions containing this compound, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[9].

    • Contaminated Materials: Dispose of lightly contaminated items such as gloves, weigh boats, and paper towels in a designated hazardous waste bag or container[12].

  • Container Management and Labeling:

    • All waste containers must be kept closed except when adding waste[9][11].

    • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste generation[13].

  • Storage:

    • Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA)[9][13].

    • Ensure that the waste is segregated from incompatible materials. As a general principle, store away from strong acids, bases, and oxidizing agents[9][14].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7][12]. Never dispose of this chemical down the drain or in regular trash[7][9].

III. Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

EmergencyResponse Spill Spill Occurs Evacuate Evacuate immediate area if necessary Spill->Evacuate Alert Alert colleagues and supervisor Spill->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a hazardous waste container Contain->Collect Clean Clean the spill area Collect->Clean Dispose Dispose of all cleaning materials as hazardous waste Clean->Dispose

Emergency spill response workflow.

Spill Cleanup:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand[12].

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[12].

Exposure Response:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[3][15].

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[15].

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices is a hallmark of scientific excellence.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling Pyridin-2-yl(thiazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Pyridin-2-yl(thiazol-2-yl)methanone. As this compound is intended for research and development purposes, this guide is designed for professionals in laboratory settings. The procedures outlined below are based on an analysis of the compound's chemical structure, data from analogous compounds, and established best practices in chemical safety.

Hazard Profile and Risk Assessment

This compound is a heterocyclic ketone. While a specific, comprehensive toxicological profile for this exact molecule is not widely available, a robust safety plan can be developed by examining the hazards associated with its core functional groups (pyridine, thiazole, ketone) and related chemical structures.

Safety data for analogous compounds, such as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone and Pyridin-4-yl(thiolan-3-yl)methanone, consistently indicate the following hazards under the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

  • Acute Toxicity (Category 4) : Harmful if swallowed, in contact with skin, or if inhaled is a potential hazard for similar structures.[2]

Given these potential risks, direct contact with skin, eyes, and the respiratory system must be strictly avoided. The operational plan must be built around a multi-layered Personal Protective Equipment (PPE) strategy.

Essential Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified risks. The following is a mandatory minimum for handling this compound in a solid (powder) or dissolved form.

Hand Protection: The Critical Barrier

The primary route of exposure in a laboratory setting is often dermal contact. The ketone functional group is a key consideration for glove selection.

  • Recommended Primary Glove: Butyl rubber gloves are highly recommended for handling ketones and offer excellent protection against a wide array of chemicals.[4]

  • Alternative for Splash Protection: Nitrile gloves may be used, but their resistance to ketones can be limited.[4][5] They are generally not recommended for prolonged exposure or immersion. If using nitrile gloves, a double-gloving technique is advised, and gloves must be replaced immediately upon any sign of contamination or degradation.[6]

Glove Selection Rationale:

Glove MaterialPerformance Against KetonesRecommended Use Case
Butyl Rubber Very Good to Excellent [4][7]Prolonged handling, working with solutions, spill cleanup.
Nitrile Rubber Poor to Fair [4][7]Not recommended for direct, prolonged contact. Acceptable for brief, incidental splash contact only when double-gloved.[6]
Natural Latex Poor [4]Not recommended for use with this chemical.
Neoprene Good [7]A viable alternative to Butyl rubber, though may offer slightly less resistance to ketones.

Always inspect gloves for any signs of damage (pinholes, tears) before use. Discard and replace immediately if compromised.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Higher Risk Operations: When handling larger quantities, creating solutions, or where there is a significant risk of splashing, a chemical splash goggle should be worn.

  • Full Protection: For maximum safety, especially during procedures with a high splash potential, use a full-face shield in conjunction with safety goggles.[8]

Protective Clothing

To prevent skin contact from spills or splashes, appropriate lab attire is mandatory.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material.

  • Full Coverage: Legs must be fully covered (no shorts or skirts).

  • Footwear: Closed-toe shoes are required at all times in the laboratory. Do not wear perforated shoes or sandals.

Respiratory Protection

Due to the risk of respiratory irritation, handling of the solid compound must be performed in a manner that minimizes dust generation.[1]

  • Engineering Controls: All weighing and handling of the solid powder must be conducted within a certified chemical fume hood or a powder containment hood to keep airborne concentrations low.[1]

  • Respirator Requirement: If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved air-purifying respirator with an appropriate particulate filter (e.g., N95, P100) must be used.[8] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

Operational and Disposal Plans

A safe workflow minimizes exposure at every step. The following protocols provide a framework for handling this compound from receipt to disposal.

Step-by-Step PPE Protocol

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (Outer glove last) Don3->Don4 Doff1 1. Gloves (Outer then Inner) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash Wash Hands Thoroughly

Caption: PPE Donning and Doffing Workflow

Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[1]

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: If handling the solid, use a spatula to carefully transfer the material on a weigh boat inside the fume hood. Avoid any actions that could generate dust.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. If the process is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling: After completing the work, decontaminate any surfaces.

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Don appropriate PPE, including respiratory protection if the substance is a powder.

  • Contain: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). For a liquid spill, dike the area with absorbent material.

  • Clean-Up: Carefully sweep or scoop the contained material into a labeled waste container. Do not use a vacuum cleaner unless it is rated for hazardous dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste, including contaminated PPE and excess chemicals, must be treated as hazardous waste.

  • Waste Collection: Collect all disposable items (gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste solutions of this compound must be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[1] Do not pour chemical waste down the drain.[1]

First Aid Measures

Immediate action is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Always provide the Safety Data Sheet (SDS) of the compound or a related one to the responding medical personnel.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Pyridin-4-yl(thiolan-3-yl)methanone.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website.
  • University of Tennessee. (n.d.). Personal Protective Equipment (PPE) - Glove Comparison Chart.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from the Health and Safety Authority website.
  • AZA Mid-Year Meeting. (n.d.). 6602-63-7 | Pyridin-2-yl(thiophen-2-yl)methanone.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
  • Cayman Chemical. (2025, October 14). Safety Data Sheet: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet: 2-(Methylthio)nicotinonitrile.
  • Sigma-Aldrich. (n.d.). 4-(Pyridin-2-yl)thiazol-2-amine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • CymitQuimica. (n.d.). This compound.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Miami University. (n.d.). Personal Protective Equipment.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart. Retrieved from the University of Nevada, Reno EHS website.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.